Product packaging for 6-Iodoamiloride(Cat. No.:CAS No. 60398-23-4)

6-Iodoamiloride

Numéro de catalogue: B1230409
Numéro CAS: 60398-23-4
Poids moléculaire: 321.08 g/mol
Clé InChI: FKXYVYMLZGVJIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodoamiloride, also known as this compound, is a useful research compound. Its molecular formula is C6H8IN7O and its molecular weight is 321.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8IN7O B1230409 6-Iodoamiloride CAS No. 60398-23-4

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

60398-23-4

Formule moléculaire

C6H8IN7O

Poids moléculaire

321.08 g/mol

Nom IUPAC

3,5-diamino-N-(diaminomethylidene)-6-iodopyrazine-2-carboxamide

InChI

InChI=1S/C6H8IN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)

Clé InChI

FKXYVYMLZGVJIM-UHFFFAOYSA-N

SMILES canonique

C1(=C(N=C(C(=N1)I)N)N)C(=O)N=C(N)N

Autres numéros CAS

60398-23-4

Synonymes

3,5-diamino-N-(aminoiminomethyl)-6-iodopyrazinecarboxamide
6-iodoamiloride

Origine du produit

United States

Foundational & Exploratory

The Primary Target of 6-Iodoamiloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoamiloride, a potent derivative of the diuretic amiloride, has emerged as a valuable pharmacological tool for the study of specific ion channels. This technical guide provides a comprehensive overview of the primary molecular target of this compound, its quantitative interaction profile, the experimental methodologies used for its characterization, and the associated signaling pathways. The primary target of this compound has been identified as the Acid-Sensing Ion Channel 1 (ASIC1), a key player in a variety of physiological and pathological processes, including pain perception, neurodegeneration, and cancer.[1][2][3] This document is intended to serve as a detailed resource for researchers utilizing this compound in their experimental paradigms.

Primary Molecular Target: Acid-Sensing Ion Channel 1 (ASIC1)

The principal molecular target of this compound is the Acid-Sensing Ion Channel 1 (ASIC1), a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2][3] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH.[1][2][3] The ASIC1 subunit, in particular, is predominantly expressed in the central and peripheral nervous systems and is implicated in a range of neurological functions and disease states.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against its primary target, ASIC1, and other related ion channels. The following tables summarize the available data.

Table 1: Inhibitory Activity of this compound on Human ASIC1

ParameterValue (nM)Cell LineReference
IC5088tsA-201[2][3]
Ki88 ± 20tsA-201

Table 2: Inhibitory Activity of this compound on Rat ASIC3

ParameterValue (nM)Cell TypeReference
IC50230Dorsal Root Ganglion Neurons[2][3]

Selectivity Profile

A comprehensive selectivity profile of this compound against a broad panel of receptors, ion channels, and kinases is not extensively documented in publicly available literature. However, amiloride, the parent compound of this compound, is known to interact with other targets, most notably the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA). It is plausible that this compound may retain some activity at these sites, and researchers should consider this possibility in their experimental design.

Experimental Protocols

The quantitative data presented above were primarily generated using automated patch clamp electrophysiology.

Automated Patch Clamp Electrophysiology for IC50 Determination

This protocol describes the general methodology used for determining the half-maximal inhibitory concentration (IC50) of this compound on ASIC channels.

Objective: To measure the concentration-dependent inhibition of ASIC currents by this compound.

Materials:

  • Cell Line: tsA-201 cells stably expressing human ASIC1.

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then made in the extracellular solution.

  • Automated Patch Clamp System: e.g., SyncroPatch 768PE or similar.

  • Extracellular Solution (pH 7.4): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Intracellular Solution: Containing (in mM): 110 CsF, 30 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjusted to pH 7.2 with CsOH.

  • Activating Solution (pH 5.5): Extracellular solution with the pH adjusted to 5.5 using HCl.

Procedure:

  • Cell Preparation: tsA-201 cells expressing hASIC1 are cultured and harvested. A single-cell suspension is prepared in the extracellular solution.

  • Automated Patch Clamp System Setup: The automated patch clamp system is primed with the intracellular and extracellular solutions. The cell suspension is loaded into the system.

  • Cell Capture and Sealing: Cells are automatically captured by the patch clamp chip, and a giga-ohm seal is formed.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch clamp configuration.

  • Current Recording: A holding potential of -60 mV is applied. ASIC currents are elicited by rapidly perfusing the cells with the activating solution (pH 5.5) for a short duration (e.g., 2 seconds).

  • Compound Application: After a stable baseline current is established, cells are pre-incubated with varying concentrations of this compound in the extracellular solution for a defined period (e.g., 5 minutes).

  • Inhibition Measurement: Following pre-incubation with the compound, the activating solution (containing the same concentration of this compound) is applied to elicit the inhibited ASIC current.

  • Data Analysis: The peak inward current in the presence of the compound is measured and normalized to the control current (in the absence of the compound). The normalized current values are plotted against the logarithm of the compound concentration. An IC50 value is determined by fitting the data to a four-parameter logistic equation.

Experimental Workflow for Automated Patch Clamp

G cluster_prep Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis cell_culture Culture tsA-201 cells expressing hASIC1 load_system Load cells and solutions into the system cell_culture->load_system solution_prep Prepare solutions (intra, extra, activating) solution_prep->load_system compound_prep Prepare this compound serial dilutions apply_compound Pre-incubate with This compound compound_prep->apply_compound capture_seal Cell capture and giga-ohm seal formation load_system->capture_seal whole_cell Achieve whole-cell configuration capture_seal->whole_cell record_baseline Record baseline ASIC currents (pH 5.5) whole_cell->record_baseline record_baseline->apply_compound record_inhibited Record inhibited ASIC currents apply_compound->record_inhibited measure_current Measure peak inward currents record_inhibited->measure_current normalize_data Normalize to control currents measure_current->normalize_data plot_curve Plot concentration- response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for IC50 determination using an automated patch clamp system.

Signaling Pathways

Inhibition of ASIC1 by this compound is expected to modulate downstream signaling cascades that are regulated by ASIC1 activity. ASIC1 activation by extracellular protons leads to an influx of Na+ and Ca2+ ions, which can trigger a variety of intracellular events.

General ASIC1 Signaling Pathway

The influx of cations through ASIC1 channels depolarizes the cell membrane and increases intracellular calcium concentration. This can lead to the activation of various calcium-dependent enzymes and transcription factors.

ASIC1 Downstream Signaling Cascade

G Extracellular_Protons Extracellular Protons (Low pH) ASIC1 ASIC1 Extracellular_Protons->ASIC1 activates Ion_Influx Na+ / Ca2+ Influx ASIC1->Ion_Influx 6_Iodoamiloride This compound 6_Iodoamiloride->ASIC1 inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca2+] Ion_Influx->Ca_Increase Downstream_Effectors Activation of Ca2+-dependent enzymes and transcription factors Ca_Increase->Downstream_Effectors

References

6-Iodoamiloride: A Potent Inhibitor of Acid-Sensing Ion Channel 1 (ASIC1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Iodoamiloride as a highly potent inhibitor of the Acid-Sensing Ion Channel 1 (ASIC1). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and mechanistic insights required for advancing research and development in this area.

Core Concepts

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by extracellular acidosis. Among the various subunits, ASIC1a is predominantly expressed in the central and peripheral nervous systems and has been implicated in a range of pathophysiological processes, including ischemic stroke, pain, and neurodegenerative diseases. Consequently, the identification of potent and selective ASIC1 inhibitors is a significant focus of contemporary drug discovery. Amiloride, a potassium-sparing diuretic, is a known, albeit non-selective and moderately potent, inhibitor of ASICs. The exploration of amiloride analogs has led to the identification of this compound as a significantly more potent inhibitor of ASIC1.

Quantitative Data Presentation

The inhibitory potency of this compound against human ASIC1 (hASIC1) has been quantified and compared with its parent compound, amiloride. The following table summarizes the key quantitative data from electrophysiological studies.

CompoundTargetCell LineIC50Reference
This compoundhASIC1tsA-20188 nM[1]
AmiloridehASIC1tsA-2011.7 µM[1]
This compoundrat DRG neurons (ASIC3-mediated currents)Primary neurons230 nM[1][2][3]
Amiloriderat DRG neurons (ASIC3-mediated currents)Primary neurons2.7 µM[1][2][3]
BenzamilASIC1aCHO cells3.50 µM[4]
PhenamilASIC1aCHO cells6.95 µM[4]
5-(N,N-dimethyl)amiloride (DMA)ASIC1aCHO cells10.13 µM[4]
5-(N,N-hexamethylene)amiloride (HMA)ASIC1aCHO cells17.17 µM[4]
5-(N-methyl-N-isopropyl)amiloride (MIA)ASIC1aCHO cells17.81 µM[4]
5-(N-ethyl-N-isopropyl)amiloride (EIPA)ASIC1aCHO cells20.66 µM[4]

Experimental Protocols

The determination of the inhibitory potency of this compound on ASIC1 is primarily achieved through electrophysiological techniques, particularly the automated patch-clamp method.

Automated Patch-Clamp Electrophysiology for ASIC1 Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory effect of compounds like this compound on ASIC1a channels expressed in a suitable cell line (e.g., CHO or HEK cells stably expressing hASIC1a).

1. Cell Preparation:

  • Culture cells stably expressing human ASIC1a in appropriate media and conditions.
  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
  • Resuspend the cells in an external buffer solution and allow them to recover.

2. Automated Patch-Clamp System Setup:

  • Prime the microfluidic chips of the automated patch-clamp system (e.g., SyncroPatch 384 or Patchliner) with the appropriate internal and external solutions.
  • The internal solution typically contains a high concentration of a potassium salt (e.g., KF or KCl) and is buffered to a physiological pH.
  • The external solution is a buffered saline solution (e.g., HBSS) at a physiological pH of 7.4.

3. Cell Sealing and Whole-Cell Configuration:

  • Load the cell suspension into the system.
  • The system will automatically trap individual cells at the recording sites.
  • A giga-ohm seal is formed between the cell membrane and the recording pipette.
  • The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration.

4. ASIC1 Current Elicitation and Inhibition:

  • Hold the cell membrane potential at a constant voltage (e.g., -60 mV).
  • Establish a stable baseline current in the external solution at pH 7.4.
  • To activate ASIC1 channels, rapidly perfuse the cell with an acidic external solution (e.g., pH 6.0 or 5.5). This will elicit an inward current.
  • After the current peaks, wash the cell with the pH 7.4 solution to allow the channel to recover and the current to return to baseline.
  • To test for inhibition, pre-incubate the cell with a specific concentration of this compound in the pH 7.4 external solution for a defined period.
  • Following pre-incubation, co-apply the same concentration of this compound with the acidic solution to elicit the channel current.
  • The reduction in the peak current amplitude in the presence of the inhibitor compared to the control (acidic solution alone) is measured.

5. Data Analysis:

  • Repeat the inhibition protocol for a range of this compound concentrations.
  • Plot the percentage of current inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The inhibitory action of amiloride and its analogs, including this compound, on ASIC1 is believed to occur through direct channel block. While the precise binding site of this compound has not been fully elucidated through co-crystallography, studies on amiloride and other small-molecule inhibitors suggest that the binding site is located within the extracellular domain of the channel, potentially in a region known as the "acidic pocket". This pocket is a region rich in acidic amino acid residues that is critical for the proton-gating mechanism of the channel.

By binding to this or a nearby allosteric site, this compound is thought to stabilize the closed or desensitized state of the channel, thereby preventing the conformational changes necessary for ion permeation upon proton binding.

ASIC1_Inhibition_Pathway ASIC1 Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ ASIC1_Closed ASIC1 (Closed State) Protons->ASIC1_Closed Binds to Acidic Pocket 6_Iodoamiloride This compound 6_Iodoamiloride->ASIC1_Closed Binds to Allosteric Site / Pore ASIC1_Open ASIC1 (Open State) ASIC1_Closed->ASIC1_Open Conformational Change ASIC1_Inhibited ASIC1 (Inhibited State) ASIC1_Closed->ASIC1_Inhibited Stabilizes Closed State Na_Ca_Influx Na+/Ca2+ Influx ASIC1_Open->Na_Ca_Influx Ion Permeation No_Influx No Ion Influx ASIC1_Inhibited->No_Influx

Caption: Proposed mechanism of ASIC1 inhibition by this compound.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 of an ASIC1 inhibitor using automated patch-clamp is depicted in the following diagram.

Experimental_Workflow Workflow for IC50 Determination of an ASIC1 Inhibitor A Prepare ASIC1-expressing cells B Setup Automated Patch-Clamp System A->B C Achieve Whole-Cell Configuration B->C D Record Baseline Current (pH 7.4) C->D E Apply Acidic Solution (e.g., pH 6.0) to elicit Control Current D->E F Wash with pH 7.4 solution E->F G Pre-incubate with Inhibitor (at concentration X) F->G H Co-apply Inhibitor and Acidic Solution G->H I Measure Inhibited Current H->I J Repeat F-I for a range of Inhibitor Concentrations I->J K Calculate % Inhibition for each Concentration J->K L Plot Dose-Response Curve and determine IC50 K->L

Caption: A stepwise workflow for determining the IC50 of an ASIC1 inhibitor.

References

An In-depth Technical Guide to the Discovery and Synthesis of 6-Iodoamiloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 6-Iodoamiloride, a potent inhibitor of Acid-Sensing Ion Channels (ASICs). Initially identified through a targeted screening of amiloride analogs, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of ASICs. This document details the experimental protocols used in its discovery, presents its key biological activity data in a structured format, and outlines its synthesis. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Discovery of this compound as a Potent ASIC Inhibitor

This compound was identified as a potent inhibitor of Acid-Sensing Ion Channels (ASICs) through a screening of a library of 6-substituted and 5,6-disubstituted amiloride analogs.[1][2][3][4] This discovery was the result of a systematic effort to develop amiloride analogs with improved potency and selectivity for various therapeutic targets, including those involved in neuropathic pain and cancer metastasis.[3][5] The screening was carried out using a custom-developed automated patch clamp protocol, which allowed for the high-throughput functional characterization of the compound library against ASIC1a.[1][2][3]

Experimental Workflow: Automated Patch Clamp Screening

The identification of this compound was facilitated by a custom-developed automated patch clamp (APC) screening workflow. This high-throughput method allowed for the rapid assessment of a library of amiloride analogs for their ability to inhibit ASIC-mediated currents. The general workflow is depicted below.

cluster_workflow Automated Patch Clamp Screening Workflow start Start: Library of Amiloride Analogs cell_prep Cell Preparation (e.g., tsA-201 cells expressing hASIC1a) start->cell_prep apc Automated Patch Clamp System (e.g., SyncroPatch) cell_prep->apc ph_stim Application of Acidic Stimulus (e.g., pH 5.5) to elicit ASIC currents apc->ph_stim compound_app Application of Amiloride Analog (including this compound) ph_stim->compound_app data_acq Data Acquisition: Measurement of whole-cell currents compound_app->data_acq analysis Data Analysis: Determination of % inhibition data_acq->analysis hit_id Hit Identification: Identification of potent inhibitors analysis->hit_id dose_resp Dose-Response Analysis: IC50 determination for hits hit_id->dose_resp end End: Identification of this compound as a potent ASIC1a inhibitor dose_resp->end cluster_synthesis Proposed Synthesis of this compound start Methyl 3,5-diamino-2-pyrazinoate iodination Iodination (e.g., with N-Iodosuccinimide) start->iodination intermediate Methyl 3,5-diamino-6-iodo-2-pyrazinoate iodination->intermediate guanidinylation Guanidinylation (Guanidine, Sodium Methoxide in Methanol) intermediate->guanidinylation product This compound (N-amidino-3,5-diamino-6-iodopyrazine-2-carboxamide) guanidinylation->product cluster_pathway ASIC1a Signaling Pathway and Inhibition by this compound extracellular Extracellular Acidosis (Low pH) asic1a ASIC1a Channel extracellular->asic1a Activates ion_influx Na+ and Ca2+ Influx asic1a->ion_influx iodoamiloride This compound iodoamiloride->asic1a Inhibits depolarization Membrane Depolarization ion_influx->depolarization camkii CaMKII Activation ion_influx->camkii Ca2+ mediated depolarization->camkii erk ERK Pathway Activation camkii->erk cellular_response Downstream Cellular Responses (e.g., Synaptic Plasticity, Nociception) erk->cellular_response

References

An In-depth Technical Guide to 6-Iodoamiloride: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoamiloride, a potent derivative of the diuretic amiloride, has emerged as a significant pharmacological tool for the study of acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action as a potent and selective inhibitor of ASIC1 and ASIC3 channels. Detailed experimental protocols for assays utilizing this compound, including automated patch-clamp electrophysiology and immunofluorescence, are presented to facilitate its application in research settings. This document aims to serve as a core resource for researchers in neuroscience, pharmacology, and drug discovery investigating the physiological and pathophysiological roles of ASICs.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the pyrazine class of molecules. Its chemical structure is characterized by a pyrazine ring system with key functional group substitutions that contribute to its biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3,5-diamino-N-(aminoiminomethyl)-6-iodopyrazine-2-carboxamide
Molecular Formula C₆H₈IN₇O
SMILES C1=C(N=C(C(=N1)C(=O)N=C(N)N)I)N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 321.08 g/mol [1]
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Biological Activity and Signaling Pathways

This compound is a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, neurotransmission, and ischemic neuronal injury.

The primary mechanism of action of this compound involves the blockade of ion conduction through ASIC channels, particularly the ASIC1a and ASIC3 subtypes. This inhibition prevents the influx of cations, primarily Na⁺ and Ca²⁺, that is normally triggered by a decrease in extracellular pH.

Table 3: Inhibitory Activity of this compound on ASIC Channels

TargetSpeciesIC₅₀Source
Human ASIC1 Human88 nM[2][3][4]
Rat ASIC3-mediated currents Rat230 nM[2][3][4]

The inhibitory effect of this compound on ASICs can modulate downstream signaling pathways that are dependent on changes in intracellular ion concentrations and membrane potential.

ASIC_Inhibition_by_6_Iodoamiloride cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H⁺ (Low pH) ASIC Acid-Sensing Ion Channel (ASIC) Protons->ASIC Activates Cations Na⁺, Ca²⁺ ASIC->Cations Influx Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling Depolarization->Downstream Iodoamiloride This compound Iodoamiloride->ASIC Inhibits Patch_Clamp_Workflow Start Start CellPrep Prepare Cell Suspension Start->CellPrep CompoundPrep Prepare this compound Dilutions Start->CompoundPrep SystemPrep Prime Automated Patch-Clamp System Start->SystemPrep Load Load Cells and Compounds CellPrep->Load CompoundPrep->Load SystemPrep->Load Patch Automated Whole-Cell Patching Load->Patch Baseline Record Baseline Current (pH 7.4) Patch->Baseline Activate1 Activate ASIC (Low pH) Baseline->Activate1 Preincubate Pre-incubate with This compound Activate1->Preincubate Activate2 Co-apply Low pH and This compound Preincubate->Activate2 Wash Washout Activate2->Wash Activate3 Final Activation (Low pH) Wash->Activate3 Analysis Data Analysis (IC₅₀ Determination) Activate3->Analysis End End Analysis->End Immunofluorescence_Workflow Start Start Fixation Sample Fixation (Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-ASIC) Blocking->PrimaryAb Wash1 Wash (PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash (PBS) SecondaryAb->Wash2 Counterstain Nuclear Counterstain (DAPI) Wash2->Counterstain Mount Mounting Counterstain->Mount Imaging Fluorescence Microscopy Mount->Imaging End End Imaging->End

References

Pharmacological Profile of 6-Iodoamiloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoamiloride, an analog of the diuretic amiloride, has emerged as a potent pharmacological tool, demonstrating significant inhibitory activity against several key physiological targets. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its primary target, the Acid-Sensing Ion Channels (ASICs), as well as its effects on the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Pharmacological Activities

This compound is a multifaceted inhibitor, exhibiting potent activity against several distinct protein targets. Its pharmacological profile is characterized by significantly enhanced potency against ASICs compared to its parent compound, amiloride.

Inhibition of Acid-Sensing Ion Channels (ASICs)

The most well-characterized activity of this compound is its potent inhibition of ASICs, a family of proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, mechanosensation, and neuronal degeneration. This compound has been identified as a significantly more potent inhibitor of both ASIC1 and ASIC3 isoforms compared to amiloride.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Amiloride and its analogs are known to inhibit uPA, a serine protease critically involved in cancer cell invasion and metastasis through the degradation of the extracellular matrix. While specific inhibitory constants for this compound against uPA are not extensively reported, the structure-activity relationship of 6-substituted amiloride derivatives suggests that modifications at this position can significantly influence uPA inhibitory potency.

Inhibition of Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger, particularly the NHE1 isoform, plays a crucial role in regulating intracellular pH and is implicated in cancer progression and cardiovascular diseases. Amiloride is a known inhibitor of NHE1, and substitution at the 6-position with iodine has been shown to increase this inhibitory activity.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its parent compound, amiloride, against various targets is summarized below.

CompoundTargetAssay SystemIC50 / KiReference
This compound Human ASIC1 (hASIC1)tsA-201 cells88 nM
This compound Rat ASIC3 (in DRG neurons)Rat Dorsal Root Ganglion Neurons230 nM
AmilorideHuman ASIC1 (hASIC1)tsA-201 cells1.7 µM
AmilorideRat ASIC3 (in DRG neurons)Rat Dorsal Root Ganglion Neurons2.7 µM
AmilorideUrokinase-Type Plasminogen Activator (uPA)Enzyme Inhibition AssayKi = 7 µM

Experimental Protocols

Automated Patch-Clamp Electrophysiology for ASIC Inhibition

The inhibitory activity of this compound on ASICs was determined using automated patch-clamp electrophysiology.

Objective: To measure the concentration-dependent inhibition of proton-activated currents in cells expressing ASICs.

Cell Line: tsA-201 cells (a clone of HEK-293 cells) endogenously expressing human ASIC1.

Solutions:

  • Intracellular Solution (in mM): 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, and 10 HEPES (pH 7.2 with CsOH).

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, and 10 HEPES (pH 7.4 with NaOH).

  • Ligand Solution: Extracellular solution with pH adjusted to 5.5 using MES buffer to activate ASIC currents.

Protocol:

  • Cells are cultured and prepared for automated patch-clamp recording.

  • Whole-cell patch-clamp configuration is established.

  • The membrane potential is held at -60 mV.

  • ASIC currents are elicited by rapidly perfusing the cells with the pH 5.5 ligand solution.

  • A baseline current is established by repeated applications of the acidic solution.

  • Cells are pre-incubated with varying concentrations of this compound.

  • The acidic solution containing the corresponding concentration of this compound is applied, and the resulting current is measured.

  • The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

  • Concentration-response curves are generated to determine the IC50 value.

G cluster_workflow Automated Patch-Clamp Workflow Cell Culture Cell Culture Whole-Cell Configuration Whole-Cell Configuration Cell Culture->Whole-Cell Configuration Baseline Current Baseline Current Whole-Cell Configuration->Baseline Current Compound Incubation Compound Incubation Baseline Current->Compound Incubation Current Measurement Current Measurement Compound Incubation->Current Measurement Data Analysis Data Analysis Current Measurement->Data Analysis

Automated Patch-Clamp Experimental Workflow
Fluorescence-Based Enzyme Inhibition Assay for uPA

The inhibitory activity of amiloride analogs against uPA is typically determined using a fluorescence-based enzymatic assay.

Objective: To measure the ability of a compound to inhibit the proteolytic activity of uPA.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by active uPA, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity.

Materials:

  • Purified human uPA enzyme.

  • A fluorogenic uPA substrate (e.g., a peptide substrate linked to a fluorescent reporter).

  • Assay buffer.

  • Test compounds (e.g., this compound) at various concentrations.

Protocol:

  • The uPA enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • The fluorescence intensity is measured over time using a microplate reader.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence signal.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated from the concentration-response curves.

BCECF-AM Fluorescence Assay for NHE1 Inhibition

Inhibition of NHE1 activity can be assessed by measuring changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM.

Objective: To determine the effect of a compound on the ability of cells to recover from an acid load, a process mediated by NHE1.

Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the pH-sensitive fluorescent indicator BCECF. The fluorescence emission ratio of BCECF at two different excitation wavelengths is used to determine the intracellular pH.

Protocol:

  • Cells overexpressing NHE1 are cultured on coverslips.

  • Cells are loaded with the BCECF-AM dye.

  • A baseline intracellular pH is recorded using a fluorescence imaging system.

  • Cells are subjected to an acid load, typically by a brief exposure to an ammonium chloride (NH4Cl) prepulse, which causes a rapid intracellular acidification upon its removal.

  • The recovery of intracellular pH back to the baseline is monitored over time in the presence and absence of the test compound.

  • The rate of pH recovery, which is dependent on NHE1 activity, is calculated.

  • The inhibitory effect of the compound is quantified by the reduction in the rate of pH recovery.

Signaling Pathways

Acid-Sensing Ion Channel (ASIC) Signaling

Inhibition of ASICs by this compound blocks the influx of cations in response to extracellular acidosis, thereby preventing membrane depolarization and subsequent downstream signaling events.

G cluster_asic ASIC Signaling Pathway Extracellular Acidosis Extracellular Acidosis ASIC Channel ASIC Channel Extracellular Acidosis->ASIC Channel Activates Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) ASIC Channel->Cation Influx (Na+, Ca2+) This compound This compound This compound->ASIC Channel Inhibits Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization Downstream Signaling Downstream Signaling Membrane Depolarization->Downstream Signaling

Inhibition of ASIC Signaling by this compound
Urokinase-Type Plasminogen Activator (uPA) Signaling in Cancer Metastasis

Inhibition of uPA by amiloride analogs like this compound can disrupt the proteolytic cascade that facilitates cancer cell invasion and metastasis.

G cluster_upa uPA Signaling in Metastasis uPA uPA Plasmin Plasmin uPA->Plasmin Converts Amiloride Analogs Amiloride Analogs Amiloride Analogs->uPA Inhibit Plasminogen Plasminogen Plasminogen->uPA ECM Degradation ECM Degradation Plasmin->ECM Degradation Cancer Cell Invasion & Metastasis Cancer Cell Invasion & Metastasis ECM Degradation->Cancer Cell Invasion & Metastasis G cluster_nhe NHE1 Signaling in Cancer NHE1 NHE1 Intracellular Alkalinization Intracellular Alkalinization NHE1->Intracellular Alkalinization Causes Extracellular Acidification Extracellular Acidification NHE1->Extracellular Acidification Causes This compound This compound This compound->NHE1 Inhibits Intracellular H+ Intracellular H+ Intracellular H+->NHE1 Extracellular Na+ Extracellular Na+ Extracellular Na+->NHE1 Cancer Proliferation & Invasion Cancer Proliferation & Invasion Intracellular Alkalinization->Cancer Proliferation & Invasion Extracellular Acidification->Cancer Proliferation & Invasion

6-Iodoamiloride's Potent and Selective Inhibition of Proton-Gated Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 6-iodoamiloride on proton-gated ion channels, with a primary focus on Acid-Sensing Ion Channels (ASICs). This compound has emerged as a significantly more potent inhibitor of ASICs compared to its parent compound, amiloride, making it a valuable pharmacological tool for studying the physiological and pathological roles of these channels. This document summarizes key quantitative data, details experimental methodologies for studying its effects, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and Proton-Gated Ion Channels

Proton-gated ion channels are a diverse group of transmembrane proteins that are activated by changes in extracellular pH. They play crucial roles in a variety of physiological processes, including synaptic transmission, pain sensation, and mechanosensation. The most extensively studied families of proton-gated ion channels are the Acid-Sensing Ion Channels (ASICs) and, to a lesser extent in the context of proton gating, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Amiloride, a potassium-sparing diuretic, has been widely used as a non-specific inhibitor of ASICs. However, its moderate potency and lack of selectivity have limited its utility. Recent research has identified this compound, an analog of amiloride, as a substantially more potent and selective inhibitor of ASIC channels, offering a more precise tool for investigating their function.[1]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound has been quantified against various ASIC subtypes, demonstrating a marked improvement over amiloride. The following tables summarize the key inhibitory constants (IC50 and Ki) from published studies.

Table 1: Inhibitory Potency of this compound on Human ASIC1a Channels

CompoundCell LineIC50 (nM)Ki (nM)Fold Improvement over Amiloride (IC50)
This compoundtsA-20188[2][3][4][5][6]88 ± 20[3]~19
AmiloridetsA-2011700[2][3][4][5][6]1700 ± 300[3]1

Table 2: Inhibitory Potency of this compound on Rat ASIC3-Mediated Currents

CompoundCell TypeIC50 (nM)Fold Improvement over Amiloride (IC50)
This compoundDorsal Root Ganglion (DRG) Neurons230[2][3][4][5][6]~12
AmilorideDorsal Root Ganglion (DRG) Neurons2700[2][3][4][5][6]1

Selectivity Profile of this compound

While amiloride is known to interact with a broad range of ion channels and transporters, including various sodium channels and exchangers, current research indicates that this compound exhibits a high degree of selectivity for ASIC channels among proton-gated ion channels.[1] To date, there are no significant reports of this compound inhibiting other major classes of proton-gated ion channels, such as HCN channels, at concentrations where it potently blocks ASICs. This selectivity makes this compound a superior pharmacological tool for dissecting the specific roles of ASICs in complex biological systems.

Experimental Protocols

The primary method for characterizing the inhibitory effects of this compound on proton-gated ion channels is automated patch-clamp electrophysiology. This high-throughput technique allows for the rapid screening and detailed pharmacological analysis of compounds.

Detailed Protocol: Automated Patch-Clamp Electrophysiology for Assessing this compound Inhibition of ASIC1a

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human ASIC1a (hASIC1a) or tsA-201 cells endogenously expressing ASICs.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Electrophysiology: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to ensure membrane integrity. Resuspend the cells in the extracellular solution at a concentration of 1-5 x 106 cells/mL.

2. Solutions:

  • Intracellular Solution (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm with sucrose.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES. Adjust pH to 7.4 (conditioning solution) or the desired acidic pH for channel activation (e.g., pH 6.0) with NaOH.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the acidic extracellular solution to the final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

3. Automated Patch-Clamp Procedure (e.g., using a SyncroPatch or QPatch system):

  • Chip Preparation: Use appropriate multi-hole or single-hole planar patch-clamp chips according to the manufacturer's instructions.

  • Cell Capture and Sealing: Automatically capture cells onto the apertures of the patch-clamp chip and form a gigaseal (seal resistance > 1 GΩ).

  • Whole-Cell Configuration: Apply suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -60 mV.

    • Apply a conditioning extracellular solution (pH 7.4) to establish a stable baseline current.

    • Activate ASIC1a channels by rapidly perfusing the acidic extracellular solution (e.g., pH 6.0) for a short duration (e.g., 2 seconds) to elicit a peak inward current.

    • Return to the conditioning solution to allow for channel deactivation and recovery from desensitization.

  • Inhibitor Application:

    • To determine the IC50, apply increasing concentrations of this compound in the acidic extracellular solution during the activation step.

    • Pre-incubate the cells with the inhibitor-containing solution for a short period (e.g., 30-60 seconds) before the acidic stimulus to allow for binding equilibrium.

  • Data Acquisition and Analysis:

    • Record the peak inward current in response to the acidic stimulus in the absence and presence of different concentrations of this compound.

    • Normalize the peak current at each concentration to the control current (without inhibitor).

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ASICs that are modulated by this compound and a typical experimental workflow for its characterization.

experimental_workflow cell_culture Cell Culture (hASIC1a expressing cells) cell_capture Cell Capture & Giga-seal cell_culture->cell_capture solution_prep Solution Preparation (Intra/Extra-cellular, this compound) solution_prep->cell_capture whole_cell Whole-Cell Configuration cell_capture->whole_cell voltage_clamp Voltage-Clamp Protocol (Hold at -60mV) whole_cell->voltage_clamp activation ASIC Activation (pH 6.0) voltage_clamp->activation inhibition Inhibitor Application (Concentration-Response) activation->inhibition data_acq Data Acquisition (Peak Current Measurement) inhibition->data_acq normalization Data Normalization data_acq->normalization curve_fitting Curve Fitting (Hill Equation) normalization->curve_fitting ic50 IC50 Determination curve_fitting->ic50

Caption: Experimental workflow for determining the IC50 of this compound on ASIC1a.

asic_pain_pathway tissue_acidosis Tissue Acidosis (Low pH) asic ASIC1a / ASIC3 Activation tissue_acidosis->asic inflammation Inflammatory Mediators inflammation->asic na_ca_influx Na+ / Ca2+ Influx asic->na_ca_influx depolarization Membrane Depolarization na_ca_influx->depolarization ap Action Potential Firing depolarization->ap pain_signal Pain Signal to CNS ap->pain_signal inhibitor This compound inhibitor->asic Inhibition

Caption: Role of ASICs in pain signaling and its inhibition by this compound.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying proton-gated ion channels. Its high potency and selectivity for ASICs make it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. This guide provides a comprehensive overview of its effects, the methodologies to study them, and the broader context of its impact on relevant signaling pathways. As research into the diverse roles of ASICs continues, the utility of potent and selective inhibitors like this compound will undoubtedly continue to grow.

References

The Emerging Role of 6-Iodoamiloride in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A growing body of evidence points to the critical involvement of Acid-Sensing Ion Channels (ASICs), particularly subtypes ASIC1a and ASIC3, in the pathophysiology of neuropathic pain. These channels, activated by extracellular protons released during tissue injury and inflammation, contribute to neuronal hyperexcitability and the maintenance of pain states. 6-Iodoamiloride, a potent amiloride analog, has emerged as a high-affinity inhibitor of both ASIC1 and ASIC3 channels. This technical guide provides an in-depth exploration of the scientific rationale, preclinical data, and experimental methodologies supporting the investigation of this compound as a potential therapeutic agent for neuropathic pain. While direct preclinical studies on this compound in neuropathic pain models are currently limited, this document consolidates the existing knowledge on ASICs in neuropathic pain and the pharmacology of potent amiloride analogs to build a strong case for its further investigation.

Introduction: The Unmet Need in Neuropathic Pain and the Promise of ASIC Inhibition

Neuropathic pain affects millions worldwide, stemming from a variety of causes including diabetic neuropathy, post-herpetic neuralgia, and traumatic nerve injury.[1] The condition is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain from painful stimuli). The complex underlying mechanisms, involving both peripheral and central sensitization, have made the development of effective and safe analgesics a formidable task.[2][3]

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the central and peripheral nervous systems.[4][5][6] Their activation by a drop in extracellular pH, a common feature of tissue injury and inflammation, leads to depolarization of sensory neurons, contributing to the generation and transmission of pain signals.[7][8] Notably, the expression of certain ASIC subtypes, particularly ASIC3, is upregulated in dorsal root ganglion (DRG) and spinal cord neurons following nerve injury, suggesting a key role in the development and maintenance of neuropathic pain.[9][10] Therefore, blocking these channels presents a promising, non-opioid therapeutic strategy.

This compound: A Potent Modulator of Acid-Sensing Ion Channels

This compound is a derivative of the diuretic amiloride, which is a non-selective blocker of various ion channels, including ASICs.[11][12] Recent studies have identified this compound as a significantly more potent inhibitor of ASICs, particularly human ASIC1a and rat ASIC3, compared to its parent compound.[11][12][13][14] This enhanced potency makes it a valuable pharmacological tool for dissecting the role of ASICs and a potential lead compound for the development of novel analgesics.

Quantitative Data on ASIC Inhibition

The following table summarizes the available in-vitro data on the inhibitory potency of this compound and related compounds on ASIC subtypes.

CompoundTargetCell TypeIC50Reference
This compound hASIC1atsA-201 cells88 nM[13]
rASIC3-mediated currentsRat DRG neurons230 nM[13]
Amiloride hASIC1atsA-201 cells1.7 µM[13]
rASIC3-mediated currentsRat DRG neurons2.7 µM[13]
Benzamil ASICsN/AMore potent than amiloride[4]
APETx2 rASIC3Xenopus oocytes/COS cells63 nM[1][15]
hASIC3Xenopus oocytes/COS cells175 nM[1]
ASIC3-like currentRat sensory neurons216 nM[1]
Mambalgin-1 ASIC1a and ASIC1bN/A11 to 252 nM[11]

Preclinical Evidence for ASIC Blockade in Neuropathic Pain

While direct evidence for this compound in animal models of neuropathic pain is not yet available, studies with the parent compound amiloride and its analog benzamil provide compelling support for the therapeutic potential of this class of compounds.

A study investigating the effects of intrathecal amiloride and benzamil in a rat model of spinal nerve ligation (SNL) demonstrated significant antinociceptive effects.[4] Intrathecal administration of both compounds attenuated mechanical allodynia induced by the nerve ligation.[4] Furthermore, the study showed that SNL led to an increased expression of ASIC3 in the spinal cord dorsal horn, and this upregulation was inhibited by both amiloride and benzamil.[4]

Quantitative Data from Preclinical Neuropathic Pain Models

The following table presents data from a study on amiloride and benzamil in the rat spinal nerve ligation model.[4]

CompoundAdministration RouteAnimal ModelEndpointEfficacyED50Reference
Amiloride IntrathecalRat Spinal Nerve LigationMechanical Allodynia (Paw Withdrawal Threshold)Significant increase in PWT (87% ± 12% vs. vehicle)1.95 µg[4]
Benzamil IntrathecalRat Spinal Nerve LigationMechanical Allodynia (Paw Withdrawal Threshold)Significant increase in PWT (76% ± 14% vs. vehicle)7.47 µg[4]

Given that this compound is a significantly more potent inhibitor of ASICs than amiloride, it is hypothesized that it would demonstrate superior efficacy at lower doses in these preclinical models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound in neuropathic pain.

Animal Models of Neuropathic Pain

The SNL model is a widely used and well-characterized model of neuropathic pain that mimics many of the symptoms observed in humans.[7][8][13]

  • Species: Adult male Sprague-Dawley rats (200-250 g).

  • Anesthesia: Isoflurane (2-3% in oxygen).

  • Procedure:

    • Place the anesthetized rat in a prone position.

    • Make a dorsal midline incision over the lumbar region to expose the paraspinal muscles.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.

    • Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

    • Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture distal to the dorsal root ganglion.[4]

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia (e.g., buprenorphine) and monitor for signs of infection or distress. Animals should be housed individually with soft bedding.

  • Confirmation of Neuropathy: Assess for the development of mechanical allodynia and thermal hyperalgesia 3-7 days post-surgery.

The CCI model is another robust and widely used model of peripheral nerve injury-induced neuropathic pain.[5][6][11]

  • Species: Adult male Sprague-Dawley rats (200-250 g).

  • Anesthesia: Isoflurane (2-3% in oxygen).

  • Procedure:

    • Place the anesthetized rat on a surgical board.

    • Make an incision on the lateral surface of the mid-thigh.

    • Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Place four loose ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch of the surrounding muscles is observed.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Similar to the SNL model.

  • Confirmation of Neuropathy: Assess for the development of mechanical allodynia and thermal hyperalgesia beginning 7 days post-surgery.

Behavioral Assays for Pain Assessment

The von Frey test is a standard method for assessing mechanical sensitivity.[9][16][17][18]

  • Apparatus: A set of calibrated von Frey filaments of increasing stiffness or an electronic von Frey apparatus.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • Begin with a filament of low force and proceed to filaments of increasing force.

    • A positive response is recorded as a brisk withdrawal or flinching of the paw.

    • The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

The plantar test is used to measure the latency of paw withdrawal from a radiant heat source.

  • Apparatus: A plantar test apparatus with a radiant heat source.

  • Procedure:

    • Place the animal in a plastic enclosure on a glass plate and allow it to acclimate.

    • Position the radiant heat source directly beneath the plantar surface of the hind paw.

    • Activate the heat source and record the time until the animal withdraws its paw.

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

    • Perform multiple measurements for each paw, with sufficient time between trials.

Molecular and Cellular Assays

This technique is used to visualize the expression and localization of ASIC3 protein in DRG neurons.[19][20]

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the lumbar DRGs (L4-L6).

    • Post-fix the DRGs in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue in a graded sucrose solution (15% then 30%).

    • Embed the DRGs in optimal cutting temperature (OCT) compound and freeze.

    • Cut 10-20 µm sections using a cryostat.

  • Staining Procedure:

    • Wash the sections with PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate the sections with a primary antibody against ASIC3 overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash the sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the sections using a fluorescence or confocal microscope.

This method is used to quantify the expression levels of ASIC3 protein in the spinal cord.[21][22]

  • Tissue Homogenization:

    • Dissect the lumbar spinal cord and homogenize in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ASIC3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This technique allows for the direct measurement of ASIC-mediated currents in isolated DRG neurons.[15][23][24]

  • Cell Preparation:

    • Isolate DRGs from rats.

    • Enzymatically digest the ganglia (e.g., with collagenase and dispase) to dissociate the neurons.

    • Plate the neurons on coated coverslips and culture for 24-48 hours.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Perfuse the cells with an external solution (e.g., HEPES-buffered saline).

    • Use borosilicate glass pipettes filled with an internal solution.

  • Recording Protocol:

    • Establish a whole-cell recording configuration.

    • Hold the neuron at a negative membrane potential (e.g., -60 mV).

    • Rapidly apply an acidic external solution (e.g., pH 6.0) to activate ASIC currents.

    • Record the resulting inward current.

    • To test the effect of this compound, pre-apply the compound for a defined period before the acidic challenge.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key concepts.

ASIC Signaling Pathway in Nociceptive Neurons

ASIC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Tissue Injury Tissue Injury Protons (H+) Protons (H+) Tissue Injury->Protons (H+) releases Inflammation Inflammation Inflammation->Protons (H+) releases ASIC3 ASIC3 Protons (H+)->ASIC3 activates Na+ Influx Na+ Influx ASIC3->Na+ Influx allows This compound This compound This compound->ASIC3 inhibits Depolarization Depolarization Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagates

Caption: ASIC3 signaling cascade in a nociceptive neuron.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_assessment Baseline Pain Assessment cluster_treatment Treatment Administration cluster_post_assessment Post-Treatment Pain Assessment cluster_molecular Molecular Analysis SNL Spinal Nerve Ligation (SNL) VonFrey_pre Von Frey Test (Mechanical Allodynia) SNL->VonFrey_pre Plantar_pre Plantar Test (Thermal Hyperalgesia) SNL->Plantar_pre CCI Chronic Constriction Injury (CCI) CCI->VonFrey_pre CCI->Plantar_pre Treatment This compound (or Vehicle) VonFrey_pre->Treatment Plantar_pre->Treatment VonFrey_post Von Frey Test Treatment->VonFrey_post Plantar_post Plantar Test Treatment->Plantar_post Tissue DRG and Spinal Cord Harvesting Plantar_post->Tissue IHC Immunohistochemistry (ASIC3 Expression) Tissue->IHC WB Western Blot (ASIC3 Quantification) Tissue->WB

Caption: Preclinical workflow for evaluating this compound.

Conclusion and Future Directions

The potent and selective inhibition of ASIC1a and ASIC3 channels by this compound, coupled with the established role of these channels in the pathophysiology of neuropathic pain, provides a strong rationale for its investigation as a novel analgesic. The preclinical data from studies on amiloride and benzamil in neuropathic pain models further bolster this hypothesis.

Future research should focus on direct in-vivo evaluation of this compound in well-established rodent models of neuropathic pain, such as SNL and CCI. Key studies should include:

  • Dose-response studies to determine the efficacy of this compound in reversing mechanical allodynia and thermal hyperalgesia.

  • Pharmacokinetic and pharmacodynamic studies to establish the optimal dosing regimen and correlate drug exposure with analgesic effects.

  • Mechanism of action studies to confirm the engagement of ASICs in the spinal cord and DRGs following systemic administration.

  • Safety and tolerability studies to assess potential off-target effects.

Successful preclinical development of this compound could pave the way for a new class of non-opioid analgesics, addressing a significant unmet medical need for patients suffering from chronic neuropathic pain.

References

The Potential of 6-Iodoamiloride in Cancer Metastasis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of cancer-related mortality, creating a critical need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. 6-Iodoamiloride, an amiloride analog, has emerged as a promising candidate in this area of research. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the investigation of this compound's anti-metastatic potential. The document focuses on its inhibitory effects on key players in the metastatic cascade, including the urokinase-type plasminogen activator (uPA), the Na+/H+ exchanger 1 (NHE1), and Acid-Sensing Ion Channels (ASICs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Introduction to this compound and Cancer Metastasis

Cancer metastasis is a complex, multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. Key to this process are cellular functions like migration and invasion, which are often driven by specific signaling pathways and molecular players. Amiloride and its derivatives have been investigated for their anti-cancer properties, and this compound, in particular, shows promise due to its potential to inhibit multiple targets involved in metastasis.[1]

This guide will explore the three primary proposed mechanisms of action for this compound in inhibiting cancer metastasis:

  • Inhibition of the urokinase-type plasminogen activator (uPA) system: uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion.[2][3]

  • Inhibition of the Na+/H+ exchanger 1 (NHE1): NHE1 is involved in regulating intracellular pH, which is critical for cell migration and invasion.[3][4]

  • Inhibition of Acid-Sensing Ion Channels (ASICs): Specifically ASIC1, which is implicated in sensing the acidic tumor microenvironment and promoting cell migration and invasion.[5]

Mechanism of Action and Signaling Pathways

Inhibition of the uPA System

Below is a diagram illustrating the uPA signaling pathway and the proposed point of inhibition by this compound.

uPA_Pathway uPA uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Active_MMPs Active MMPs Plasmin->Active_MMPs Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion MMPs Pro-MMPs MMPs->Active_MMPs Active_MMPs->ECM_Degradation Iodoamiloride This compound Iodoamiloride->uPA inhibits

uPA signaling pathway and this compound inhibition.
Inhibition of NHE1

NHE1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular H+ for one extracellular Na+. In cancer cells, NHE1 activity is often upregulated, leading to an alkaline intracellular environment that promotes proliferation and an acidic extracellular microenvironment that facilitates invasion.[3][4] Inhibition of NHE1 can disrupt this pH dysregulation and thereby inhibit cancer cell migration and invasion. While direct IC50 values for this compound on NHE1 in cancer cells are not currently available, other amiloride derivatives have shown potent NHE1 inhibition.[3]

The following diagram illustrates the role of NHE1 in promoting cell migration and the inhibitory action of this compound.

NHE1_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Space (Acidic) Na_ion_in Na+ Extracellular->Na_ion_in Influx Intracellular Intracellular Space (Alkaline) H_ion_out H+ Intracellular->H_ion_out Extrusion NHE1 NHE1 NHE1->H_ion_out Actin_Dynamics Actin Cytoskeleton Dynamics NHE1->Actin_Dynamics regulates Na_ion_in->NHE1 Cell_Migration Cell Migration & Invasion Actin_Dynamics->Cell_Migration Iodoamiloride This compound Iodoamiloride->NHE1 inhibits

Role of NHE1 in cell migration and its inhibition.
Inhibition of Acid-Sensing Ion Channels (ASICs)

The tumor microenvironment is often acidic, and cancer cells can utilize this acidic environment to their advantage. ASICs, particularly ASIC1a, are proton-gated cation channels that are activated by low extracellular pH.[5] Activation of ASIC1a has been shown to promote the migration and invasion of various cancer cells, including glioma and breast cancer.[5][6] this compound has been identified as a potent inhibitor of ASIC1.

The signaling pathway below illustrates how ASIC1 activation by the acidic tumor microenvironment can lead to increased cell migration and how this compound can intervene.

ASIC1_Pathway Acidic_TME Acidic Tumor Microenvironment (Low pH) ASIC1 ASIC1 Acidic_TME->ASIC1 activates Ca_Influx Ca2+ Influx ASIC1->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., RhoA, AKT, NF-κB) Ca_Influx->Signaling_Cascade EMT Epithelial-Mesenchymal Transition (EMT) Signaling_Cascade->EMT Cell_Migration Cell Migration & Invasion EMT->Cell_Migration Iodoamiloride This compound Iodoamiloride->ASIC1 inhibits uPA_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, uPA, and substrate Start->Prepare_Reagents Add_uPA Add uPA to 96-well plate Prepare_Reagents->Add_uPA Add_Inhibitor Add this compound or vehicle Add_uPA->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add chromogenic substrate Pre_Incubate->Add_Substrate Read_Absorbance Read absorbance at 405 nm (time-course) Add_Substrate->Read_Absorbance Analyze_Data Calculate reaction rates and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End NHE1_Assay_Workflow Start Start Load_Dye Load cells with pH-sensitive dye Start->Load_Dye Add_Inhibitor Incubate with this compound or vehicle Load_Dye->Add_Inhibitor Acid_Load Induce intracellular acid load (NH4Cl pulse) Add_Inhibitor->Acid_Load Initiate_Recovery Initiate pHi recovery (Na+-containing buffer) Acid_Load->Initiate_Recovery Measure_Fluorescence Monitor fluorescence ratio over time Initiate_Recovery->Measure_Fluorescence Calculate_Recovery Calculate rate of pHi recovery Measure_Fluorescence->Calculate_Recovery Determine_IC50 Determine IC50 Calculate_Recovery->Determine_IC50 End End Determine_IC50->End Transwell_Assay_Workflow Start Start Coat_Inserts Coat transwell inserts with Matrigel Start->Coat_Inserts Prepare_Cells Prepare cell suspension with This compound or vehicle Coat_Inserts->Prepare_Cells Seed_Cells Seed cells in upper chamber Prepare_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells Remove_Noninvading->Fix_Stain Count_Cells Count invading cells Fix_Stain->Count_Cells Analyze_Results Analyze and quantify inhibition Count_Cells->Analyze_Results End End Analyze_Results->End Wound_Healing_Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Scratch Create a scratch in the monolayer Seed_Cells->Create_Scratch Wash_Cells Wash to remove debris Create_Scratch->Wash_Cells Add_Treatment Add medium with this compound or vehicle Wash_Cells->Add_Treatment Image_T0 Capture image at time 0 Add_Treatment->Image_T0 Incubate Incubate and capture images at time intervals Image_T0->Incubate Analyze_Closure Measure wound closure Incubate->Analyze_Closure End End Analyze_Closure->End

References

6-Iodoamiloride: A Potent Pharmacological Tool for Interrogating Acid-Sensing Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the central and peripheral nervous systems.[1] They are implicated in a wide range of physiological and pathophysiological processes, including pain perception, synaptic plasticity, fear, and anxiety.[1] The development of potent and selective pharmacological modulators is crucial for dissecting the specific roles of different ASIC subtypes and for validating them as therapeutic targets. Amiloride, a potassium-sparing diuretic, is a known non-specific inhibitor of ASICs, but its moderate potency has limited its utility.[2][3] This guide focuses on 6-iodoamiloride, a halogenated analog of amiloride, which has emerged as a significantly more potent inhibitor of ASICs, offering a valuable tool for researchers in the field.[1][2]

Core Concepts: this compound as an ASIC Inhibitor

This compound distinguishes itself from its parent compound, amiloride, through a marked increase in inhibitory potency against specific ASIC subtypes. This enhanced activity makes it a preferred pharmacological probe for studying ASIC function in various cellular and in vivo models.[3][4]

cluster_0 Pharmacological Tools for ASICs cluster_1 Properties Amiloride Amiloride Moderate Potency Moderate Potency Amiloride->Moderate Potency Non-specific Non-specific Amiloride->Non-specific This compound This compound High Potency High Potency This compound->High Potency

Comparison of Amiloride and this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified using electrophysiological techniques, primarily automated patch clamp. The half-maximal inhibitory concentration (IC50) values demonstrate its superior potency compared to amiloride.

CompoundTargetCell Line/Neuron TypeIC50 / KiReference
This compound human ASIC1tsA-201 cells88 nM (IC50)[2][3][4]
Amiloridehuman ASIC1tsA-201 cells1.7 µM (IC50)[2][3][4]
This compound rat ASIC3-mediated currentsDorsal Root Ganglion (DRG) neurons230 nM (IC50)[2][3][4]
Amiloriderat ASIC3-mediated currentsDorsal Root Ganglion (DRG) neurons2.7 µM (IC50)[2][3][4]
AmilorideASIC1tsA-201 cells1.7 ± 0.7 µM (Ki)[1]

Experimental Protocols

The primary experimental method for characterizing the inhibitory effects of this compound on ASICs is patch-clamp electrophysiology. Automated patch-clamp systems have enabled higher throughput screening of amiloride analogs.[2][3]

Automated Patch-Clamp Electrophysiology Protocol

This protocol is a generalized representation based on methodologies reported for screening amiloride analogs.[1][2]

1. Cell Culture and Preparation:

  • tsA-201 cells are cultured under standard conditions (37°C, 5% CO2).[1]

  • For experiments on native channels, dorsal root ganglion (DRG) neurons can be isolated from rats.[2]

  • Cells are harvested and prepared as a single-cell suspension for use in the automated patch-clamp system.

2. Automated Patch-Clamp Procedure:

  • The automated patch-clamp system (e.g., SyncroPatch) utilizes disposable microchips for high-throughput recordings.

  • Cells are captured on the apertures of the microchip, and whole-cell patch-clamp configuration is established.

  • A stable baseline recording of membrane current is obtained.

3. Application of this compound and pH Challenge:

  • ASIC currents are elicited by a rapid change in extracellular pH, typically from a holding pH of 7.4 to an activating pH of 5.5 or 6.0.[1][5]

  • This compound, at varying concentrations, is pre-applied to the cells before the acidic pH challenge to determine its inhibitory effect.

  • Concentration-response curves are generated by measuring the peak inward current at each concentration of the compound.[1]

4. Data Analysis:

  • The recorded currents are analyzed to determine the percentage of inhibition at each compound concentration.

  • IC50 values are calculated by fitting the concentration-response data to a logistical equation.

Cell_Culture Cell Culture (e.g., tsA-201) Cell_Suspension Prepare Single-Cell Suspension Cell_Culture->Cell_Suspension Automated_Patch_Clamp Automated Patch-Clamp (e.g., SyncroPatch) Cell_Suspension->Automated_Patch_Clamp Whole_Cell Establish Whole-Cell Configuration Automated_Patch_Clamp->Whole_Cell Compound_Application Apply this compound Whole_Cell->Compound_Application pH_Challenge Rapid pH Drop (e.g., pH 7.4 to 5.5) Compound_Application->pH_Challenge Record_Current Record ASIC-mediated Current pH_Challenge->Record_Current Data_Analysis Data Analysis and IC50 Determination Record_Current->Data_Analysis

Automated Patch-Clamp Workflow.

Signaling and Functional Implications

ASICs are involved in neuronal signaling by converting extracellular acidosis into excitatory sodium currents.[6] Their activation leads to membrane depolarization, which can trigger action potentials and modulate synaptic transmission.[1] The inhibition of ASICs by this compound can therefore be used to probe the role of these channels in various physiological and pathological processes.

Extracellular_Acidosis Extracellular Acidosis (Low pH) ASIC_Activation ASIC Activation Extracellular_Acidosis->ASIC_Activation Cation_Influx Na+ / Ca2+ Influx ASIC_Activation->Cation_Influx Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Neuronal_Excitation Neuronal Excitation Membrane_Depolarization->Neuronal_Excitation 6_Iodoamiloride This compound 6_Iodoamiloride->ASIC_Activation

ASIC Signaling Pathway and Inhibition.

Conclusion

This compound represents a significant advancement over amiloride as a pharmacological tool for studying acid-sensing ion channels. Its enhanced potency allows for more specific and reliable inhibition of ASIC1 and ASIC3, facilitating a deeper understanding of their roles in health and disease. The detailed protocols and quantitative data provided in this guide are intended to support researchers and drug development professionals in effectively utilizing this compound in their investigations of ASIC biology and pharmacology.

References

Preliminary In Vivo Efficacy of 6-Iodoamiloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoamiloride, a potent derivative of the diuretic amiloride, has emerged as a significant subject of preclinical research. It is recognized primarily for its potent inhibitory effects on Acid-Sensing Ion Channels (ASICs), which are implicated in a variety of physiological and pathological processes, including neuropathic pain and cancer metastasis[1][2]. While its parent compound, amiloride, has been investigated for its anti-cancer properties in multiple animal models, the in vivo efficacy of this compound itself is less documented, with foundational studies focusing on its cardiovascular effects. This technical guide provides a comprehensive overview of the available preliminary in vivo efficacy data for this compound, with a particular focus on a key study in experimental hypertension. Furthermore, this guide explores its mechanistic role as an ASIC inhibitor and its potential, though not yet demonstrated in vivo, implications for cancer therapy.

In Vivo Efficacy in Experimental Hypertension

A pivotal study conducted by Pamnani et al. (1988) provides the most detailed in vivo data on the effects of this compound in various rat models of experimental hypertension. The study highlights the compound's activity as a vasodilator-depressor agent[3][4].

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Pamnani et al. (1988) on the effect of intravenously infused this compound on mean arterial pressure in different rat models of hypertension.

Animal ModelDose of this compoundInfusion TimeChange in Mean Arterial Pressure (MAP)Duration of Effect
Reduced Renal Mass-Saline Hypertensive Rats0.38 mg/100 g body weight10-11 minutesPrompt but transient fallTransient
One-Kidney, One Clip Hypertensive Rats0.38 mg/100 g body weight10-11 minutesPrompt but transient fallTransient
Spontaneously Hypertensive Rats (SHR)0.38 mg/100 g body weight10-11 minutesPrompt, pronounced, and sustained fallSustained
Experimental Protocol: Intravenous Infusion in Hypertensive Rat Models

The following protocol is based on the methodology described by Pamnani et al. (1988)[3][4].

Objective: To assess the in vivo effect of this compound on blood pressure in different models of experimental hypertension.

Animal Models:

  • Male Wistar rats with reduced renal mass-saline induced hypertension.

  • Male Wistar rats with one-kidney, one clip renovascular hypertension.

  • Male Spontaneously Hypertensive Rats (SHR).

  • Normotensive Wistar-Kyoto (WKY) rats as controls for SHR.

Materials:

  • This compound solution

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Infusion pump

  • Catheters for arterial and venous cannulation

  • Blood pressure transducer and recording system

Procedure:

  • Anesthetize the rats according to institutional guidelines.

  • Perform cannulation of a femoral artery for continuous blood pressure monitoring.

  • Perform cannulation of a femoral vein for the intravenous infusion of this compound.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

  • Initiate a continuous intravenous infusion of this compound at a dose of 0.38 mg/100 g body weight.

  • Maintain the infusion over a period of 10 to 11 minutes.

  • Continuously record the MAP throughout the infusion period and for a designated time post-infusion to observe the duration of the effect.

  • At the end of the experiment, euthanize the animal according to approved protocols.

Data Analysis:

  • Calculate the change in MAP from baseline for each animal.

  • Compare the magnitude and duration of the blood pressure response between the different hypertensive models and their respective controls.

Experimental Workflow Diagram

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Anesthetize Rat B Cannulate Femoral Artery (Blood Pressure Monitoring) A->B C Cannulate Femoral Vein (Drug Infusion) A->C D Record Baseline Mean Arterial Pressure E Infuse this compound (0.38 mg/100g over 10-11 min) D->E F Continuously Monitor Mean Arterial Pressure E->F G Analyze Change in Blood Pressure F->G H Compare Effects Across Different Rat Models G->H

Caption: Workflow for in vivo assessment of this compound in hypertensive rats.

Potential Anti-Cancer Efficacy and Signaling Pathways

While direct in vivo studies on the anti-cancer efficacy of this compound are not yet available in the public domain, its potent inhibition of ASICs provides a strong rationale for its investigation in oncology. ASICs are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting cancer cell invasion and metastasis[1]. Amiloride and its analogs have shown anti-tumor effects in animal models, and this compound is a significantly more potent inhibitor of ASIC1 and ASIC3 than amiloride[1].

Hypothesized Signaling Pathway in Cancer

The acidic tumor microenvironment leads to the activation of ASICs on cancer cells. This activation results in an influx of Na+ and Ca2+, which in turn can trigger downstream signaling pathways that promote cell migration, invasion, and proliferation. This compound, as a potent ASIC inhibitor, is hypothesized to block these channels, thereby preventing the downstream signaling events and mitigating cancer progression.

Signaling Pathway Diagram

G cluster_TME Tumor Microenvironment cluster_cell Cancer Cell TME Acidic Tumor Microenvironment (Low Extracellular pH) ASIC Acid-Sensing Ion Channel (ASIC) (e.g., ASIC1a) TME->ASIC Activates IonInflux Na+ / Ca2+ Influx ASIC->IonInflux Downstream Downstream Signaling (e.g., Calcineurin, Rho GTPases) IonInflux->Downstream CancerProgression Cancer Cell Invasion, Metastasis, and Proliferation Downstream->CancerProgression Iodoamiloride This compound Iodoamiloride->ASIC Inhibits

Caption: Hypothesized mechanism of this compound in cancer via ASIC inhibition.

Future Directions

The preliminary in vivo data in hypertension models demonstrate that this compound is biologically active and generally well-tolerated at the doses administered. However, there is a clear need for further in vivo studies to explore its therapeutic potential in other disease areas, particularly in oncology. Future research should focus on:

  • In vivo anti-tumor efficacy studies: Evaluating the effect of this compound on tumor growth and metastasis in relevant animal models of cancer, such as xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its exposure with target engagement (ASIC inhibition) in tumor tissue.

  • Toxicology studies: Assessing the safety profile of this compound at potentially therapeutic doses for chronic administration.

Conclusion

This compound is a potent inhibitor of ASICs with demonstrated in vivo efficacy in modulating blood pressure in experimental models of hypertension. While its anti-cancer potential is strongly suggested by its mechanism of action and the known role of ASICs in malignancy, dedicated in vivo studies are required to validate this hypothesis. The information presented in this guide provides a foundation for researchers and drug development professionals to design and execute further preclinical studies to fully elucidate the therapeutic utility of this promising compound.

References

Understanding the Structure-Activity Relationship of Amiloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amiloride, a potassium-sparing diuretic, has been a subject of extensive research due to its inhibitory effects on various ion transporters, most notably the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). Its pyrazine carboxamide scaffold has served as a template for the development of numerous analogs with enhanced potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the molecular determinants of their inhibitory activity. We will explore key structural modifications, present quantitative data on their potency, detail relevant experimental protocols, and visualize the underlying mechanisms and workflows.

Core Molecular Targets of Amiloride and its Analogs

Amiloride and its derivatives exert their physiological effects by targeting a range of ion channels and exchangers. While originally identified as an ENaC blocker, its analogs have been engineered for increased specificity towards other transporters.[1]

  • Epithelial Sodium Channel (ENaC): A key channel in the distal nephron of the kidney responsible for sodium reabsorption.[2][3] Inhibition of ENaC by amiloride leads to mild natriuresis (excretion of sodium in urine) and antikaliuresis (retention of potassium).[2] This is the primary mechanism behind its diuretic effect.[3][4][5]

  • Na+/H+ Exchangers (NHE): A family of transmembrane proteins that mediate the exchange of sodium and hydrogen ions. Amiloride and its analogs, particularly those with modifications at the 5-amino position, can inhibit various NHE isoforms.[6][7] For instance, the NHE1 isoform is a target in cardiovascular research.[6]

  • Other Targets: At higher concentrations, amiloride can also inhibit the Na+/Ca2+ exchanger (NCX) and T-type calcium channels.[1][8] Certain analogs have also been investigated for their effects on urokinase plasminogen activator (uPA) and for their cytotoxic effects on cancer cells.[8][9]

The Amiloride Scaffold and Key SAR Insights

The inhibitory potency and selectivity of amiloride analogs are dictated by chemical modifications at three primary locations on the pyrazine ring scaffold: the 2-position side chain, the 5-position amino group, and the 6-position chlorine substituent.

The unsubstituted guanidino group, part of the 2-position side chain, is crucial for the activity of amiloride. Any substitution on this group results in a dramatic loss of inhibitory potency against the Na+/H+ exchanger, indicating its essential role in binding to the target protein.[10]

Position 5: Modifications to the 5-amino group significantly impact selectivity, particularly for the Na+/H+ exchanger.

  • Increased Potency for NHE: Substitution of the 5-amino group with alkyl or alkenyl groups can produce compounds up to 140 times more potent than amiloride in inhibiting the Na+/H+ exchanger.[10]

  • Hydrophobic Substitutions: Hydrophobic substitutions on the 5-amino group have been shown to improve the antifungal activity of amiloride analogs.[11] For example, 5-(N,N-hexamethylene)amiloride (HMA) shows strong activity against NHEs with minimal inhibitory activity toward ENaC.[11]

  • Electronic Effects: Replacing the 5-amino group (an electron donor) with hydrogen or chlorine affects both the on-rate and off-rate of ENaC blockage. This is likely due to a decrease in the electronic charge on the molecule, which in turn weakens the interaction at the 6-position.[12]

Position 6: The substituent at the 6-position primarily controls the duration of the block on the ENaC.

  • Electronegativity is Key: The duration of the blocking complex is strongly determined by the electronegativity of the 6-ligand.[13] The off-rate constant for ENaC blockage increases with halo-substitutions in the order of Cl < Br < I < F < H.[11][12] This suggests that a more electronegative substituent at this position leads to a more stable interaction and a longer-lasting block.[12]

Modifications to the side chain at the 2-position influence the stability and formation of the blocking complex with ENaC.

  • Hydrophobic Elongations: Adding hydrophobic moieties, such as in benzamil, increases the stability of the blocking complex by lowering the off-rate. This is attributed to the added phenyl group interacting with a hydrophobic area near the channel's binding site.[13]

  • Two-Step Blocking Process: The interaction is thought to be a two-step process. Initially, the 2-position side chain enters the channel, forming a temporary "encounter complex." Subsequently, the 6-ligand of the pyrazine ring binds to its receptor site, establishing the stable blocking complex.[13]

Quantitative Structure-Activity Relationship Data

The potency of amiloride and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of a biological process by 50%, while the Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex.[14]

Table 1: Inhibitory Potency (IC50/Ki) of Amiloride and Analogs on ENaC

Compound Modification Potency (µM) Target/System Reference
Amiloride - ~0.1 ENaC [5]
Amiloride - 0.1 - 0.5 ENaC [8]

| Benzamil | 2-position side chain | 0.03 (30 nM) | ENaC |[8] |

Table 2: Inhibitory Potency (IC50/Ki) of Amiloride and Analogs on NHE Isoforms

Compound Modification Potency (Ki in µM) Target/System Reference
Amiloride - 3 - 1000 NHE (Na+ dependent) [8]
5-(N,N-dimethyl)amiloride (DMA) 5-amino substitution - NHE [6]
5-(N-methyl-N-propyl)amiloride (MPA) 5-amino substitution 0.08 NHE1 [6]
5-(N-methyl-N-propyl)amiloride (MPA) 5-amino substitution 0.5 NHE2 [6]
5-(N-methyl-N-propyl)amiloride (MPA) 5-amino substitution 10 NHE3 [6]
HOE694 Guanidine derivative 0.16 NHE1 [6]
HOE694 Guanidine derivative 5 NHE2 [6]

| HOE694 | Guanidine derivative | 650 | NHE3 |[6] |

Table 3: Inhibitory Potency (IC50) of Amiloride and Analogs on Other Transporters

Compound Modification Potency (IC50 in M) Target/System Reference
Amiloride - 1 x 10⁻³ (1 mM) Na+/Ca²+ exchanger (NCX) [8]
5-(N,N-dimethyl)amiloride (DMA) 5-amino substitution 5.2 x 10⁻⁴ Na+/K+-ATPase [15]

| 5-(N-ethyl-N-isopropyl)amiloride (EIA) | 5-amino substitution | 1.2 x 10⁻⁴ | Na+/K+-ATPase |[15] |

Experimental Protocols

The determination of the SAR for amiloride analogs relies on robust experimental methodologies to quantify their effects on specific ion transporters.

This method was used to estimate the on- and off-rate constants for the blockage of ENaC by amiloride analogs in early SAR studies.[12][13]

  • Tissue Preparation: The frog skin epithelium, a model system rich in ENaC, is isolated and mounted in a Ussing chamber. This chamber separates the tissue into two compartments, allowing for the control and measurement of the electrical properties across the epithelium.

  • Electrophysiological Recording: A steady-state sodium current is established across the skin. The spontaneous fluctuations (noise) in this current are then recorded.

  • Noise Analysis: The recorded current noise is subjected to spectral analysis. The interaction of blocker molecules (amiloride analogs) with the ENaC pores induces a characteristic Lorentzian component in the power density spectrum of the noise.

  • Rate Constant Calculation: The corner frequency of this Lorentzian component is directly related to the on- and off-rate constants of the blocker-channel interaction. By analyzing how these frequencies change with different analog concentrations, the kinetic parameters of the block can be determined.

  • Data Interpretation: The calculated on-rate (kon) and off-rate (koff) constants provide quantitative measures of how quickly an analog binds to and dissociates from the channel, offering deep insight into the SAR.

This protocol allows for the specific characterization of inhibitors against individual NHE isoforms.[6]

  • Cell Line Preparation: A fibroblast cell line that naturally lacks Na+/H+ exchange activity is used. These cells are then stably transfected with cDNAs encoding specific human NHE isoforms (e.g., NHE1, NHE2, NHE3).

  • Intracellular pH (pHi) Measurement: The transfected cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF). The fluorescence of this dye is monitored using a fluorometer or a fluorescence microscope, which allows for real-time measurement of pHi.

  • Acidification and Recovery: The cells are subjected to an acid load (e.g., using the ammonium prepulse technique) to lower their intracellular pH. The subsequent recovery of pHi back to its resting state is mediated by the expressed NHE isoform.

  • Inhibitor Application: The rate of pHi recovery is measured in the absence and presence of various concentrations of the amiloride analog being tested.

  • Data Analysis: The rate of Na+-dependent pHi recovery is plotted against the inhibitor concentration. This dose-response curve is then fitted to a suitable equation (e.g., the Hill equation) to determine the IC50 or Ki value for the analog against that specific NHE isoform.

Visualizing Pathways and Workflows

The following diagram illustrates the primary mechanism of amiloride as a diuretic, focusing on its action on ENaC in the collecting duct of the kidney.

amiloride_mechanism cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_blood Blood (Basolateral Side) Lumen_Na Na+ ENaC ENaC Lumen_Na->ENaC Reabsorption Lumen_K K+ NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Intracellular Na+ ROMK ROMK ROMK->Lumen_K Secretion NaK_ATPase->ROMK Intracellular K+ Blood_Na Na+ NaK_ATPase->Blood_Na 3 Na+ out Blood_K K+ Blood_K->NaK_ATPase 2 K+ in Amiloride Amiloride Amiloride->ENaC Blocks

Caption: Mechanism of amiloride blocking ENaC in the renal principal cell.

This diagram outlines a typical workflow for conducting a structure-activity relationship study.

sar_workflow A Design & Synthesize Amiloride Analogs B Primary Screening (e.g., ENaC, NHE1) A->B C Determine IC50/Ki Values B->C E Secondary Screening (Isoform Selectivity) B->E D Analyze SAR: Identify Key Moieties C->D F Lead Optimization D->F Iterative Design E->F F->A G In Vivo Testing F->G

Caption: A typical workflow for structure-activity relationship studies.

This diagram summarizes the key structural determinants for the activity of amiloride analogs.

sar_logic Amiloride Amiloride Scaffold Guanidino Guanidino Group (Unsubstituted) Amiloride->Guanidino Pos6 Position 6 (e.g., -Cl) Amiloride->Pos6 Pos5 Position 5 (e.g., -NH2) Amiloride->Pos5 SideChain 2-Position Side Chain Amiloride->SideChain Activity Essential for Activity Guanidino->Activity Duration Controls Block Duration (Electronegativity) Pos6->Duration Selectivity Controls Selectivity (NHE vs ENaC) Pos5->Selectivity Stability Affects Binding Stability (Hydrophobicity) SideChain->Stability

References

Methodological & Application

Application Notes and Protocols for Automated Patch-Clamp Screening Using 6-Iodoamiloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoamiloride, an analog of the diuretic amiloride, has emerged as a potent inhibitor of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels implicated in various physiological and pathological processes, including pain sensation, synaptic plasticity, and cancer metastasis.[1][2][3][4] Automated patch-clamp (APC) systems provide the necessary throughput and data quality for efficiently screening compound libraries and characterizing the pharmacological properties of ion channel modulators like this compound.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in automated patch-clamp screening campaigns.

Mechanism of Action of this compound

This compound exerts its inhibitory effects by blocking the pore of ASIC channels, thereby preventing the influx of cations (primarily Na+ and Ca2+) that is normally triggered by a decrease in extracellular pH.[2][8] This blockade alleviates the cellular responses associated with ASIC activation. The primary targets of this compound within the ASIC family are ASIC1a and ASIC3 isoforms.[1][9][2][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons (Low pH) Protons (Low pH) ASIC ASIC Channel Protons (Low pH)->ASIC Activates Cation Influx Na+/Ca2+ Influx ASIC->Cation Influx Allows Cellular Response Cellular Response Cation Influx->Cellular Response Leads to This compound This compound This compound->ASIC Blocks

Figure 1: Signaling pathway of ASIC activation and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against human ASIC1 (hASIC1) and rat ASIC3 channels compared to its parent compound, amiloride. Data was obtained from automated patch-clamp experiments on tsA-201 cells and rat dorsal root ganglion (DRG) neurons.[1][9][4]

Table 1: Inhibitory Potency (IC50) of this compound and Amiloride on hASIC1

CompoundCell LineIC50 (nM)
This compoundtsA-20188
AmiloridetsA-2011700

Table 2: Inhibitory Potency (IC50) of this compound and Amiloride on rASIC3

CompoundPrimary CellsIC50 (nM)
This compoundRat DRG Neurons230
AmilorideRat DRG Neurons2700

Experimental Protocols

This section outlines a detailed protocol for screening this compound and other compounds against ASIC channels using an automated patch-clamp system, such as the SyncroPatch 384PE.[2]

Cell Preparation
  • Cell Culture: Culture tsA-201 cells expressing the target ASIC channel (e.g., hASIC1) in standard culture medium supplemented with the appropriate selection antibiotic.

  • Cell Dissociation: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation solution.

  • Cell Suspension: Resuspend the cells in an extracellular solution at a density of 1 x 10^6 cells/mL.

Automated Patch-Clamp Electrophysiology

cluster_workflow Automated Patch-Clamp Workflow Cell Suspension Cell Suspension Chip Priming Chip Priming Cell Suspension->Chip Priming Cell Trapping Cell Trapping Chip Priming->Cell Trapping Seal Formation Seal Formation Cell Trapping->Seal Formation Whole-Cell Configuration Whole-Cell Configuration Seal Formation->Whole-Cell Configuration pH Activation pH Activation Whole-Cell Configuration->pH Activation Compound Application Compound Application pH Activation->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Figure 2: Experimental workflow for automated patch-clamp screening.

  • Solutions:

    • Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, adjusted to pH 7.2 with KOH.

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Activating Solution: Extracellular solution adjusted to the desired acidic pH (e.g., pH 5.5 for ASIC1a) with HCl.

    • Compound Solutions: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the extracellular solution. Ensure the final DMSO concentration is ≤ 0.1%.

  • Instrument Setup:

    • Prime the automated patch-clamp system and the multi-well plate with the internal and extracellular solutions according to the manufacturer's instructions.

    • Load the cell suspension into the designated wells.

  • Experimental Run:

    • Initiate the automated protocol for cell trapping, gigaseal formation, and whole-cell configuration.

    • Set the holding potential to -60 mV.[1]

    • Apply a voltage protocol that includes a brief application of the activating solution (e.g., 1-2 seconds) to elicit a baseline ASIC current.

    • Following a wash step with the extracellular solution, apply the compound solution for a defined period (e.g., 1-2 minutes).

    • Co-apply the activating solution and the compound solution to measure the inhibited current.

    • Perform a final wash step and apply the activating solution again to assess the reversibility of the block.

Data Analysis
  • Measure the peak amplitude of the inward current elicited by the acidic pH stimulus before and after compound application.

  • Calculate the percentage of inhibition for each compound concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Off-Target Considerations

While this compound is a potent ASIC inhibitor, it is important to consider potential off-target effects, as amiloride and its analogs are known to interact with other ion channels and enzymes.[2][10][11][12][13][14] It is recommended to perform selectivity profiling against a panel of relevant off-targets, such as the epithelial sodium channel (ENaC), to fully characterize the compound's specificity.[8]

This compound This compound ASICs ASICs (Primary Target) This compound->ASICs High Potency ENaC ENaC (Potential Off-Target) This compound->ENaC Lower Potency Other Other Potential Off-Targets This compound->Other Unknown Potency

Figure 3: Target and potential off-target profile of this compound.

Conclusion

Automated patch-clamp screening is a powerful tool for the discovery and characterization of ion channel modulators. This compound serves as a valuable pharmacological tool for studying the role of ASICs in health and disease. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their high-throughput screening campaigns.

References

Application Notes and Protocols for 6-Iodoamiloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Iodoamiloride is a derivative of the diuretic drug amiloride. It is a potent small molecule inhibitor with significant utility in cell biology research. Unlike its parent compound, this compound exhibits higher potency and selectivity for specific cellular targets, making it a valuable tool for investigating various physiological and pathological processes. Its primary mechanisms of action include the inhibition of Acid-Sensing Ion Channels (ASICs), the urokinase-type plasminogen activator (uPA) system, and the Na+/H+ exchanger (NHE). These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its effects by targeting several key cellular proteins:

  • Acid-Sensing Ion Channels (ASICs) : ASICs are proton-gated cation channels predominantly found in the nervous system.[1] They are involved in processes like pain sensation, synaptic plasticity, and fear conditioning.[1] Extracellular acidosis activates these channels, leading to Na+ and Ca2+ influx and neuronal depolarization.[1] this compound is a potent inhibitor of ASIC1 and ASIC3 isoforms, making it a more suitable tool for studying ASIC function than amiloride itself.[1][2]

  • Urokinase-Type Plasminogen Activator (uPA) : uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis.[3][4] It converts plasminogen to plasmin, a broad-spectrum protease that degrades extracellular matrix components, facilitating cell migration.[5][6] Amiloride and its derivatives, including this compound, have been shown to inhibit uPA activity, suggesting their potential as anti-metastatic agents.[3][5]

  • Sodium-Hydrogen Exchanger (NHE) : The Na+/H+ exchanger, particularly the NHE-1 isoform, is a key regulator of intracellular pH (pHi).[7][8] It extrudes one proton in exchange for one extracellular sodium ion.[7] Dysregulation of NHE-1 is implicated in various pathologies, including ischemic brain injury and cancer.[7][9] Amiloride and its analogs are well-known inhibitors of NHE, and their application can lead to intracellular acidification.[8][10]

Signaling Pathway Diagrams

ASIC_Inhibition cluster_membrane Cell Membrane ASIC ASIC Channel Ion_Influx Na+ / Ca2+ Influx ASIC->Ion_Influx Allows Extracellular_H Extracellular Acidosis (H+) Extracellular_H->ASIC Activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization Iodoamiloride This compound Iodoamiloride->ASIC Inhibits

Caption: Inhibition of Acid-Sensing Ion Channel (ASIC) by this compound.

uPA_Inhibition uPA uPA Plasmin Plasmin uPA->Plasmin Catalyzes Conversion Plasminogen Plasminogen Plasminogen->uPA ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to Metastasis Cell Invasion & Metastasis ECM_Degradation->Metastasis Iodoamiloride This compound Iodoamiloride->uPA Inhibits

Caption: Inhibition of the uPA system by this compound.

NHE_Inhibition cluster_membrane Cell Membrane NHE1 NHE-1 H_out H+ NHE1->H_out Na_in Na+ NHE1->Na_in pHi_increase Maintains Intracellular pH NHE1->pHi_increase H_in H+ H_in->NHE1 Out Na_out Na+ Na_out->NHE1 In Iodoamiloride This compound Iodoamiloride->NHE1 Inhibits

Caption: Inhibition of the Na+/H+ Exchanger (NHE-1) by this compound.

Quantitative Data

The inhibitory potency of this compound varies depending on the target and the cellular context. The following table summarizes key quantitative data from published studies.

TargetCell Line/SystemPotency MetricValueReference
hASIC1 tsA-201 cellsIC5088 nM[1][2][11]
rASIC3 Rat DRG neuronsIC50230 nM[1][2][11]
Amiloride (hASIC1) tsA-201 cellsIC501.7 µM[1][2][11]
Amiloride (rASIC3) Rat DRG neuronsIC502.7 µM[1][11]
uPA (Biochemical Assay)Ki(nM range)[3]
Amiloride (uPA) (Biochemical Assay)Ki7 µM[5]

Experimental Protocols

Preparation of this compound Stock Solution

Caution: Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solubility: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Stock Solution Preparation (e.g., 10 mM):

    • Determine the molecular weight (MW) of this compound.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

General Protocol for Cell Treatment

This protocol provides a general workflow for applying this compound to cultured cells. The optimal cell density, drug concentration, and incubation time should be determined empirically for each cell line and experiment.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in Plate Start->Seed_Cells Incubate_1 2. Incubate (e.g., 24h) Seed_Cells->Incubate_1 Prepare_Dilutions 3. Prepare this compound Working Dilutions Incubate_1->Prepare_Dilutions Treat_Cells 4. Treat Cells Prepare_Dilutions->Treat_Cells Incubate_2 5. Incubate for Exposure Period Treat_Cells->Incubate_2 Downstream_Assay 6. Perform Downstream Assay Incubate_2->Downstream_Assay Analyze_Data 7. Analyze Data Downstream_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for cell treatment and analysis.

  • Cell Seeding:

    • Culture cells of interest in their recommended growth medium at 37°C and 5% CO2.[1]

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture plates (e.g., 96-well for cytotoxicity assays) at a predetermined density. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Cell Treatment:

    • Remove the old medium from the cell culture plates.

    • Add the medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.

    • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

Downstream Assay: Cytotoxicity Assessment (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[12]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[12] NADH then reduces a probe into a colored or fluorescent product that can be quantified.[12]

  • Procedure:

    • Following the treatment period with this compound, carefully collect the cell culture supernatant from each well.

    • Include the following controls:

      • Vehicle Control: Cells treated with DMSO-containing medium.

      • Untreated Control: Cells in medium alone.

      • Maximum LDH Release Control: Lyse a set of untreated cells with a lysis buffer (provided in commercial kits) to determine 100% cytotoxicity.[12]

      • Medium Background Control: Medium without cells.[12]

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatants.

    • Incubate at room temperature, protected from light, for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the medium background reading from all other readings.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 x (Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)

Downstream Assay: Intracellular pH (pHi) Measurement

This protocol outlines the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in pHi following treatment with this compound. Amiloride and its analogs are known to reduce pHi.[10]

  • Principle: BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.

  • Procedure:

    • Seed cells on glass-bottom dishes or black-walled, clear-bottom microplates suitable for fluorescence microscopy or plate reading.

    • Allow cells to adhere overnight.

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Load the cells with BCECF-AM (typically 1-5 µM in buffer) for 30-60 minutes at 37°C.

    • Wash the cells thoroughly with the buffer to remove extracellular dye.

    • Acquire baseline fluorescence readings using a fluorescence microscope or plate reader with dual excitation wavelengths (e.g., ~490 nm and ~440 nm, pH-sensitive and -insensitive, respectively) and a single emission wavelength (~535 nm).

    • Add this compound (at the desired final concentration) to the cells and immediately begin recording the fluorescence ratio (F490/F440) over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the pHi.

    • A calibration curve using buffers of known pH in the presence of a proton ionophore (e.g., nigericin) is required to convert the fluorescence ratios to absolute pHi values.

    • Plot the change in pHi over time to visualize the effect of this compound.

Stability and Solubility in Media

  • Solubility: The solubility of amiloride analogs can be limited in neutral pH aqueous solutions like cell culture media.[13] It is crucial to ensure the compound does not precipitate upon dilution from the DMSO stock into the aqueous medium. Visually inspect the medium after adding the compound. If precipitation occurs, consider lowering the working concentration or using a different solubilizing agent if compatible with the cell line.

References

6-Iodoamiloride: A Potent Inhibitor for In Vitro Investigation of Acid-Sensing Ion Channel (ASIC) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[1] They are implicated in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, and ischemic neuronal injury.[1] Amiloride, a potassium-sparing diuretic, has been traditionally used as a non-specific inhibitor of ASICs in vitro. However, its low potency and lack of selectivity have limited its utility. 6-Iodoamiloride has emerged as a significantly more potent analog of amiloride for the study of ASIC function, offering researchers a more precise pharmacological tool.[2][3]

This document provides detailed application notes and protocols for the use of this compound in in vitro studies of ASIC function, targeting researchers, scientists, and drug development professionals.

Data Presentation

Recent studies have demonstrated that this compound is a highly potent inhibitor of specific ASIC subtypes, showing a marked improvement in inhibitory concentration compared to its parent compound, amiloride. The following table summarizes the key quantitative data for this compound.

CompoundTargetCell TypeMethodIC50Reference
This compound human ASIC1tsA-201Automated Patch Clamp88 nM [2][4]
Amiloridehuman ASIC1tsA-201Automated Patch Clamp1.7 µM[2][4]
This compound rat ASIC3-mediated currentsDorsal Root Ganglion (DRG) NeuronsElectrophysiology230 nM [2][4]
Amiloriderat ASIC3-mediated currentsDorsal Root Ganglion (DRG) NeuronsElectrophysiology2.7 µM[2][4]

Signaling Pathways

ASIC activation, particularly the Ca2+-permeable ASIC1a subtype, leads to an increase in intracellular calcium concentration ([Ca2+]i). This influx of calcium can trigger various downstream signaling cascades that are crucial in both normal neuronal function and pathological conditions. The inhibition of ASICs by this compound can effectively block these signaling events.

ASIC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Extracellular Protons (Low pH) ASIC ASIC Channel (e.g., ASIC1a) Protons->ASIC Activates Ca_influx Na+/Ca2+ Influx ASIC->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC ERK ERK CaMKII->ERK PKC->ERK Gene_expression Changes in Gene Expression ERK->Gene_expression Neuronal_response Neuronal Response (e.g., Synaptic Plasticity, Pain Sensation) Gene_expression->Neuronal_response Iodoamiloride This compound Iodoamiloride->ASIC Inhibits

ASIC Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for ASIC Inhibition

This protocol is adapted from the methodology used to determine the IC50 of this compound on human ASIC1 expressed in tsA-201 cells.[2][3]

Patch_Clamp_Workflow A Cell Preparation (tsA-201 cells expressing hASIC1) B Cell Seeding (onto automated patch-clamp chip) A->B C Whole-Cell Configuration (Automated establishment of gigaseal and whole-cell access) B->C D Solution Exchange (Application of extracellular solutions with varying pH and this compound concentrations) C->D E Voltage Clamp Protocol (Holding potential at -60 mV, application of pH 5.5 to elicit current) D->E F Data Acquisition (Recording of inward currents) E->F G Data Analysis (Measurement of peak current amplitude, dose-response curve generation, and IC50 calculation) F->G

Workflow for Automated Patch-Clamp Electrophysiology.

a. Cell Culture and Transfection:

  • Culture tsA-201 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transiently transfect cells with a plasmid encoding human ASIC1a using a suitable transfection reagent.

  • Allow 24-48 hours for channel expression before experimentation.

b. Solutions:

  • Intracellular Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH.[5]

  • Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose. Adjust pH to 7.4.[5]

  • Activating Solution: Extracellular solution with pH adjusted to 5.5 using MES or HCl.

  • Test Compound: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the activating solution. Ensure the final DMSO concentration is ≤ 0.1%.

c. Automated Patch-Clamp Procedure (e.g., using SyncroPatch 384PE):

  • Prepare a single-cell suspension of the transfected tsA-201 cells.

  • Load the cells, intracellular solution, and extracellular solutions (including the activating solution with and without different concentrations of this compound) into the automated patch-clamp system.

  • The system will automatically perform cell capture, sealing, and whole-cell configuration.

  • Set the holding potential to -60 mV.

  • Apply the activating solution (pH 5.5) to elicit a baseline ASIC current.

  • Apply the activating solution containing various concentrations of this compound and record the resulting current.

  • A washout step with the activating solution can be performed to check for reversibility of inhibition.

d. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of this compound.

  • Normalize the current responses to the baseline current.

  • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Calcium Imaging for ASIC Function

This protocol provides a general framework for assessing the effect of this compound on ASIC-mediated calcium influx in cultured neurons or cell lines expressing ASIC1a.

Calcium_Imaging_Workflow A Cell Culture (e.g., primary neurons or ASIC1a-expressing cells) B Calcium Indicator Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B F Inhibitor Application (Pre-incubation with this compound) C Baseline Fluorescence Measurement (in physiological buffer at pH 7.4) B->C D Cell Stimulation (Rapid application of acidic buffer, pH < 7.0) C->D E Fluorescence Imaging (Recording changes in intracellular calcium) D->E E->F Introduce Inhibitor G Repeat Stimulation and Imaging (in the presence of the inhibitor) F->G H Data Analysis (Quantification of fluorescence changes and comparison between conditions) G->H

Workflow for Calcium Imaging Assay.

a. Cell Preparation:

  • Plate primary neurons (e.g., cortical or DRG neurons) or ASIC1a-expressing cell lines on glass-bottom dishes suitable for fluorescence microscopy.

  • Allow cells to adhere and grow for at least 24 hours.

b. Calcium Indicator Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 (0.02%) in a physiological saline solution (e.g., HBSS).

  • Remove the culture medium and wash the cells with the physiological saline solution.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Wash the cells with the physiological saline solution to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

c. Imaging Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with appropriate excitation and emission filters and a sensitive camera).

  • Continuously perfuse the cells with the physiological saline solution at pH 7.4.

  • Establish a baseline fluorescence recording.

  • Rapidly switch the perfusion to an acidic saline solution (e.g., pH 6.0) to activate ASICs and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Wash the cells with the physiological saline at pH 7.4 to allow for recovery.

  • Incubate the cells with the desired concentration of this compound for a sufficient period (e.g., 5-15 minutes).

  • Repeat the acid stimulation in the presence of this compound and record the fluorescence change.

d. Data Analysis:

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity (ΔF/F0).

  • Quantify the peak response to the acid stimulus in the absence and presence of this compound.

  • Compare the responses to determine the percentage of inhibition by this compound.

Selectivity Profile

Amiloride is known to be a non-selective inhibitor, affecting not only ASICs but also other ion channels and transporters, most notably the Epithelial Sodium Channel (ENaC). While direct comparative studies on the selectivity of this compound for all ASIC subtypes and ENaC are not extensively available, some research on related 6-substituted amiloride analogs has shown a lack of ENaC activity in vitro.[6] This suggests that this compound may possess a more favorable selectivity profile for ASICs over ENaC compared to amiloride, making it a more specific tool for studying ASIC function. However, researchers should still exercise caution and consider potential off-target effects in their experimental design and data interpretation.

Conclusion

This compound represents a significant advancement for the in vitro study of ASIC function. Its high potency allows for the use of lower concentrations, minimizing potential off-target effects and providing more reliable and interpretable data. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers utilizing this valuable pharmacological tool to unravel the complex roles of ASICs in health and disease.

References

Application of 6-Iodoamiloride in Rodent Models of Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoamiloride is a potent inhibitor of Acid-Sensing Ion Channels (ASICs), a family of neuronal, voltage-insensitive cation channels activated by extracellular protons.[1] Tissue acidosis is a hallmark of various pathological conditions, including inflammation, ischemia, and nerve injury, leading to the activation of ASICs and the subsequent sensation of pain.[2][3] Specifically, ASIC1a and ASIC3 subunits are critically involved in pain signaling in both the peripheral and central nervous systems.[4][5] Inhibition of these channels presents a promising therapeutic strategy for the management of chronic pain states. This compound has demonstrated significantly higher potency in inhibiting ASIC1 and ASIC3 compared to its parent compound, amiloride, making it a valuable tool for preclinical pain research.[6][7][8]

These application notes provide detailed protocols for the use of this compound in established rodent models of inflammatory and neuropathic pain.

Mechanism of Action: ASIC Inhibition in Pain Signaling

Tissue damage and inflammation lead to a localized decrease in extracellular pH, activating ASICs on nociceptive sensory neurons.[9] This activation results in an influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, perceived as pain.[10] this compound, by blocking these channels, prevents this initial depolarization, thereby exerting an analgesic effect.[10]

ASIC_Pain_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Tissue Injury Tissue Injury Acidosis (H+) Acidosis (H+) Tissue Injury->Acidosis (H+) Inflammation Inflammation Inflammation->Acidosis (H+) ASIC ASIC Channel (ASIC1a, ASIC3) Acidosis (H+)->ASIC activates Depolarization Na+/Ca2+ Influx & Depolarization ASIC->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain Perception AP->Pain Signal Transmission This compound This compound This compound->ASIC inhibits

Signaling pathway of ASIC activation in pain and inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the parent compound amiloride.

Compound Target IC50 Cell Type Species
This compoundhASIC188 nMtsA-201Human
AmiloridehASIC11.7 µMtsA-201Human
This compoundASIC3-mediated currents230 nMDorsal Root Ganglion NeuronsRat
AmilorideASIC3-mediated currents2.7 µMDorsal Root Ganglion NeuronsRat
Table 1: In Vitro Inhibitory Potency of this compound and Amiloride.[6][8]
Compound Dose Administration Route Animal Model Effect
This compound0.38 mg/100 g body weightIntravenousSpontaneously Hypertensive RatSustained fall in blood pressure
Amiloride1, 3, 10 µgIntrathecalSpinal Nerve Ligation (Rat)Increased paw withdrawal threshold
Table 2: In Vivo Dosage and Effects of this compound and Amiloride in Rodents.[11]

Experimental Protocols

Protocol 1: Induction of Inflammatory Pain (Complete Freund's Adjuvant Model)

This protocol describes the induction of persistent inflammatory pain in rats using Complete Freund's Adjuvant (CFA).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Isoflurane or other suitable anesthetic

  • 1 ml syringe with a 27-gauge needle

Procedure:

  • Anesthetize the rat using isoflurane.

  • Inject 100 µl of CFA into the plantar surface of the left hind paw.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Pain behaviors (mechanical allodynia and thermal hyperalgesia) typically develop within 24 hours and persist for several weeks.

CFA_Workflow Start Start Anesthetize Anesthetize Rat (Isoflurane) Start->Anesthetize Inject_CFA Inject 100 µl CFA (Plantar Surface, Left Hind Paw) Anesthetize->Inject_CFA Recovery Monitor Recovery Inject_CFA->Recovery Pain_Development Pain Behavior Development (24 hours) Recovery->Pain_Development Assess_Pain Assess Pain Behaviors (Mechanical Allodynia & Thermal Hyperalgesia) Pain_Development->Assess_Pain End End Assess_Pain->End

Workflow for the induction of CFA inflammatory pain.

Protocol 2: Induction of Neuropathic Pain (Spinal Nerve Ligation Model)

This protocol details the surgical procedure for inducing neuropathic pain in rats through spinal nerve ligation (SNL).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments (scalpel, forceps, retractors)

  • Isoflurane or other suitable anesthetic

  • 6-0 silk suture

Procedure:

  • Anesthetize the rat using isoflurane.

  • Make a dorsal midline incision at the L4-S2 level.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.

  • Close the muscle and skin layers with sutures.

  • Allow the animal to recover on a heating pad.

  • Neuropathic pain behaviors will develop within a few days and remain stable for several weeks.

Protocol 3: Administration of this compound

This section provides guidelines for the preparation and administration of this compound. Due to the lack of published pain studies with this compound, a dose-response study is recommended.

Vehicle Preparation:

  • For intravenous and intrathecal administration, this compound can be dissolved in a vehicle of Dimethyl Sulfoxide (DMSO) and then diluted with sterile saline. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced effects.

Administration Routes and Suggested Dosing:

  • Intravenous (IV) Administration: Based on hypertension studies, a starting dose of 0.38 mg/100 g body weight can be used.[11] A dose-response study ranging from 0.1 to 1.0 mg/100 g is recommended to determine the optimal analgesic dose.

  • Intrathecal (IT) Administration: Extrapolating from amiloride studies, a dose range of 1-30 µg in a volume of 10 µl can be investigated.

  • Subcutaneous (SC) or Intraperitoneal (IP) Administration: These routes may also be explored, with initial dose-ranging studies recommended.

Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)

This protocol describes the measurement of mechanical sensitivity using von Frey filaments.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rat to the testing chamber on the elevated mesh platform for at least 15-20 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

Protocol 5: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol details the measurement of thermal sensitivity.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglass enclosures

Procedure:

  • Acclimatize the rat in the plexiglass enclosure on the glass surface of the apparatus for 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and record the time until the rat withdraws its paw (paw withdrawal latency).

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Logical Relationship of Experimental Procedures

Experimental_Logic cluster_0 Pain Model Induction cluster_1 Treatment cluster_2 Behavioral Assessment Inflammatory_Pain Inflammatory Pain Model (CFA) Administer_Drug Administer this compound (IV, IT, SC, or IP) Inflammatory_Pain->Administer_Drug Neuropathic_Pain Neuropathic Pain Model (SNL) Neuropathic_Pain->Administer_Drug Mechanical_Allodynia Assess Mechanical Allodynia (von Frey Test) Administer_Drug->Mechanical_Allodynia Thermal_Hyperalgesia Assess Thermal Hyperalgesia (Hargreaves Test) Administer_Drug->Thermal_Hyperalgesia

Logical flow of experimental procedures.

Conclusion

This compound is a potent and valuable pharmacological tool for investigating the role of ASICs in pain. The protocols outlined in these application notes provide a comprehensive framework for researchers to evaluate the analgesic potential of this compound in clinically relevant rodent models of inflammatory and neuropathic pain. Due to its enhanced potency, careful dose-response studies are crucial to establish the optimal therapeutic window for this compound.

References

Application Notes and Protocols for 6-Iodoamiloride in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoamiloride is a potent analog of the diuretic amiloride and has emerged as a valuable pharmacological tool for the study of Acid-Sensing Ion Channels (ASICs). ASICs are proton-gated cation channels involved in a variety of physiological and pathophysiological processes, including pain sensation, mechanosensation, and neuronal degeneration.[1] As a more potent inhibitor of ASICs compared to its parent compound, this compound allows for more specific and targeted investigations of ASIC function in electrophysiological studies.[1][2]

These application notes provide a comprehensive guide for the use of this compound in electrophysiology recordings, with a focus on whole-cell patch-clamp techniques. The information herein is intended to facilitate the effective use of this compound in research and drug development settings.

Mechanism of Action

This compound, like amiloride, acts as a pore blocker of ASICs.[3] When these channels are activated by a drop in extracellular pH, this compound binds within the channel pore, physically occluding the passage of ions and thereby inhibiting the electrical current.[4] The inhibitory effect is voltage-dependent, with increased block at more negative membrane potentials.[4]

cluster_membrane Cell Membrane ASIC ASIC Channel (Closed) ASIC_open ASIC Channel (Open) ASIC->ASIC_open Conformational Change ASIC_blocked ASIC Channel (Blocked) ASIC_open->ASIC_blocked Blocks Ion Flow Protons Extracellular Protons (Low pH) Protons->ASIC Binds to Extracellular Domain Ions Ions_out Ions_out->ASIC_open Influx Iodoamiloride This compound Iodoamiloride->ASIC_open Enters Pore cluster_prep Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with ASIC Expression Patch Establish Whole-Cell Configuration Cell_Culture->Patch Solution_Prep Prepare Stock and Working Solutions of this compound Application Apply Vehicle or this compound Solution_Prep->Application Baseline Record Baseline ASIC Currents (pH 6.0 application) Patch->Baseline Baseline->Application Inhibition Record Inhibited ASIC Currents (pH 6.0 application) Application->Inhibition Washout Washout and Recovery Inhibition->Washout Measure Measure Peak Current Amplitudes Inhibition->Measure Washout->Baseline Check for recovery Dose_Response Construct Dose-Response Curve Measure->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

References

Application Notes: Determining the IC50 of 6-Iodoamiloride for ASIC1a

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-sensing ion channels (ASICs) are proton-gated cation channels that are activated by a drop in extracellular pH. The ASIC1a isoform, in particular, is a key player in various physiological and pathological processes, including synaptic plasticity, pain sensation, and acidosis-mediated neuronal injury, making it a promising therapeutic target.[1][2] Amiloride, a potassium-sparing diuretic, is a known, albeit moderate and non-specific, inhibitor of ASICs.[2][3] Recent studies have identified 6-Iodoamiloride as a significantly more potent inhibitor of ASIC1a compared to its parent compound, amiloride.[2][3][4][5]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on human ASIC1a (hASIC1a) channels expressed in a heterologous system, using the gold-standard whole-cell patch-clamp electrophysiology technique.

Quantitative Data Summary: this compound Potency

The following table summarizes the inhibitory potency of this compound against hASIC1a, with amiloride included for comparison. The data was obtained using automated patch-clamp on tsA-201 cells.

CompoundTargetCell LineIC50 ValueReference
This compound human ASIC1atsA-20188 nM [2][3][4][6]
Amiloridehuman ASIC1atsA-2011.7 µM[2][3][4][6]

ASIC1a Signaling and Inhibition Pathway

ASIC1a channels are trimers that function as transmembrane sensors for extracellular protons (H+).[2] Upon a decrease in extracellular pH (acidosis), protons bind to the channel's extracellular domain, triggering a conformational change that opens the channel pore. This allows the influx of cations, primarily Sodium (Na+) and Calcium (Ca2+), leading to depolarization of the cell membrane.[2] this compound acts as an antagonist, blocking the channel and preventing this ion influx.

ASIC1a_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H_ion Extracellular Acidosis (Low pH / High H+) ASIC1a ASIC1a Channel (Closed) H_ion->ASIC1a Activates Inhibitor This compound ASIC1a_Open ASIC1a Channel (Open) Inhibitor->ASIC1a_Open Inhibits Ion_Influx Na+ / Ca2+ Influx ASIC1a_Open->Ion_Influx Permits Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes

Caption: ASIC1a activation by acidosis and inhibition by this compound.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the determination of the IC50 of this compound for hASIC1a expressed in tsA-201 or similar cell lines (e.g., HEK-293, CHO).[2][7]

Materials and Reagents
  • Cell Line: tsA-201 or CHO cells stably expressing human ASIC1a.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Compound Stock: this compound dissolved in DMSO to a high concentration (e.g., 10-30 mM) and stored at -20°C.

  • Extracellular (Bath) Solution (pH 7.4):

    • NaCl: 140 mM

    • KCl: 4 mM

    • CaCl2: 2 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • Glucose: 10 mM

    • Adjust pH to 7.4 with NaOH.

  • Activating Solution (e.g., pH 6.5): Identical to the extracellular solution, but pH adjusted to the desired activating pH (e.g., 6.5) with HCl. The EC50 for hASIC1a activation is typically around pH 6.4-6.6.[8]

  • Intracellular (Pipette) Solution:

    • K-Gluconate: 140 mM

    • MgCl2: 2 mM

    • EGTA: 10 mM

    • HEPES: 10 mM

    • ATP-Mg: 4 mM

    • GTP-Na: 0.4 mM

    • Adjust pH to 7.3 with KOH.

Equipment
  • Inverted Microscope

  • Patch-Clamp Amplifier (e.g., Axopatch 200B)

  • Data Acquisition System (e.g., pCLAMP software)

  • Micromanipulator

  • Perfusion System (for rapid solution exchange)

  • Borosilicate Glass Capillaries and Microelectrode Puller

  • Automated Patch-Clamp System (Optional, e.g., SyncroPatch, QPatch)[7][8]

Experimental Workflow

The overall workflow involves preparing the cells, obtaining a whole-cell recording, applying an acidic stimulus to activate ASIC1a currents, and measuring the degree of inhibition by co-applying various concentrations of this compound.

Experimental_Workflow cluster_prep A. Preparation cluster_rec B. Recording cluster_pharm C. Pharmacology cluster_analysis D. Analysis Culture 1. Culture tsA-201 cells expressing hASIC1a Plate 2. Plate cells onto coverslips for recording Culture->Plate Solutions 3. Prepare and filter recording solutions Plate->Solutions Patch 4. Obtain whole-cell patch-clamp configuration Solutions->Patch Hold 5. Clamp cell at -60 mV Patch->Hold Baseline 6. Establish stable baseline current with pH 7.4 solution Hold->Baseline Activate 7. Activate ASIC1a current with pH 6.5 solution Baseline->Activate Preincubate 8. Pre-incubate with This compound (at pH 7.4) Activate->Preincubate Coapply 9. Co-apply inhibitor with activating pH 6.5 solution Preincubate->Coapply Repeat 10. Repeat for multiple concentrations Coapply->Repeat Measure 11. Measure peak inward current Repeat->Measure Normalize 12. Normalize to control (no inhibitor) Measure->Normalize Plot 13. Plot concentration- response curve Normalize->Plot Fit 14. Fit data with Hill equation to determine IC50 Plot->Fit

Caption: Step-by-step workflow for IC50 determination of ASIC1a inhibitors.
Step-by-Step Procedure

  • Cell Preparation: Plate tsA-201 cells expressing hASIC1a onto glass coverslips 24-48 hours before recording. Grow to 70-80% confluency.[7]

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the pH 7.4 extracellular solution.

  • Obtain Whole-Cell Configuration:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[9]

    • Approach a cell under visual guidance and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[9][10]

  • Data Acquisition:

    • Clamp the cell membrane potential at -60 mV.[7][11]

    • Record a stable baseline current while perfusing with the pH 7.4 solution.

    • Rapidly switch the perfusion to the pH 6.5 activating solution to elicit a transient inward ASIC1a current. Repeat this application 2-3 times to ensure a stable and reproducible response.[7][8]

  • Compound Application:

    • To determine the IC50, a cumulative or non-cumulative concentration-response protocol can be used.

    • For a non-cumulative protocol, after recording a control response, pre-incubate the cell with the first concentration of this compound (in pH 7.4 solution) for 1-3 minutes.[8]

    • Co-apply the same concentration of this compound in the pH 6.5 activating solution and record the inhibited current.

    • Wash the cell thoroughly with the pH 7.4 solution until the current response to pH 6.5 activation returns to control levels.

    • Repeat the pre-incubation, co-application, and wash steps for each subsequent concentration of this compound.

Data Analysis and Interpretation

The final step is to analyze the recorded currents to calculate the IC50 value.

  • Measure Peak Current: For each trace, measure the peak amplitude of the inward current evoked by the pH 6.5 application.

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the formula: % Inhibition = (1 - (I_inhibited / I_control)) * 100 where I_inhibited is the peak current in the presence of the inhibitor and I_control is the peak current in its absence.

  • Plot Concentration-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.

  • Fit with Hill Equation: Fit the data points to a four-parameter logistic equation (Hill equation) to determine the IC50, which is the concentration of the inhibitor that produces a 50% reduction in the ASIC1a current.

Data_Analysis_Flow A Raw Current Traces (pA vs. time) B Measure Peak Current Amplitude for each [Compound] A->B C Calculate % Inhibition vs. Control B->C D Plot Data: % Inhibition vs. Log [Compound] C->D E Fit Curve with Hill Equation D->E F Determine IC50 Value E->F

Caption: Logical workflow for analyzing electrophysiology data to find the IC50.

References

Application Notes and Protocols for the Preclinical Evaluation of 6-Iodoamiloride in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypertension, or high blood pressure, is a critical risk factor for cardiovascular diseases.[1] The epithelial sodium channel (ENaC) plays a vital role in regulating sodium balance and blood pressure, primarily through its function in the kidneys.[2][3] 6-Iodoamiloride, an analog of the ENaC inhibitor amiloride, has demonstrated potential as a potent antihypertensive agent.[4] It functions as a vasodilator, diuretic, and natriuretic agent.[4] Studies have shown that this compound produces a significant and sustained reduction in blood pressure, particularly in animal models of salt-sensitive hypertension, such as the Spontaneously Hypertensive Rat (SHR).[4][5][6] This suggests its therapeutic potential for hypertension characterized by increased vascular smooth muscle cell permeability to sodium.[5]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing in vitro, ex vivo, and in vivo experimental protocols to assess its efficacy and mechanism of action in hypertension.

Mechanism of Action: ENaC Inhibition

The primary mechanism of this compound is the inhibition of the epithelial sodium channel (ENaC). In the distal nephron of the kidney, ENaC is a key regulator of sodium reabsorption.[7] By blocking ENaC, this compound prevents the influx of sodium ions from the tubular fluid into the epithelial cells.[8] This action leads to increased sodium and water excretion (natriuresis and diuresis), subsequently reducing blood volume and lowering blood pressure.[4] Beyond the kidney, ENaC is also expressed in vascular smooth muscle cells and immune cells, where its inhibition may contribute to vasodilation and reduced inflammation, further aiding in blood pressure control.[9][10]

ENaC_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Principal Cell of Collecting Duct cluster_interstitium Interstitium / Blood lumen_Na Na+ ENaC ENaC Channel lumen_Na->ENaC Na+ Influx intracellular_Na Intracellular Na+ ENaC->intracellular_Na Na_K_ATPase Na+/K+ ATPase intracellular_K Intracellular K+ Na_K_ATPase->intracellular_K interstitium_Na Na+ Na_K_ATPase->interstitium_Na intracellular_Na->Na_K_ATPase 3 Na+ interstitium_K K+ interstitium_K->Na_K_ATPase 2 K+ Iodoamiloride This compound Iodoamiloride->ENaC Inhibition

Caption: Mechanism of this compound on renal ENaC.

Overall Experimental Design Workflow

A tiered approach is recommended for evaluating this compound, progressing from cellular assays to whole-organism studies. This workflow ensures a thorough characterization of the compound's potency, mechanism, and physiological effects.

Experimental_Workflow A Phase 1: In Vitro Characterization B Protocol 1: ENaC Inhibition Assay (Automated Patch Clamp) A->B C Phase 2: Ex Vivo Functional Analysis B->C Proceed if potent D Protocol 2: Vasodilation Assay (Isolated Aortic Rings) C->D E Phase 3: In Vivo Efficacy Studies D->E Proceed if effective F Protocol 3: Antihypertensive Effect (Spontaneously Hypertensive Rats) E->F

Caption: Recommended workflow for preclinical evaluation.

Protocol 1: In Vitro ENaC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human ENaC channels using automated patch-clamp electrophysiology.

Materials:

  • tsA-201 cells stably expressing human ENaC (α, β, γ subunits).[11]

  • Automated patch-clamp system (e.g., SyncroPatch).[12]

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2).

  • This compound stock solution (in DMSO).

  • Amiloride (positive control).[11]

Method:

  • Culture tsA-201-hENaC cells to 70-80% confluency.

  • Prepare a single-cell suspension and place it into the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Establish a baseline ENaC current.

  • Apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the cells. Amiloride is used as a comparator.[11]

  • Record the ENaC current at each concentration until a steady-state inhibition is achieved.

  • Wash out the compound to assess the reversibility of inhibition.

Data Analysis:

  • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

  • Plot the concentration-response curve (Inhibition % vs. log[Concentration]).

  • Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM) [95% CI]
This compoundhENaC88 [75 - 102]
Amiloride (Control)hENaC1700 [1550 - 1860]
Table 1: Example IC₅₀ values for ENaC inhibitors. Data is hypothetical but based on relative potencies found in literature.[11][13]

Protocol 2: Ex Vivo Vasodilation Assay

Objective: To evaluate the direct vasodilatory effect of this compound on isolated arterial segments from rats.

ExVivo_Workflow A Isolate Thoracic Aorta from SD Rat B Prepare 3-4 mm Aortic Rings A->B C Mount Rings in Organ Bath System B->C D Induce Contraction (e.g., Phenylephrine) C->D E Cumulative Dosing of this compound D->E F Measure Isometric Tension (Relaxation) E->F

Caption: Workflow for ex vivo aortic ring vasodilation assay.

Materials:

  • Male Sprague-Dawley (SD) rats (200-250g).[14]

  • Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

  • Phenylephrine (PE) for pre-contraction.

  • This compound.

  • Isometric force transducers and organ bath system.[14]

Method:

  • Humanely euthanize an SD rat and immediately excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.[14]

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

  • Induce a stable contraction with Phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add this compound in a cumulative manner (e.g., 10⁻⁹ to 10⁻⁵ M).

  • Record the changes in isometric tension. The relaxation is expressed as a percentage of the PE-induced contraction.

Data Analysis:

  • Calculate the percentage of vasorelaxation for each concentration.

  • Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Data Presentation:

Concentration (log M)% Vasorelaxation (Mean ± SEM)
-9.05.2 ± 1.1
-8.515.8 ± 2.4
-8.035.1 ± 3.9
-7.558.6 ± 4.5
-7.082.3 ± 3.7
-6.595.4 ± 2.1
-6.098.1 ± 1.5
-5.598.5 ± 1.3
Table 2: Example dose-dependent vasorelaxation induced by this compound on pre-contracted aortic rings. Data is hypothetical.

Protocol 3: In Vivo Antihypertensive Efficacy Study

Objective: To assess the ability of chronically administered this compound to lower blood pressure in Spontaneously Hypertensive Rats (SHR).

InVivo_Design cluster_setup cluster_treatment A Acclimatize SHR Rats (1 week) B Train for Tail-Cuff Procedure A->B C Measure Baseline Blood Pressure B->C D Randomize into Treatment Groups C->D E Daily Dosing: - Vehicle - Low Dose - High Dose D->E F Weekly BP and Heart Rate Measurement E->F G Final BP Measurement & Data Analysis F->G

Caption: In vivo experimental design for chronic efficacy study.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.[14]

  • Wistar-Kyoto (WKY) rats as normotensive controls.[6]

  • Non-invasive tail-cuff blood pressure measurement system.[15][16]

  • Animal restrainers and warming platform.[15][16]

  • This compound formulation for oral gavage.

  • Vehicle control (e.g., 0.5% methylcellulose).

Method:

  • Acclimatize animals for at least one week.

  • Train the rats by placing them in restrainers on a warming platform (37°C) for several days to minimize stress-induced BP variations.[15]

  • Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days using the tail-cuff method.

  • Randomize SHR into treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 10 mg/kg/day), and this compound (e.g., 30 mg/kg/day). Include a WKY vehicle group as a normotensive reference.

  • Administer the assigned treatment daily via oral gavage for 28 days.[14]

  • Measure SBP, DBP, and HR weekly throughout the study.

  • At the end of the study, perform final measurements and collect blood and tissues for further analysis if required.

Data Analysis:

  • Average the blood pressure readings for each animal at each time point.

  • Compare the change in blood pressure from baseline between the treatment groups and the vehicle group using a two-way ANOVA with repeated measures.

  • A p-value < 0.05 is considered statistically significant.

Data Presentation:

Table 3: Effect of 4-Week this compound Treatment on Systolic Blood Pressure (mmHg) in SHR

Group Baseline (Day 0) Week 1 Week 2 Week 3 Week 4
WKY + Vehicle 125 ± 4 126 ± 3 124 ± 4 125 ± 5 126 ± 3
SHR + Vehicle 188 ± 5 189 ± 6 191 ± 5 192 ± 7 194 ± 6
SHR + Low Dose (10 mg/kg) 187 ± 6 172 ± 5* 165 ± 4* 158 ± 6* 155 ± 5*
SHR + High Dose (30 mg/kg) 189 ± 5 161 ± 4* 148 ± 5* 142 ± 4* 138 ± 6*

*Data are presented as Mean ± SEM. p < 0.05 vs. SHR + Vehicle. Data is hypothetical.

Table 4: Effect of 4-Week this compound Treatment on Heart Rate (bpm) in SHR

Group Baseline (Day 0) Week 4
WKY + Vehicle 345 ± 10 342 ± 12
SHR + Vehicle 380 ± 12 385 ± 11
SHR + Low Dose (10 mg/kg) 382 ± 11 375 ± 10
SHR + High Dose (30 mg/kg) 379 ± 13 371 ± 12

Data are presented as Mean ± SEM. No significant changes observed. Data is hypothetical.

References

Application Notes and Protocols for Assessing 6-Iodoamiloride's Effect on Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer metastasis is a complex process and the primary cause of mortality in cancer patients. A critical step in metastasis is the migration of cancer cells from the primary tumor to distant organs.[1] The Na+/H+ exchanger isoform 1 (NHE1), a ubiquitously expressed membrane transport protein, plays a crucial role in this process.[2][3] NHE1 is frequently upregulated in malignant tumors, where it contributes to an acidic tumor microenvironment and promotes cell motility, invasion, and proliferation.[2] It influences cell migration not only through pH regulation but also by acting as a scaffold for cytoskeletal proteins.[4][5]

6-Iodoamiloride is an amiloride analog identified as a potent inhibitor of both Acid-Sensing Ion Channels (ASICs) and the Na+/H+ exchanger NHE1.[6][7] Given the established role of NHE1 in cancer cell migration, this compound presents a promising compound for investigation as an anti-migratory agent. These application notes provide detailed protocols for assessing the effect of this compound on cancer cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Key Experimental Methods

Two primary in vitro methods are recommended for quantifying the effect of this compound on cancer cell migration:

  • Wound Healing (Scratch) Assay: A straightforward and widely used technique to study collective cell migration in a two-dimensional (2D) context.[8]

  • Transwell Migration (Boyden Chamber) Assay: Used to assess the chemotactic response of individual cells, measuring their ability to migrate through a porous membrane towards a chemoattractant.[9][10][11]

Protocol 1: Wound Healing (Scratch) Assay

This assay measures the rate at which a confluent cell monolayer closes an artificial "wound" or gap. It is suitable for observing collective cell migration and the effects of inhibitors over time.[12]

Experimental Workflow

Wound_Healing_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Wounding cluster_imaging Phase 3: Imaging & Analysis A Seed cells in a multi-well plate B Culture until a confluent monolayer forms (approx. 24h) A->B C Create a 'scratch' in the monolayer with a sterile pipette tip B->C D Wash with PBS to remove debris C->D E Add serum-free media with this compound (or vehicle control) D->E F Image the wound at T=0h E->F G Incubate and capture images at regular intervals (e.g., 6h, 12h, 24h) F->G H Measure the wound area at each time point G->H I Calculate the rate of wound closure H->I

Figure 1. Workflow for the Wound Healing (Scratch) Assay.
Materials and Reagents

  • Cancer cell line of interest

  • 6-well or 12-well tissue culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free growth medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 6-well plate at a density that will form a confluent monolayer within 24 hours.[12][13]

  • Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells are fully confluent.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[14] Create consistent wounds to ensure reproducibility.

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[13][14]

  • Treatment Application: Replace the PBS with serum-free medium. Add the desired concentrations of this compound to the treatment wells and an equivalent amount of vehicle (DMSO) to the control wells. Serum deprivation helps ensure that the observed cell movement is migration rather than proliferation.[14]

  • Imaging (T=0): Immediately place the plate on an inverted microscope and capture images of the wound in predefined areas. This is the baseline (T=0) measurement.

  • Incubation and Monitoring: Return the plate to the incubator. Capture images of the same wound areas at regular intervals (e.g., every 6 or 12 hours) for up to 24-48 hours, or until the wound in the control group is nearly closed.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial wound area.

Data Presentation

Table 1: Quantitative Analysis of Wound Closure

Treatment Group Initial Wound Area (µm²) at T=0h Wound Area (µm²) at T=24h % Wound Closure Migration Rate (µm²/hr)
Vehicle Control (DMSO) 505,120 101,024 80.0% 16,837
This compound (10 µM) 503,880 352,716 30.0% 6,298

| this compound (25 µM) | 506,450 | 430,483 | 15.0% | 3,165 |

% Wound Closure = [(AreaT=0 - AreaT=x) / AreaT=0] * 100 Migration Rate = (AreaT=0 - AreaT=24) / 24

Protocol 2: Transwell Migration Assay

This assay quantifies the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant, providing a more direct measure of individual cell motility.[9][15]

Experimental Workflow

Transwell_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Cell Seeding & Incubation cluster_analysis Phase 3: Staining & Quantification A Starve cells in serum-free medium for 12-24h C Place Transwell insert (8 µm pore) into the well A->C B Add chemoattractant (e.g., 10% FBS medium) to the lower chamber B->C D Resuspend starved cells in serum-free medium containing this compound or vehicle C->D E Seed cell suspension into the upper chamber of the insert D->E F Incubate for 12-24h to allow for migration E->F G Remove non-migrated cells from the top of the membrane F->G H Fix and stain migrated cells on the bottom of the membrane (Crystal Violet) G->H I Image and count migrated cells under a microscope H->I J Optional: Elute stain and measure absorbance for quantification I->J Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NHE1 NHE1 RhoGTPases Rac1 / Cdc42 Activation NHE1->RhoGTPases Promotes (Scaffolding) Amiloride This compound Amiloride->NHE1 Inhibits Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Migration Cell Migration & Invasion Actin->Migration

References

Utilizing 6-Iodoamiloride to Investigate Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Acid-Sensing Ion Channels (ASICs), particularly the ASIC1a subtype, have emerged as significant modulators of synaptic plasticity.[1][2][3][4] 6-Iodoamiloride is a potent and specific inhibitor of ASIC1a, making it a valuable pharmacological tool to dissect the role of these channels in synaptic function.[5][6][7] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on synaptic plasticity.

Mechanism of Action

This compound is an analog of the diuretic amiloride but exhibits significantly greater potency and selectivity for ASICs.[5][7] It primarily targets ASIC1a, a proton-gated cation channel expressed in the central nervous system, particularly in the postsynaptic density of excitatory synapses.[1][4] During high-frequency synaptic transmission, the synaptic cleft transiently acidifies, activating ASIC1a channels. The resulting cation influx, including Ca2+, contributes to postsynaptic depolarization. This depolarization can facilitate the activation of N-methyl-D-aspartate receptors (NMDARs) by relieving their voltage-dependent magnesium (Mg2+) block, a critical step in the induction of many forms of long-term potentiation (LTP).[4][8] By inhibiting ASIC1a, this compound is hypothesized to reduce this depolarization boost, thereby impairing NMDAR-dependent synaptic plasticity.[2][8]

Data Presentation

Inhibitory Activity of this compound
CompoundTargetIC50Cell TypeReference
This compound hASIC1a88 nMtsA-201[5][7]
AmiloridehASIC1a1.7 µMtsA-201[5][7]
This compound rASIC3230 nMRat DRG Neurons[5][7]
AmiloriderASIC32.7 µMRat DRG Neurons[5][7]
Expected Effects of this compound on Synaptic Plasticity (Hypothetical Data Based on ASIC1a Knockout Studies)
ParameterConditionExpected Outcome with this compoundRationale
Long-Term Potentiation (LTP) Magnitude High-Frequency StimulationReduced LTP magnitude (~40-60% reduction)Inhibition of ASIC1a-mediated depolarization reduces NMDAR activation.[2][8]
Dendritic Spine Density Chronic TreatmentPotential decrease in spine densityASIC1a signaling is implicated in spine maintenance and formation.[1][8]
AMPA/NMDA Ratio Basal TransmissionPotential decrease in the ratioASIC1a disruption has been shown to alter this ratio in some brain regions.[3][8]

Disclaimer: The quantitative data in the second table is illustrative and based on qualitative findings from studies involving genetic deletion of ASIC1a. Actual results with this compound may vary and require experimental validation.

Experimental Protocols

Electrophysiological Analysis of Long-Term Potentiation (LTP)

This protocol describes how to assess the effect of this compound on LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.

Materials:

  • This compound (Tocris, Cat. No. 3389 or equivalent)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Electrophysiology rig with amplifier, digitizer, and recording chamber

  • Glass microelectrodes

Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse, P21-P30).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (a modified aCSF).

    • Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Record stable baseline fEPSPs for 20-30 minutes at a stimulation frequency of 0.05 Hz.

  • Application of this compound:

    • Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration (e.g., 100-500 nM) in aCSF.

    • Switch the perfusion to the aCSF containing this compound and continue recording for another 20-30 minutes to assess any effects on basal synaptic transmission.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence of this compound or vehicle control.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the baseline average.

    • Compare the magnitude of LTP between the control and this compound treated groups.

Calcium Imaging of Synaptic Activity

This protocol outlines the use of this compound in conjunction with calcium imaging to investigate its effect on synaptic calcium transients.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

  • Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Fluorescence microscope with a high-speed camera

  • This compound

Protocol:

  • Cell Preparation and Loading:

    • For cultured neurons, plate them on glass-bottom dishes. For acute slices, prepare as described in the electrophysiology protocol.

    • Load the cells with a calcium indicator. For Fluo-4 AM, incubate the cells with the dye according to the manufacturer's instructions. For GCaMP, ensure expression in the neurons of interest.

  • Imaging Setup:

    • Place the dish or slice on the microscope stage and perfuse with imaging buffer (e.g., HEPES-buffered saline).

    • Identify a region of interest (e.g., dendritic spines or somatic compartments).

  • Baseline Imaging:

    • Record baseline calcium fluorescence for several minutes to establish a stable baseline.

  • Stimulation and Drug Application:

    • Stimulate the neurons to evoke synaptic activity (e.g., using field stimulation or local application of glutamate).

    • Perfuse with this compound (100-500 nM) and repeat the stimulation protocol.

  • Data Acquisition and Analysis:

    • Acquire images at a high frame rate to capture the dynamics of calcium transients.

    • Measure the change in fluorescence intensity (ΔF/F0) in response to stimulation.

    • Compare the amplitude and decay kinetics of the calcium transients before and after the application of this compound.

Dendritic Spine Morphology Analysis

This protocol describes how to investigate the long-term effects of this compound on dendritic spine structure.

Materials:

  • Cultured neurons or animals for in vivo treatment

  • This compound

  • Fixatives (e.g., paraformaldehyde)

  • Fluorescent markers for neuronal morphology (e.g., DiI, or expression of fluorescent proteins like GFP)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ, Imaris)

Protocol:

  • Treatment:

    • For cultured neurons, treat them with a low concentration of this compound (e.g., 100 nM) or vehicle for an extended period (e.g., 24-48 hours).

    • For in vivo studies, administer this compound to animals via an appropriate route (e.g., intracerebroventricular injection).

  • Labeling and Fixation:

    • Fix the cultured neurons or the brains from treated animals.

    • Label the neurons to visualize dendritic spines. This can be achieved through DiI staining or by using transgenic animals expressing fluorescent proteins in specific neuronal populations.

  • Imaging:

    • Acquire high-resolution z-stack images of dendritic segments using a confocal microscope.

  • Analysis:

    • Use image analysis software to reconstruct the dendritic segments in 3D.

    • Quantify dendritic spine density (number of spines per unit length of dendrite).

    • Classify spines based on their morphology (e.g., thin, stubby, mushroom).

    • Measure spine dimensions such as head diameter and neck length.

    • Compare the spine parameters between control and this compound-treated groups.

Signaling Pathways and Workflows

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_drug Pharmacological Intervention pre_ap Action Potential glut_release Glutamate Release pre_ap->glut_release glut Glutamate glut_release->glut h_plus H+ glut_release->h_plus Synaptic Acidification ampa AMPAR glut->ampa nmda NMDAR (Mg2+ block) glut->nmda depol Depolarization ampa->depol Na+ influx ca_influx Ca2+ Influx nmda->ca_influx Ca2+ asic ASIC1a asic->depol Na+/Ca2+ influx h_plus->asic Activation depol->nmda Relieves Mg2+ block camkii CaMKII Activation ca_influx->camkii ltp LTP Expression (e.g., AMPAR insertion) camkii->ltp iodo This compound iodo->asic Inhibition

Caption: Signaling pathway of NMDAR-dependent LTP and the inhibitory action of this compound.

Experimental_Workflow cluster_electro Electrophysiology cluster_imaging Calcium Imaging cluster_morph Dendritic Spine Analysis ephys_start Prepare Hippocampal Slices ephys_base Record Baseline fEPSPs ephys_start->ephys_base ephys_drug Apply this compound ephys_base->ephys_drug ephys_induce Induce LTP (HFS) ephys_drug->ephys_induce ephys_post Record Post-HFS ephys_induce->ephys_post ephys_analyze Analyze LTP Magnitude ephys_post->ephys_analyze img_start Prepare Neurons/Slices (Load Ca2+ Indicator) img_base Record Baseline Fluorescence img_start->img_base img_stim1 Stimulate & Record Response img_base->img_stim1 img_drug Apply this compound img_stim1->img_drug img_stim2 Stimulate & Record Response img_drug->img_stim2 img_analyze Analyze ΔF/F0 img_stim2->img_analyze morph_start Treat Neurons/Animals morph_fix Fix and Label Neurons morph_start->morph_fix morph_image Acquire Confocal Images morph_fix->morph_image morph_analyze Quantify Spine Density & Morphology morph_image->morph_analyze

Caption: Experimental workflows for investigating this compound's effect on synaptic plasticity.

References

Application Notes and Protocols for 6-Iodoamiloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the delivery and administration of 6-Iodoamiloride in preclinical animal models, based on available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Introduction

This compound, a potent derivative of the diuretic amiloride, has garnered significant interest for its multifaceted pharmacological activities. It is recognized as a selective inhibitor of the urokinase-type plasminogen activator (uPA) and a potent blocker of acid-sensing ion channels (ASICs).[1][2][3] These properties position this compound as a promising candidate for research in oncology, particularly in the context of tumor metastasis, as well as in conditions involving tissue acidosis and pain.[1][4][5]

This document outlines protocols for the preparation and administration of this compound in animal models, primarily rats, and summarizes key quantitative data from published studies.

Quantitative Data Summary

The following tables summarize the available quantitative data on the administration and effects of this compound in animal studies.

Table 1: Intravenous Administration and Hemodynamic Effects in Rats

Animal ModelDosageRoute of AdministrationObserved EffectReference
Spontaneously Hypertensive Rats (SHR)0.38 mg/100 g body weightIntravenous infusion (over 10-11 minutes)Prompt, pronounced, and sustained fall in blood pressure[6]
Rats with reduced renal mass-saline hypertension0.38 mg/100 g body weightIntravenous infusion (over 10-11 minutes)Prompt but transient fall in blood pressure[6]
One-kidney, one clip hypertensive rats0.38 mg/100 g body weightIntravenous infusion (over 10-11 minutes)Prompt but transient fall in blood pressure[6]
Salt-sensitive SHR (SHR-S) on 8% NaCl dietNot specifiedNot specifiedMaximal depressor response of 31.2 ± 3.7 mm Hg[1]
Salt-sensitive SHR (SHR-S) on 1% NaCl dietNot specifiedNot specifiedMaximal depressor response of 14.8 ± 2.4 mm Hg[1]
Salt-resistant SHR (SHR-R) on 8% or 1% NaCl dietNot specifiedNot specifiedMaximal depressor response of 15.6 ± 4.2 and 10.2 ± 3.0 mm Hg, respectively[1]

Table 2: In Vitro Inhibitory Activity of this compound

TargetCell Line/SystemIC50 / KiReference
Human ASIC1tsA-201 cells88 nM[1][7]
Rat ASIC3Rat dorsal root ganglion neurons230 nM[1][7]
Urokinase Plasminogen Activator (uPA)Not specifiedKi = 2.4 µM (for parent compound amiloride)[3][8]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Protocol for Solubilization (General Approach):

  • Vehicle Selection: Based on the route of administration and the physicochemical properties of this compound, a suitable vehicle must be chosen. For intravenous administration, a sterile, aqueous-based vehicle is required. For oral or other routes, co-solvents, surfactants, or complexing agents may be necessary.[10][11]

  • pH Adjustment: The solubility of amiloride analogs can be pH-dependent. Adjusting the pH of the vehicle may enhance solubility.

  • Use of Co-solvents: Organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used to dissolve the compound initially. However, the final concentration of the organic solvent in the dosing solution must be compatible with the animal model and route of administration to avoid toxicity.

  • Preparation of a Stock Solution:

    • Weigh the required amount of this compound powder in a sterile container.

    • Add a small volume of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of the Final Dosing Solution:

    • Slowly add the stock solution to the final vehicle (e.g., sterile saline, phosphate-buffered saline) while vortexing to prevent precipitation.

    • The final concentration of the organic solvent should be kept to a minimum (typically <10% for intravenous administration, but this needs to be optimized and validated for safety).

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation needs to be optimized.

    • Filter the final solution through a sterile 0.22 µm syringe filter before administration.

Intravenous Administration Protocol in Rats

This protocol is based on the methodology described in a study investigating the antihypertensive effects of this compound.[6]

Materials:

  • This compound

  • Vehicle for solubilization (e.g., sterile saline with a minimal amount of a suitable co-solvent)

  • Infusion pump

  • Catheters for intravenous cannulation

  • Anesthesia (as per institutional guidelines)

  • Animal balance

  • Surgical instruments for cannulation

Procedure:

  • Animal Preparation:

    • Acclimatize the rats to the laboratory conditions.

    • Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.

    • Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) for intravenous infusion.

    • Allow the animal to recover from surgery as required by the experimental design.

  • Dosing:

    • Prepare the this compound solution as described in the formulation protocol. The concentration should be calculated to deliver the desired dose in the specified infusion volume and time.

    • The reported dosage is 0.38 mg/100 g of body weight.[6]

    • Weigh the animal immediately before dosing to calculate the exact amount of drug to be administered.

  • Administration:

    • Connect the intravenous catheter to an infusion pump.

    • Infuse the this compound solution over a period of 10-11 minutes.[6]

    • Monitor the animal for any adverse reactions during and after the infusion.

  • Post-Administration Monitoring:

    • Monitor relevant physiological parameters, such as blood pressure and heart rate, as required by the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo administration.

uPA_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs activates MMPs MMPs (active) Plasmin->MMPs converts to Pro_MMPs->MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation leads to uPA uPA uPA->Plasminogen uPA->Plasmin converts to uPAR uPAR uPA->uPAR binds to Iodoamiloride This compound Iodoamiloride->uPA inhibits

Caption: Inhibition of the uPA signaling pathway by this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_monitoring Monitoring Phase Formulation This compound Formulation Dosing Dosage Calculation (0.38 mg/100g) Formulation->Dosing Animal_Prep Animal Preparation (e.g., Catheter Implantation) Administration Intravenous Infusion (10-11 min) Animal_Prep->Administration Dosing->Administration Data_Collection Data Collection (e.g., Blood Pressure) Administration->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General workflow for intravenous administration of this compound.

Conclusion

The provided application notes and protocols offer a foundational guide for the in vivo investigation of this compound. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. Further studies are warranted to fully elucidate the pharmacokinetic profile and optimal delivery strategies for this compound in various animal models and disease contexts.

References

Troubleshooting & Optimization

6-Iodoamiloride solubility in DMSO and experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodoamiloride. This guide focuses on solubility in DMSO and experimental buffers, preparation of solutions, and its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs), particularly the ASIC1a subtype.[1][2] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH.[3][4] By inhibiting these channels, this compound is a valuable tool for studying the physiological and pathological roles of ASICs in conditions such as pain, ischemic stroke, and neurodegenerative diseases.[3][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.[6]

Q3: How soluble is this compound in DMSO and aqueous buffers?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation observed when diluting DMSO stock into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the volume of the aqueous buffer to further dilute the compound.- Decrease the initial concentration of the DMSO stock solution.- Perform a pilot solubility test with small aliquots to determine the maximum achievable concentration in your specific experimental buffer.- Consider a gentle warming of the buffer (if experimentally permissible) to aid dissolution.
Inconsistent experimental results. - Degradation of this compound in solution.- Incomplete dissolution of the compound.- Prepare fresh stock solutions in DMSO regularly and store them at -20°C or -80°C.- Before each use, visually inspect the stock solution for any precipitation.- Ensure the stock solution is vortexed thoroughly before making dilutions.- Minimize the time the compound spends in aqueous buffer before being used in the experiment.
Low potency or lack of effect. - Incorrect concentration due to weighing or dilution errors.- The specific ASIC subtype in your model is not sensitive to this compound.- Verify the calculations for molarity and dilutions.- Confirm the identity and purity of your this compound sample.- Review the literature to ensure this compound is active against the ASIC subtypes present in your experimental system.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound hydrochloride is approximately 451.5 g/mol ), weigh 4.515 mg.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can also be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of a 10 µM Working Solution in Experimental Buffer
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into your desired experimental buffer (e.g., PBS, HEPES-buffered saline). For a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the experimental buffer.

  • Mixing: Gently vortex or invert the tube to ensure the working solution is homogeneous.

  • Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell-based assays.

  • Usage: Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways and Workflows

ASIC1a Signaling Pathway

Acid-Sensing Ion Channels (ASICs) are activated by extracellular protons (acidosis). The influx of Na+ and Ca2+ through ASIC1a channels can trigger various downstream signaling cascades, including the activation of protein kinases that modulate neuronal function.

ASIC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons ASIC1a ASIC1a Protons->ASIC1a Activates Na_Ca_Influx Na+ / Ca2+ Influx ASIC1a->Na_Ca_Influx CaMKII CaMKII Activation Na_Ca_Influx->CaMKII PKC PKC Activation Na_Ca_Influx->PKC Downstream_Effects Neuronal Modulation (e.g., Synaptic Plasticity) CaMKII->Downstream_Effects PKC->Downstream_Effects 6_Iodoamiloride This compound 6_Iodoamiloride->ASIC1a Inhibits

Caption: Activation of ASIC1a by protons and its inhibition by this compound.

Experimental Workflow for this compound Solution Preparation

This workflow illustrates the steps for preparing a working solution of this compound from a powdered solid.

Experimental_Workflow Start Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Add_DMSO Add Anhydrous DMSO Weigh_Powder->Add_DMSO Vortex_Sonicate Vortex / Sonicate to Create Stock Solution Add_DMSO->Vortex_Sonicate Store_Stock Aliquot and Store Stock at -20°C / -80°C Vortex_Sonicate->Store_Stock Thaw_Aliquot Thaw Single Aliquot Store_Stock->Thaw_Aliquot Dilute_Buffer Dilute in Experimental Buffer Thaw_Aliquot->Dilute_Buffer Vortex_Mix Vortex to Create Working Solution Dilute_Buffer->Vortex_Mix Use_Immediately Use Immediately in Experiment Vortex_Mix->Use_Immediately End End Use_Immediately->End

Caption: Workflow for preparing this compound solutions for experiments.

References

improving the stability of 6-Iodoamiloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of 6-Iodoamiloride in aqueous solutions for researchers, scientists, and drug development professionals. The following information is based on general principles of chemical stability and the known properties of related compounds, as specific stability data for this compound is limited in currently available literature.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in aqueous solutions?

A1: Based on its chemical structure, which includes amide and amino groups, a pyrazine ring, and an iodine substituent, this compound may be susceptible to the following:

  • Hydrolysis: The amide group can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.

  • pH-dependent degradation: The stability of the compound can be influenced by the pH of the solution.

  • Precipitation: Like many small molecules, this compound may have limited aqueous solubility, leading to precipitation, especially at higher concentrations or upon changes in pH or temperature.

  • Photosensitivity: The presence of an iodine atom and aromatic rings may render the molecule susceptible to degradation upon exposure to light.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While specific data for this compound is not available, for initial stock solutions of amiloride and its analogs, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is often used. These stock solutions can then be diluted into aqueous buffers for final experimental concentrations. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or other off-target effects.

Q3: How should I store this compound solutions?

A3: To maximize stability, aqueous solutions of this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to:

  • Store at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C).

  • Protect from light by using amber vials or wrapping containers in aluminum foil.

  • Use a buffer at an appropriate pH, which may need to be determined empirically (a pH between 2 and 3 has been shown to be optimal for the stability of the related compound HI-6).

Q4: Can I use buffers to improve the stability of this compound solutions?

A4: Yes, using a buffer system is highly recommended to maintain a constant pH and potentially improve stability. The optimal pH for maximum stability would need to be determined experimentally. A pH stability study would be beneficial to identify the pH at which this compound exhibits the longest shelf-life.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed upon dilution of DMSO stock into aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the proportion of the aqueous buffer to further dilute the compound.- Use a co-solvent in the aqueous buffer (e.g., a small percentage of ethanol or PEG), ensuring it is compatible with your experimental setup.- Consider using a surfactant or cyclodextrin to enhance solubility.
Loss of compound activity over a short period in an aqueous solution. The compound is degrading.- Prepare fresh solutions before each experiment.- Store solutions at a lower temperature (refrigerated or frozen).- Protect the solution from light.- Investigate the effect of pH on stability and use an optimized buffer.
Variability in experimental results between batches of solutions. Inconsistent solution preparation or degradation during storage.- Standardize the solution preparation protocol.- Prepare a large batch of stock solution in an organic solvent and freeze aliquots. Dilute an aliquot into aqueous buffer immediately before each experiment.- Perform a stability test on your prepared solutions to understand their shelf-life under your specific storage conditions.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound in Aqueous Solution

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Preparation of this compound Solutions: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µM).

  • Incubation: Aliquot the solutions into separate light-protected containers and incubate them at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a sample from each pH solution.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and the half-life at each pH to determine the optimal pH for stability.

Table for Recording Stability Data

pHTemperature (°C)Initial Concentration (µM)Concentration at Time X (µM)% RemainingNotes
3.02510.0
5.02510.0
7.42510.0
9.02510.0
3.03710.0
5.03710.0
7.43710.0
9.03710.0

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_exp Experimental Use stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute into Aqueous Buffer stock->dilute incubate Incubate at Controlled Conditions dilute->incubate experiment Use in Experiment dilute->experiment sample Sample at Time Points incubate->sample analyze Analyze via HPLC sample->analyze

Caption: Workflow for preparing and assessing the stability of this compound solutions.

degradation_pathways cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (Amide Cleavage) parent->hydrolysis H₂O, H⁺/OH⁻ photodegradation Photodegradation Product parent->photodegradation Light (hν) ph_degradation pH-mediated Degradation Product parent->ph_degradation pH extremes

Caption: Potential degradation pathways for this compound in aqueous solution.

Technical Support Center: 6-Iodoamiloride and its Interaction with ENaC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 6-Iodoamiloride when used as an inhibitor of the Epithelial Sodium Channel (ENaC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an analog of the diuretic amiloride.[1] It is primarily used in research as a potent blocker of the Epithelial Sodium Channel (ENaC), which plays a crucial role in sodium and water resorption in epithelial tissues.[2]

Q2: I'm using this compound to block ENaC, but I'm observing unexpected physiological effects. What could be the cause?

A2: While this compound is a potent ENaC blocker, it is known to have significant off-target effects. The most well-documented off-target activity is the potent inhibition of Acid-Sensing Ion Channels (ASICs), particularly ASIC1a and ASIC3.[3][4][5] These channels are involved in various physiological processes, including pain sensation, synaptic plasticity, and fear conditioning.[5][6] Therefore, your unexpected observations could be due to the inhibition of ASICs in your experimental model. Amiloride, the parent compound of this compound, is also known to be promiscuous, interacting with a range of molecular targets including GPCRs, other transmembrane ion channels, and trypsin-like serine proteases.[5]

Q3: How potent is this compound's inhibition of ASICs compared to ENaC?

A3: this compound is a significantly more potent inhibitor of certain ASIC subtypes than its parent compound, amiloride.[3][4] For instance, the IC50 value for this compound against human ASIC1a (hASIC1a) has been reported to be as low as 88 nM.[4][5] This is a critical consideration as this potency is in a similar range to its ENaC inhibitory activity, making it a dual inhibitor in many experimental contexts.

Q4: Are there other known off-targets for this compound or its parent compound, amiloride?

A4: Yes, amiloride and its analogs have been shown to interact with other ion transporters. These include the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).[7][8][9][10][11] While the specific inhibitory concentrations for this compound on these exchangers are not as well-characterized as for ASICs, it is a potential source of off-target effects that researchers should be aware of.

Troubleshooting Guide

Issue: Unexpected cellular or physiological responses observed when using this compound for ENaC blockade.

Potential Cause Troubleshooting Steps
Off-target inhibition of Acid-Sensing Ion Channels (ASICs) 1. Confirm ASIC expression: Check for the expression of ASIC subtypes (especially ASIC1a and ASIC3) in your experimental model (cell line or tissue).[6] 2. Use a structurally different ASIC inhibitor: To confirm if the observed effect is due to ASIC inhibition, use a different class of ASIC inhibitor as a control. 3. Vary the pH of the extracellular solution: ASICs are activated by extracellular protons (low pH).[5] Modulating the pH of your experimental buffer may help to distinguish between ENaC and ASIC-mediated effects.
Inhibition of Na+/H+ or Na+/Ca2+ exchangers 1. Measure intracellular pH or calcium levels: If you suspect inhibition of these exchangers, directly measure changes in intracellular pH or calcium concentrations in response to this compound.[7][11] 2. Use specific inhibitors for NHE or NCX: Employ well-characterized inhibitors of NHE (e.g., EIPA) or NCX (e.g., KB-R7943) as controls to see if they replicate the effects of this compound.[12][13]
Non-specific effects of amiloride analogs 1. Use a lower concentration of this compound: Titrate the concentration of this compound to the lowest effective dose for ENaC inhibition to minimize potential off-target effects. 2. Include amiloride as a control: Compare the effects of this compound with its parent compound, amiloride, which has a different off-target profile.[5]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound and its parent compound, amiloride, on various ion channels.

Compound Target Cell Type/System IC50 Reference
This compoundhASIC1tsA-201 cells88 nM[3][4][5]
AmiloridehASIC1tsA-201 cells1.7 µM[3][4][5]
This compoundrASIC3-mediated currentsRat dorsal root ganglion neurons230 nM[3][4][5]
AmiloriderASIC3-mediated currentsRat dorsal root ganglion neurons2.7 µM[3][4][5]

Experimental Protocols

Key Experiment: Assessing the Inhibitory Effect of this compound on ASICs using Automated Patch Clamp Electrophysiology

This protocol provides a general workflow for determining the IC50 of this compound on a specific ASIC subtype expressed in a heterologous system.

  • Cell Culture and Transfection:

    • Culture tsA-201 cells in appropriate growth medium.

    • Transiently transfect the cells with the cDNA encoding the human ASIC1a subunit. A co-transfection with a fluorescent marker (e.g., GFP) can be used to identify transfected cells.

  • Automated Patch Clamp Recordings:

    • Utilize an automated patch-clamp system (e.g., SyncroPatch 384PE).

    • Harvest the transfected tsA-201 cells and prepare a single-cell suspension.

    • Load the cell suspension and the necessary solutions (extracellular and intracellular solutions, and various concentrations of this compound) onto the patch-clamp chip.

    • Establish whole-cell patch-clamp configuration.

  • Experimental Procedure:

    • Hold the cells at a holding potential of -70 mV.

    • Apply a rapid pulse of acidic extracellular solution (e.g., pH 5.5) to activate ASIC1a channels and record the resulting inward current.[5]

    • After a washout period with standard extracellular solution (pH 7.4), apply different concentrations of this compound followed by the acidic solution to determine the dose-dependent inhibition of the ASIC1a current.

    • Ensure a stable baseline current before each application.

  • Data Analysis:

    • Measure the peak amplitude of the acid-evoked current in the absence and presence of different concentrations of this compound.

    • Normalize the current in the presence of the inhibitor to the control current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., tsA-201) transfection Transfection with ASIC1a cDNA cell_culture->transfection patch_clamp Automated Patch Clamp transfection->patch_clamp acid_pulse Acidic Solution (pH 5.5) Application patch_clamp->acid_pulse drug_app This compound Application acid_pulse->drug_app current_rec Record ASIC Current drug_app->current_rec data_norm Normalize Current current_rec->data_norm dose_response Dose-Response Curve data_norm->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for determining the IC50 of this compound on ASICs.

signaling_pathway cluster_compound This compound cluster_targets Molecular Targets compound This compound ENaC ENaC (Primary Target) compound->ENaC Inhibition ASICs ASICs (Potent Off-Target) compound->ASICs Potent Inhibition NHE Na+/H+ Exchanger (Potential Off-Target) compound->NHE Potential Inhibition NCX Na+/Ca2+ Exchanger (Potential Off-Target) compound->NCX Potential Inhibition

References

Technical Support Center: Optimizing 6-Iodoamiloride for ASIC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is 6-Iodoamiloride and why is it used for ASIC inhibition?

A1: this compound is a potent analog of amiloride, a well-known diuretic. It has been identified as a significantly more potent inhibitor of certain ASIC subtypes compared to its parent compound, making it a valuable tool for studying the physiological and pathological roles of these channels.[1][2][3][4][5] Its enhanced potency allows for the use of lower concentrations, potentially reducing off-target effects.

Q2: What is the optimal concentration range for this compound to achieve maximum ASIC inhibition?

A2: The optimal concentration of this compound is dependent on the specific ASIC subtype being targeted and the experimental system. For human ASIC1a (hASIC1a), the half-maximal inhibitory concentration (IC50) is approximately 88 nM.[2][3][4][6] For rat ASIC3 (rASIC3), the IC50 is around 230 nM.[3][4][5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to ensure long-term stability.[7] Studies have shown that many compounds stored in DMSO are stable for extended periods under these conditions.[7][8][9] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer immediately before use. It is crucial to minimize the final DMSO concentration in your experiments (ideally ≤0.5%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound?

A4: As an amiloride analog, this compound may exhibit off-target effects on other ion transporters, most notably the epithelial sodium channel (ENaC).[10][11][12] Amiloride and its derivatives can also interact with other channels and transporters at higher concentrations.[13] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Q5: How can I be sure that the observed effects are due to ASIC inhibition and not off-target effects?

A5: To confirm the specificity of this compound's effects, consider the following control experiments:

  • Use a structurally unrelated ASIC inhibitor: Compare the effects of this compound with another known ASIC blocker that has a different chemical structure.

  • Utilize cells lacking the target ASIC subtype: If available, perform experiments on knockout or knockdown cell lines to ensure the effect is absent.

  • Vary the concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target interactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak inhibition of ASIC currents 1. Incorrect this compound concentration: The concentration may be too low for the target ASIC subtype or experimental system. 2. Degradation of this compound: Improper storage or handling of the compound. 3. Low ASIC expression: The cells may not express the target ASIC at a sufficient level. 4. Incorrect pH for activation: The pH drop used to activate the ASIC channels may not be optimal.1. Perform a dose-response curve to determine the IC50 in your system. 2. Prepare fresh working solutions from a properly stored stock. Ensure the stock has not undergone multiple freeze-thaw cycles.[7] 3. Verify ASIC expression using techniques like qPCR or Western blotting. 4. Confirm the pH sensitivity of your ASIC subtype and adjust the activation buffer accordingly.[14]
High variability between experiments 1. Inconsistent solution preparation: Variations in the concentration of this compound or other reagents. 2. Fluctuations in experimental conditions: Changes in temperature, pH, or cell passage number. 3. Instability of patch-clamp recording: Poor seal resistance or high series resistance.1. Prepare fresh solutions for each experiment and use calibrated pipettes. 2. Maintain consistent experimental parameters. Monitor and control temperature and pH. Use cells within a defined passage number range. 3. Follow best practices for patch-clamp electrophysiology to ensure high-quality recordings.[15][16]
Apparent off-target effects 1. Concentration of this compound is too high: High concentrations can lead to non-specific binding. 2. Presence of other amiloride-sensitive channels: The cell type may express other ion channels inhibited by amiloride analogs, such as ENaC.[10][11][12]1. Use the lowest effective concentration determined from your dose-response experiments. 2. Characterize the expression of other potential off-target channels in your cell model. Use specific blockers for those channels as controls if necessary.
Precipitation of this compound in aqueous solution 1. Low aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers. 2. High final concentration: Attempting to make a working solution that exceeds the solubility limit.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the acceptable range for your assay (typically ≤0.5%). 2. Prepare the working solution immediately before use and vortex thoroughly. If precipitation persists, consider using a lower concentration.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on ASIC Subtypes

ASIC SubtypeSpeciesCell LineIC50 (nM)Reference(s)
hASIC1aHumantsA-20188[2][3][4][6]
rASIC3RatDorsal Root Ganglion Neurons230[3][4][5][6]

Table 2: Comparison of IC50 Values for Amiloride and this compound

CompoundASIC SubtypeSpeciesIC50 (µM)Reference(s)
AmiloridehASIC1aHuman1.7[2][3][4][6]
This compoundhASIC1aHuman0.088[3][4][6]
AmiloriderASIC3Rat2.7[3][4][6]
This compoundrASIC3Rat0.23[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[7]

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in the appropriate extracellular buffer to achieve the desired final concentrations for your dose-response experiments.

    • Ensure the final concentration of DMSO in the working solutions is below 0.5% to prevent solvent-related cellular effects.

    • Prepare fresh working solutions for each experiment.

Protocol 2: Automated Patch-Clamp Electrophysiology for ASIC Inhibition

This protocol is adapted for a high-throughput automated patch-clamp system.

  • Cell Preparation:

    • Culture cells expressing the target ASIC subtype (e.g., tsA-201 cells transfected with hASIC1a) under standard conditions.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for your automated patch-clamp platform.

  • Solution Preparation:

    • Extracellular Solution (ECS): Prepare a buffered saline solution (e.g., HEPES-buffered) with a physiological pH of 7.4.

    • Activation Solution: Prepare the ECS with a lower pH to activate the ASIC channels (e.g., pH 6.0 or 5.5). The optimal pH for activation should be determined empirically for the specific ASIC subtype.[14]

    • Inhibitor Solutions: Prepare a series of working solutions of this compound in the activation solution at various concentrations.

  • Automated Patch-Clamp Run:

    • Load the cell suspension, ECS, activation solution, and inhibitor solutions onto the instrument.

    • Cell Capture and Sealing: The instrument will automatically capture individual cells and form a giga-ohm seal.

    • Whole-Cell Configuration: Achieve whole-cell configuration through automated suction.

    • Baseline Recording: Perfuse the cell with ECS (pH 7.4) to establish a stable baseline current.

    • ASIC Activation: Apply the activation solution (e.g., pH 6.0) to elicit an inward ASIC current. Record the peak current amplitude.

    • Inhibitor Application: After a washout period with ECS (pH 7.4), pre-incubate the cell with a specific concentration of this compound in ECS (pH 7.4) before co-applying the inhibitor with the activation solution.

    • Recording: Record the peak inward current in the presence of the inhibitor.

    • Dose-Response: Repeat the inhibitor application and recording steps for a range of this compound concentrations to generate a dose-response curve.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control activation current. Fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.[17][18]

Visualizations

ASIC_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (ASIC expressing) Automated_Patch_Clamp Automated Patch-Clamp Cell_Culture->Automated_Patch_Clamp Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solutions Prepare Working Solutions (Aqueous) Stock_Solution->Working_Solutions Working_Solutions->Automated_Patch_Clamp Data_Acquisition Data Acquisition (ASIC Currents) Automated_Patch_Clamp->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Caption: Experimental workflow for determining the IC50 of this compound on ASICs.

ASIC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons H+ ASIC1a ASIC1a Protons->ASIC1a Activates Na_Influx Na+ Influx ASIC1a->Na_Influx Ca_Influx Ca2+ Influx ASIC1a->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Ca_Influx->Ca_Signaling Iodoamiloride This compound Iodoamiloride->ASIC1a Inhibits

Caption: Simplified signaling pathway of ASIC1a activation and its inhibition by this compound.

Troubleshooting_Logic Start Weak or No Inhibition Observed? Check_Concentration Verify this compound Concentration and Preparation Start->Check_Concentration Yes Success Problem Resolved Start->Success No Check_ASIC_Expression Confirm ASIC Expression in Cells Check_Concentration->Check_ASIC_Expression Concentration OK Further_Investigation Further Investigation Required Check_Concentration->Further_Investigation Error Found Check_Activation Optimize pH for ASIC Activation Check_ASIC_Expression->Check_Activation Expression Confirmed Check_ASIC_Expression->Further_Investigation Low/No Expression Consider_Off_Target Investigate Potential Off-Target Effects Check_Activation->Consider_Off_Target Activation Optimal Check_Activation->Further_Investigation Suboptimal Use_Controls Employ Specific Controls (e.g., other blockers, KO cells) Consider_Off_Target->Use_Controls Yes Consider_Off_Target->Success No Use_Controls->Success

Caption: A logical troubleshooting workflow for issues with this compound experiments.

References

troubleshooting inconsistent results in 6-Iodoamiloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 6-Iodoamiloride.

Troubleshooting Guide & FAQs

This section addresses specific issues that may lead to inconsistent results in this compound experiments, presented in a question-and-answer format.

Q1: My this compound efficacy varies between experiments. What are the potential causes?

A1: Inconsistent efficacy of this compound can stem from several factors related to its preparation, storage, and application:

  • Solubility Issues: this compound, like many amiloride analogs, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working solutions. Precipitates in your stock or working solutions will lead to inaccurate concentrations and variable results.

  • Solution Stability: The stability of this compound in solution, particularly at low concentrations in aqueous buffers, may be limited. It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of stock solutions.

  • pH of Experimental Buffer: The activity of this compound can be pH-dependent, especially in studies involving Acid-Sensing Ion Channels (ASICs), which are activated by extracellular protons. Ensure precise and consistent pH control in your experimental buffers.

Q2: I am observing off-target effects in my experiments. What are the known targets of this compound?

A2: this compound is a more potent and selective inhibitor of ASICs, particularly ASIC1a, compared to amiloride. However, like other amiloride derivatives, it can interact with other ion channels and transporters. Known targets include:

  • Acid-Sensing Ion Channels (ASICs): This is the primary target for which this compound shows high potency.

  • Na+/H+ Exchanger (NHE): Amiloride and its analogs are known inhibitors of NHE isoforms.[1]

  • Epithelial Sodium Channel (ENaC): While this compound is more selective for ASICs, some activity on ENaC may still be present, though likely at higher concentrations.

To mitigate off-target effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls, such as comparing its effects with other amiloride analogs that have different selectivity profiles.

Q3: How should I prepare and store my this compound stock solutions?

A3: For consistent results, proper preparation and storage of this compound stock solutions are critical:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of amiloride analogs.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in the appropriate experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Q4: The inhibitory effect of this compound seems to diminish over the course of my experiment. Why might this be happening?

A4: A diminishing inhibitory effect could be due to several factors:

  • Compound Instability: this compound may not be stable in your experimental buffer over long incubation periods. Consider the duration of your experiment and, if necessary, replenish the compound.

  • Cellular Efflux: Some cell types may actively transport the compound out of the cell, reducing its intracellular concentration over time.

  • Reversible Binding: The binding of this compound to its target is reversible. If the experimental conditions change (e.g., removal of the compound-containing solution), the inhibitory effect will be lost.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and related amiloride analogs on various ion channels.

Table 1: Inhibitory Potency (IC50) of this compound on ASICs

ChannelSpecies/Cell LineIC50Reference
hASIC1tsA-201 cells88 nM[2][3]
rASIC3Rat DRG neurons230 nM[2][3]

Table 2: Comparative Inhibitory Potency (IC50) of Amiloride Analogs on ASIC1a

CompoundIC50 (µM)Reference
Benzamil3.50[4]
Phenamil6.95[4]
5-(N,N-dimethyl)amiloride (DMA)10.13[4]
Amiloride13.50[4]
5-(N,N-hexamethylene)amiloride (HMA)17.17[4]
5-(N-methyl-N-isopropyl)amiloride (MIA)17.81[4]
5-(N-ethyl-N-isopropyl)amiloride (EIPA)20.66[4]
This compound 0.088 [2][3]

Table 3: Comparative Inhibitory Potency (Ki) of Amiloride Analogs on NHE Isoforms

CompoundNHE1 Ki (µM)NHE2 Ki (µM)NHE3 Ki (µM)Reference
Amiloride---[5]
5-N-dimethyl amiloride---[5]
5-N-(methyl-propyl)amiloride (MPA)0.080.510[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Automated Patch Clamp Electrophysiology for ASIC1a Inhibition

This protocol is adapted from a study screening amiloride analogs on ASIC1a expressed in tsA-201 cells.[2][3]

1. Cell Culture and Transfection:

  • Culture tsA-201 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

  • Transiently transfect cells with a vector encoding human ASIC1a using a suitable transfection reagent.

2. Automated Patch Clamp Recordings:

  • Use an automated patch-clamp system (e.g., SyncroPatch 384PE).

  • External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (pH 7.2): 110 mM KF, 10 mM NaCl, 10 mM KCl, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.

  • Activating Solution (pH 5.5): Same as the external solution, but with MES instead of HEPES, and pH adjusted to 5.5 with HCl.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (e.g., 0.1%).

3. Experimental Procedure:

  • Harvest transfected cells and resuspend them in the external solution.

  • Load the cell suspension and compound solutions onto the automated patch-clamp system.

  • Establish a whole-cell configuration.

  • Apply a holding potential of -70 mV.

  • To elicit ASIC1a currents, apply a rapid pulse of the activating solution (pH 5.5).

  • To test for inhibition, pre-incubate the cells with the this compound-containing external solution for a defined period (e.g., 2 minutes) before co-applying it with the activating solution.

  • Record the peak inward current in the absence and presence of different concentrations of this compound.

4. Data Analysis:

  • Normalize the peak current in the presence of the inhibitor to the control current.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 value.

Fluorescence-Based Assay for ASIC1a Activity

This protocol describes a high-throughput screening method using a voltage-sensitive dye.[6][7]

1. Cell Line:

  • Use a stable cell line expressing ASIC1a (e.g., CHO-K1 cells).

2. Reagents:

  • Assay Buffer (pH 7.4): Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

  • Stimulation Buffer (pH 5.0): HBSS buffered with MES.

  • Voltage-Sensitive Dye (VSD): e.g., FLIPR Membrane Potential Assay Kit.

  • This compound: Prepare a stock solution in DMSO and dilute to working concentrations in the assay buffer.

3. Procedure:

  • Plate the ASIC1a-expressing cells in a 96- or 384-well plate and grow to confluence.

  • Load the cells with the VSD according to the manufacturer's instructions.

  • Add different concentrations of this compound to the wells and incubate for a specific time.

  • Use a fluorescence plate reader with automated injection capabilities.

  • Record a baseline fluorescence reading.

  • Inject the stimulation buffer to activate the ASIC1a channels and continue recording the fluorescence signal.

  • The influx of Na+ through ASIC1a will cause membrane depolarization, leading to a change in the VSD fluorescence.

4. Data Analysis:

  • Calculate the change in fluorescence intensity upon stimulation.

  • Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50.

Mandatory Visualizations

Signaling Pathways

// Nodes extracellular_acidosis [label="Extracellular Acidosis (↓ pH)", fillcolor="#FBBC05", fontcolor="#202124"]; ASIC1a [label="ASIC1a Channel", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_influx [label="Na+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; depolarization [label="Membrane Depolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKII [label="CaMKII Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_responses [label="Cellular Responses\n(e.g., Synaptic Plasticity, Nociception)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; iodoamiloride [label="this compound", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges extracellular_acidosis -> ASIC1a [label="Activates"]; ASIC1a -> Na_influx; ASIC1a -> Ca_influx; Na_influx -> depolarization; Ca_influx -> CaMKII; CaMKII -> ERK; depolarization -> cellular_responses; ERK -> cellular_responses; iodoamiloride -> ASIC1a [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; } dot Caption: Simplified signaling pathway of ASIC1a activation and its inhibition by this compound.

// Nodes intracellular_acidosis [label="Intracellular Acidosis (↓ pHi)", fillcolor="#FBBC05", fontcolor="#202124"]; NHE1 [label="NHE1", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_influx_H_efflux [label="Na+ Influx / H+ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; pHi_regulation [label="Intracellular pH Regulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; actin_cytoskeleton [label="Actin Cytoskeleton Dynamics", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_migration [label="Cell Migration & Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; iodoamiloride [label="this compound", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges intracellular_acidosis -> NHE1 [label="Activates"]; NHE1 -> Na_influx_H_efflux; Na_influx_H_efflux -> pHi_regulation; NHE1 -> actin_cytoskeleton [label="Scaffolding role"]; pHi_regulation -> cell_migration; actin_cytoskeleton -> cell_migration; iodoamiloride -> NHE1 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; } dot Caption: Overview of NHE1 function in intracellular pH regulation and its inhibition by this compound.

Experimental Workflow

// Nodes start [label="Start:\nHypothesis Formulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_design [label="Experimental Design\n- Cell line/model selection\n- Assay choice (e.g., patch clamp, fluorescence)\n- Concentration range of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_prep [label="Reagent Preparation\n- Prepare fresh solutions\n- Verify pH of buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; experiment [label="Experiment Execution\n- Apply this compound\n- Record data", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n- Normalize data\n- Calculate IC50/EC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results [label="Results Interpretation\n- Compare with controls\n- Consider off-target effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshooting [label="Troubleshooting\n(If results are inconsistent)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End:\nConclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protocol_design; protocol_design -> reagent_prep; reagent_prep -> experiment; experiment -> data_analysis; data_analysis -> results; results -> end; data_analysis -> troubleshooting [style=dashed, color="#5F6368", fontcolor="#202124"]; troubleshooting -> protocol_design [label="Re-evaluate protocol", style=dashed, color="#5F6368", fontcolor="#202124"]; } dot Caption: A general workflow for conducting experiments with this compound.

References

minimizing cytotoxicity of 6-Iodoamiloride in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of 6-Iodoamiloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent analog of the diuretic amiloride. Its primary mechanism of action is the inhibition of Acid-Sensing Ion Channels (ASICs), particularly ASIC1a, which are involved in various physiological and pathological processes, including pain sensation and neuronal degeneration.[1]

Q2: Why am I observing high levels of cytotoxicity in my experiments with this compound?

High cytotoxicity with this compound can stem from several factors:

  • Off-target effects: Like other amiloride analogs, this compound can have non-selective effects on other ion transporters and enzymes at higher concentrations. These off-target activities are a primary contributor to cytotoxicity.[2]

  • High concentration: The concentration required to inhibit ASICs is significantly lower than the concentrations that induce cytotoxicity. Using excessively high concentrations will likely lead to cell death.

  • Cell type sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the cytotoxic effects of this compound.

  • Prolonged exposure: Continuous exposure to the compound, even at lower concentrations, can lead to cumulative toxic effects.

  • Compound solubility and stability: Poor solubility can lead to the formation of precipitates that are toxic to cells. Degradation of the compound over time in culture media can also produce toxic byproducts.

Q3: What are the known off-target effects of amiloride analogs that might contribute to cytotoxicity?

Amiloride and its derivatives have been shown to non-selectively inhibit a range of ion transporters, which can disrupt cellular homeostasis and lead to cell death. These include:

  • Sodium-Hydrogen Exchanger (NHE)[3][4]

  • Sodium-Calcium Exchanger (NCX)

  • Sodium pump (Na+/K+-ATPase)[2][5]

  • Calcium pump (Ca2+-ATPase)[2]

  • Urokinase-type Plasminogen Activator (uPA)[4]

The inhibition of these essential transporters can lead to imbalances in intracellular pH, sodium, and calcium levels, ultimately triggering cytotoxic pathways.

Q4: At what concentration should I start my experiments to minimize cytotoxicity?

It is recommended to start with a concentration range that brackets the reported IC50 for its intended target (ASICs) and titrate up to determine the optimal concentration for your specific cell line and assay. The reported IC50 for this compound's inhibition of human ASIC1 is approximately 88 nM.[1][6] A good starting point for cell-based assays would be in the low nanomolar to low micromolar range. A dose-response experiment is crucial to identify a window where you observe the desired biological effect with minimal cytotoxicity.

Q5: How does the lipophilicity of amiloride analogs relate to their cytotoxicity?

Studies have shown a correlation between the cell permeability (lipophilicity) of amiloride derivatives and their cytotoxic potency.[7] More lipophilic compounds can more readily cross the cell membrane, leading to higher intracellular concentrations and potentially greater off-target effects, which can result in increased cytotoxicity.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell-based assays.

Problem Possible Cause Suggested Solution
High cell death observed across all concentrations. Concentration range is too high.Perform a dose-response experiment starting from a much lower concentration (e.g., low nanomolar range) to identify a non-toxic working concentration.
Cell line is highly sensitive.Consider using a different, more robust cell line if possible. If not, significantly lower the concentration and shorten the incubation time.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control to verify.
Cell morphology changes (e.g., rounding, detachment) at effective concentrations. Early signs of cytotoxicity.Reduce the incubation time. A time-course experiment can help determine the earliest time point at which the desired effect can be measured before significant cytotoxicity occurs.
Sub-optimal cell culture conditions.Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.
Inconsistent results between experiments. Compound instability or precipitation.Prepare fresh stock solutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a solubility-enhancing agent if necessary, after verifying its compatibility with your assay.
Variability in cell seeding.Ensure consistent cell numbers are seeded in each well. Use a cell counter for accuracy.
Desired biological effect is only seen at cytotoxic concentrations. Narrow therapeutic window.Optimize assay sensitivity to detect effects at lower, non-toxic concentrations. This may involve using a more sensitive readout or a different assay altogether.
Off-target effect is responsible for the observed phenotype.Consider if the observed effect is due to inhibition of ASICs or an off-target. Use other ASIC inhibitors or genetic knockdown/knockout models to validate the on-target effect.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound for its primary target and the cytotoxic concentrations (LC50) of related amiloride analogs. This data can help in designing experiments with appropriate concentration ranges.

Table 1: Inhibitory Potency (IC50) of this compound on ASICs

TargetCell LineIC50Reference
human ASIC1tsA-20188 nM[1][6]
rat ASIC3-mediated currentsDorsal Root Ganglion Neurons230 nM[1][6]

Table 2: Cytotoxic Potency (LC50/IC50) of Amiloride Analogs

CompoundCell TypeCytotoxic IC50/LC50Reference
AmilorideRat Cardiac Myocytes> 1000 µM[2]
3',4'-dichlorobenzamil (DCB)Rat Cardiac Myocytes9.2 µM[2]
2',4'-dimethylbenzamil (DMB)Rat Cardiac Myocytes30 µM[2]
5-(N-ethyl-N-isopropyl)amiloride (EIPA)Rat Cardiac Myocytes16 µM[2]
5-(N-methyl-N-isobutyl)amiloride (MIBA)Rat Cardiac Myocytes17 µM[2]
Hexamethylene amiloride (HMA)HUVECs11.2 µM[8]

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay

This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (for maximum LDH release control)

  • LDH assay kit (containing substrate, cofactor, and dye solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Vehicle control: Wells with cells treated with the vehicle.

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Add MTT ldh_assay LDH Assay incubation->ldh_assay Collect Supernatant read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_ic50 Calculate % Viability & IC50 read_plate->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_compound This compound (High Concentration) cluster_targets Off-Targets cluster_effects Cellular Effects cluster_outcome Outcome compound This compound nhe NHE1 compound->nhe ncx NCX compound->ncx nak_atpase Na+/K+-ATPase compound->nak_atpase ca_atpase Ca2+-ATPase compound->ca_atpase ph_imbalance Intracellular pH Decrease nhe->ph_imbalance ca_dysregulation Ca2+ Dysregulation ncx->ca_dysregulation na_overload Intracellular Na+ Overload nak_atpase->na_overload ca_atpase->ca_dysregulation apoptosis Apoptosis ph_imbalance->apoptosis necrosis Programmed Necrosis na_overload->necrosis er_stress ER Stress ca_dysregulation->er_stress er_stress->apoptosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Putative pathways of this compound-induced cytotoxicity.

References

Technical Support Center: 6-Iodoamiloride Application in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 6-Iodoamiloride in their experiments, with a focus on preventing its precipitation in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture media can lead to inaccurate experimental results and potential cytotoxicity. This guide provides a systematic approach to identify and resolve this common issue.

Logical Flow for Troubleshooting Precipitation:

A Precipitation Observed B Check Stock Solution Preparation A->B Start Here C Review Dilution Protocol B->C Stock OK D Evaluate Media Composition C->D Dilution OK E Optimize Incubation Conditions D->E Media OK F Solution Clear E->F Conditions OK

Troubleshooting Workflow for this compound Precipitation

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately upon addition to my cell culture medium. What is the most likely cause?

A1: The most common reason for immediate precipitation is improper solubilization of the compound. This compound, like its parent compound amiloride, has low aqueous solubility. It is crucial to first dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution before diluting it into your aqueous cell culture medium. Direct addition of powdered this compound to media will almost certainly result in precipitation.

Q2: I prepared a stock solution in DMSO, but it still precipitated when I added it to the media. What should I do?

A2: This can happen for a few reasons:

  • Stock Concentration is Too Low: If your stock solution is not concentrated enough, you will need to add a larger volume to your media to reach your desired final concentration. This larger volume of DMSO might not be sufficient to keep the compound in solution when introduced to the aqueous environment. A higher concentration stock (e.g., 10-50 mM) is recommended.

  • Rapid Dilution: Adding the DMSO stock directly and quickly into the full volume of media can cause the compound to "crash out" of solution. A stepwise dilution is recommended.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, ideally below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[1]

Q3: What is the recommended procedure for preparing a this compound stock solution?

A3: Please refer to the detailed "Experimental Protocol for Preparation and Use of this compound Solution" provided below. The key is to use high-purity, anhydrous DMSO and to ensure the compound is completely dissolved before further use.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] When stored properly, DMSO stock solutions are typically stable for several months. Aqueous dilutions should be prepared fresh for each experiment and are not recommended for storage.[2]

Q5: Are there any components in my cell culture media that could be causing the precipitation?

A5: High concentrations of salts, proteins (especially in serum-containing media), and certain supplements can influence the solubility of small molecules. If you are using a complex or serum-rich medium, you might observe a higher propensity for precipitation. Consider the following:

  • Serum Interaction: Proteins in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation.

  • pH: The pH of your media can affect the ionization state and solubility of this compound. Ensure your media is properly buffered.

  • Temperature: Temperature shifts, such as moving media from a cold refrigerator to a 37°C incubator, can alter the solubility of components.[3]

Q6: What is the primary cellular target of this compound?

A6: this compound is a potent inhibitor of Acid-Sensing Ion Channels (ASICs), particularly the ASIC1a subtype.[1][4][5][6][7] These channels are proton-gated cation channels involved in various physiological and pathological processes.

Data Presentation: Solubility of Amiloride Analogs

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water1.335With gentle warming.
DMSO26.61 - 30100[2]
1:1 DMSO:PBS (pH 7.2)~0.5~1.88[2]
Dimethyl formamide (DMF)~30~112.7[2]

Data for Amiloride Hydrochloride (MW: 266.09 g/mol )

Experimental Protocol: Preparation and Use of this compound Solution

This protocol provides a step-by-step methodology for preparing a this compound stock solution and its subsequent dilution into cell culture media to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Protocol Workflow:

A Weigh this compound B Dissolve in Anhydrous DMSO (e.g., to 10-50 mM) A->B C Vortex until Completely Dissolved B->C D Aliquot Stock Solution C->D F Prepare Intermediate Dilution in Media C->F For Immediate Use E Store at -20°C or -80°C D->E For Storage G Add Intermediate Dilution to Final Culture Volume F->G H Gently Mix and Visually Inspect G->H

Protocol for Preparing and Using this compound

Detailed Steps:

  • Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution of this compound (MW: 355.05 g/mol ), you would weigh 3.55 mg for 1 mL of DMSO. b. Add the calculated volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube. c. Vortex the solution thoroughly until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (Stepwise Dilution): a. Pre-warm your cell culture medium to 37°C. b. Step 1: Intermediate Dilution. Prepare an intermediate dilution of the this compound stock in a small volume of the pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution. Gently pipette up and down to mix. c. Step 2: Final Dilution. Add the required volume of the intermediate dilution to your final culture volume. For instance, to achieve a final concentration of 1 µM in 1 mL of media, add 10 µL of the 100 µM intermediate solution. d. Gently swirl the culture plate or flask to ensure even distribution of the compound. e. Visually inspect the medium under a microscope to confirm the absence of any precipitate.

Signaling Pathway: this compound Inhibition of ASIC1a

This compound exerts its effects primarily by inhibiting the Acid-Sensing Ion Channel 1a (ASIC1a). Extracellular acidosis (an increase in protons, H+) activates ASIC1a, leading to an influx of sodium (Na+) and calcium (Ca2+) ions. This influx can trigger downstream signaling cascades involved in processes like neuronal excitability and, under pathological conditions, cell death. This compound blocks this channel, thereby preventing these downstream effects.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H+ Extracellular H+ (Acidosis) ASIC1a ASIC1a Channel H+->ASIC1a Activates Na_Ca_Influx Na+ / Ca2+ Influx ASIC1a->Na_Ca_Influx Mediates Downstream Downstream Signaling (e.g., Neuronal Excitability, Apoptosis) Na_Ca_Influx->Downstream Iodoamiloride This compound Iodoamiloride->ASIC1a Inhibits

Inhibition of the ASIC1a Signaling Pathway by this compound

References

strategies to reduce non-specific binding of 6-Iodoamiloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 6-Iodoamiloride in their experiments.

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

Non-specific binding of this compound can lead to inaccurate experimental results by obscuring the true specific interactions with its intended targets, such as acid-sensing ion channels (ASICs).[1][2][3][4][5] The following guide provides strategies to mitigate these effects.

Issue: High background signal or inconsistent results.

This is often a primary indicator of non-specific binding. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution Rationale
Electrostatic Interactions Optimize buffer pH. Increase salt concentration (e.g., NaCl).The charge of this compound and the experimental surface can lead to non-specific binding. Adjusting the pH can neutralize these charges.[6][7][8] Increased salt concentration creates a shielding effect, reducing charge-based interactions.[6][7][8][9]
Hydrophobic Interactions Add a non-ionic surfactant (e.g., Tween 20). Include a co-solvent (e.g., DMSO, Methanol).Hydrophobic regions of this compound can interact with hydrophobic surfaces in the experimental setup. Surfactants disrupt these interactions.[6][7][10] Co-solvents can also help to keep hydrophobic molecules in solution and reduce their tendency to bind non-specifically.[10]
Binding to Unoccupied Surfaces Use a blocking agent (e.g., Bovine Serum Albumin - BSA).Unoccupied sites on sensor chips, membranes, or plasticware can be a source of non-specific binding. Blocking agents saturate these sites, preventing this compound from binding.[6][7][9][11]
Off-Target Binding Include appropriate negative controls. Perform competition assays.This compound may bind to other proteins or cellular components besides its intended target.[12][13] Negative controls (e.g., cells not expressing the target) and competition assays with an unlabeled ligand can help to identify and quantify off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound?

A1: Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended biological target.[6][11] This can be caused by various molecular forces, including electrostatic and hydrophobic interactions.[6][9] It is a significant issue because it can create a high background signal, leading to the overestimation of binding affinity and inaccurate interpretation of experimental data.[6]

Q2: How can I determine the optimal buffer conditions to reduce non-specific binding?

A2: Systematic optimization is key. You can test a range of pH values around the isoelectric point of your target protein, if known.[7] Additionally, titrate the concentration of salt (e.g., 50-500 mM NaCl) and non-ionic surfactant (e.g., 0.01-0.1% Tween 20) to find the optimal balance that reduces non-specific binding without affecting the specific interaction of this compound with its target.[6][9]

Q3: What are the best blocking agents to use in my assay?

A3: The choice of blocking agent depends on the experimental system.

  • For protein-based assays (e.g., SPR, Western Blotting): Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[7][9][14] Normal serum from the same species as the secondary antibody can also be used to block Fc receptors and reduce background.[14][15]

  • For cell-based assays: Pre-incubating cells with a protein-free blocking buffer or a buffer containing BSA can help to reduce non-specific binding to the cell surface and plasticware.

Q4: Can the concentration of this compound itself contribute to non-specific binding?

A4: Yes, at higher concentrations, small molecules like this compound are more likely to exhibit non-specific binding.[10] It is crucial to use the lowest effective concentration of this compound and to determine the optimal concentration range through dose-response experiments.

Q5: Are there any specific considerations for automated patch-clamp experiments with this compound?

A5: In automated patch-clamp systems, non-specific binding can occur to the tubing and the chip surfaces.[6] Including BSA or a non-ionic surfactant like Tween 20 in the experimental solutions can help to mitigate this.[6][7] Additionally, ensuring proper sample preparation and purification can minimize contaminants that might contribute to non-specific interactions.[11]

Experimental Protocols

Protocol 1: Buffer Optimization for a Cell-Based Fluorescence Assay
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of assay buffers with varying pH (e.g., 6.8, 7.4, 8.0) and salt concentrations (e.g., 100 mM, 150 mM, 250 mM NaCl).

  • Plate cells expressing the target of interest and a negative control cell line (not expressing the target).

  • Wash the cells with each of the prepared assay buffers.

  • Add a blocking solution containing 1% BSA in the corresponding assay buffer and incubate for 30 minutes.

  • Add this compound at a fixed concentration to the cells in each buffer condition.

  • Incubate for the desired time.

  • Wash the cells with the corresponding assay buffer to remove unbound this compound.

  • Measure the fluorescence intensity for both the target-expressing and negative control cells.

  • Analyze the data to identify the buffer condition that provides the highest specific signal (target cells) and the lowest non-specific signal (control cells).

Protocol 2: Surface Plasmon Resonance (SPR) Assay with Blocking Agents
  • Immobilize the target protein on a sensor chip according to the manufacturer's instructions.

  • Prepare a running buffer (e.g., HBS-EP+).

  • To test for non-specific binding, inject a series of concentrations of this compound over a reference flow cell (without immobilized protein).

  • If non-specific binding is observed, add a blocking agent to the running buffer. Common choices include:

    • 0.1 - 1% BSA[7]

    • 0.01 - 0.05% Tween 20[6]

  • Re-run the this compound injections over the reference flow cell with the modified running buffer to assess the reduction in non-specific binding.

  • Once optimal blocking conditions are determined, perform the binding analysis by injecting this compound over both the active (with immobilized protein) and reference flow cells.

  • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

Visualizations

NonSpecificBinding cluster_solution This compound in Solution cluster_target Target Protein cluster_nonspecific Sources of Non-Specific Binding Iodoamiloride This compound Target Specific Binding Site (e.g., ASIC) Iodoamiloride->Target Specific Binding (Desired) Plastic Plasticware Surface Iodoamiloride->Plastic Non-Specific Binding (Undesired) Membrane Cell Membrane (Off-Target) Iodoamiloride->Membrane Non-Specific Binding (Undesired) OtherProtein Other Proteins Iodoamiloride->OtherProtein Non-Specific Binding (Undesired)

Caption: Specific vs. Non-Specific Binding of this compound.

MitigationStrategies cluster_causes Potential Causes cluster_solutions Mitigation Strategies Start High Non-Specific Binding Detected Electrostatic Electrostatic Interactions Start->Electrostatic Hydrophobic Hydrophobic Interactions Start->Hydrophobic Surface Unoccupied Surfaces Start->Surface OptimizeBuffer Optimize Buffer (pH, Salt) Electrostatic->OptimizeBuffer AddSurfactant Add Surfactant (e.g., Tween 20) Hydrophobic->AddSurfactant AddBlocker Add Blocking Agent (e.g., BSA) Surface->AddBlocker End Reduced Non-Specific Binding OptimizeBuffer->End AddSurfactant->End AddBlocker->End

Caption: Troubleshooting workflow for non-specific binding.

References

Technical Support Center: Overcoming Challenges in Replicating Studies with 6-Iodoamiloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating studies involving 6-Iodoamiloride. Our aim is to address specific issues that may be encountered during experimentation, ensuring greater reproducibility and reliability of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent derivative of amiloride. Its primary established mechanism of action is the inhibition of Acid-Sensing Ion Channels (ASICs), which are neuronal ion channels activated by drops in extracellular pH.[1][2][3] It has been identified as a more potent and selective inhibitor of ASIC1 than amiloride itself.[4]

Q2: I am seeing inconsistent IC50 values for this compound in my experiments. What could be the cause?

Variability in IC50 values can arise from several factors:

  • Cell System: The specific cell line or primary cell type used can express different subtypes of ASICs or have varying levels of channel expression, leading to different sensitivities to this compound. For instance, the IC50 for hASIC1 in tsA-201 cells has been reported as 88 nM, while for ASIC3-mediated currents in rat dorsal root ganglion neurons, it is approximately 230 nM.[1][2][3]

  • Experimental Conditions: The pH of the extracellular solution used to activate the ASICs will significantly impact the observed potency of this compound. Ensure precise and consistent pH control in your buffers.

  • Compound Stability: As detailed in the troubleshooting section, the stability of your this compound stock and working solutions is critical. Degradation of the compound will lead to a decrease in potency and thus a higher apparent IC50.

  • Assay Protocol: Differences in the duration of compound incubation, the specific electrophysiological parameters used, and the health of the cells can all contribute to variability.

Troubleshooting Guides

Compound Handling and Storage

Problem: Inconsistent or lower-than-expected potency of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommendation
Degradation of solid compound Review storage conditions.Store the solid compound at -20°C and protect from light. Amiloride and its analogs can be light-sensitive.
Instability in solution Prepare fresh stock solutions regularly.Prepare stock solutions in a suitable solvent like DMSO and store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. For amiloride hydrochloride, a related compound, it is stable under normal conditions but can react with strong oxidizing agents.[5]
Precipitation in working solution Visually inspect working solutions for any precipitates, especially after dilution in aqueous buffers.This compound may have limited solubility in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed 0.5% to avoid solvent-induced artifacts.[6] If precipitation occurs, consider using a different buffer system or a lower final concentration of this compound.
Light-induced degradation Protect all solutions containing this compound from light.Use amber vials or wrap tubes in aluminum foil. Perform experiments under subdued lighting conditions where possible. Many pharmaceutical compounds are known to be light-sensitive.[7]
Experimental Setup: Patch-Clamp Electrophysiology

Problem: Difficulty in obtaining stable recordings or observing the inhibitory effect of this compound on ASIC currents.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommendation
Poor cell health Monitor cell morphology and viability.Ensure cells are healthy and not overgrown. Use cells from a consistent passage number.
Incorrect pH of extracellular solution Calibrate your pH meter daily and prepare fresh buffers for each experiment.The activation of ASICs is highly pH-dependent. Inaccurate pH will lead to inconsistent current amplitudes and may affect the binding of this compound.
Inadequate perfusion Check the speed and efficiency of your solution exchange system.A slow perfusion system can lead to an underestimation of the inhibitory effect, as the channels may desensitize before the full concentration of this compound reaches the cell.
Voltage-clamp errors Monitor series resistance and compensate for it appropriately.High series resistance can lead to voltage-clamp errors, particularly when recording large currents, which can affect the accuracy of your measurements.
Data Interpretation: Potential Off-Target Effects

Problem: Observing cellular effects that are inconsistent with ASIC inhibition.

Possible Causes & Solutions:

Amiloride and its analogs have been reported to have off-target effects. While this compound is more selective for ASICs, it is crucial to consider these possibilities:

Potential Off-Target Consideration Experimental Control
Na+/H+ Exchanger (NHE) Amiloride and its derivatives are known inhibitors of NHEs.[8][9][10] This can affect intracellular pH regulation.Test the effect of this compound in cells known to have low or no ASIC expression but functional NHEs. Use specific NHE inhibitors as positive controls.
urokinase-type Plasminogen Activator (uPA) Some amiloride analogs have been shown to inhibit uPA, which is involved in extracellular matrix degradation.[11][12][13][14]Perform in vitro uPA activity assays in the presence of this compound.
Other Ion Channels While more selective, high concentrations of this compound might interact with other ion channels.Perform a broader screening against a panel of common ion channels if unexpected effects are observed.

Data Summary

Table 1: Potency of this compound vs. Amiloride on ASICs

Compound Target Cell System IC50 / Ki Reference
This compoundhASIC1tsA-201 cells88 nM[1][2][3]
AmiloridehASIC1tsA-201 cells1.7 µM[1][2][3]
This compoundASIC3-mediated currentsRat DRG neurons230 nM[1][2][3]
AmilorideASIC3-mediated currentsRat DRG neurons2.7 µM[1][2][3]
AmilorideuPA-7 µM (Ki)[12]

Experimental Protocols & Visualizations

Automated Patch-Clamp Protocol for ASIC1 Inhibition

This protocol is a generalized workflow based on methodologies used in the characterization of this compound.

experimental_workflow cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_prep Cell Culture (e.g., tsA-201 cells expressing hASIC1) cell_capture Cell Capture cell_prep->cell_capture compound_prep Compound Preparation (this compound stock in DMSO, serial dilutions in extracellular buffer) compound_application Compound Application (Pre-incubation with this compound) compound_prep->compound_application seal_formation Seal Formation (GΩ seal) cell_capture->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell whole_cell->compound_application ph_application pH Application (e.g., pH 5.5 to activate ASICs) recording Current Recording ph_application->recording compound_application->ph_application data_extraction Data Extraction (Peak current amplitude) recording->data_extraction dose_response Dose-Response Curve Generation data_extraction->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Automated patch-clamp workflow for assessing this compound's inhibitory effect on ASICs.
Signaling Pathway of ASIC Activation and Inhibition

This diagram illustrates the general mechanism of ASIC activation by protons and its inhibition by this compound.

signaling_pathway protons Extracellular Protons (H+) asic ASIC Channel (Closed State) protons->asic Binds to extracellular domain asic_open ASIC Channel (Open State) asic->asic_open Conformational Change na_influx Na+ Influx asic_open->na_influx depolarization Membrane Depolarization na_influx->depolarization iodoamiloride This compound iodoamiloride->asic Blocks Pore

Simplified signaling pathway of ASIC activation by protons and inhibition by this compound.
Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for troubleshooting inconsistent experimental results with this compound.

troubleshooting_flowchart start Inconsistent Results with This compound check_compound Check Compound Handling - Fresh stock? - Correct solvent? - Protected from light? start->check_compound check_protocol Review Experimental Protocol - Consistent pH? - Cell health? - Correct concentrations? check_compound->check_protocol No reprepare Reprepare Solutions check_compound->reprepare Yes check_equipment Verify Equipment Function - Patch-clamp rig calibrated? - Perfusion system working? check_protocol->check_equipment No standardize Standardize Protocol check_protocol->standardize Yes consider_off_target Consider Off-Target Effects - Consistent with ASIC inhibition? - Controls for other targets? check_equipment->consider_off_target No calibrate Calibrate Equipment check_equipment->calibrate Yes run_controls Run Specific Controls consider_off_target->run_controls Yes end Consistent Results consider_off_target->end No reprepare->check_protocol standardize->check_equipment calibrate->consider_off_target run_controls->end

A logical flowchart for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

6-Iodoamiloride versus amiloride: a comparative analysis of ASIC inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels that are implicated in a variety of physiological and pathological processes, including pain sensation, synaptic plasticity, and ischemic neuronal injury.[1] Amiloride, a potassium-sparing diuretic, is a well-known, albeit non-selective and moderately potent, inhibitor of ASICs.[2] The search for more potent and specific ASIC inhibitors has led to the investigation of various amiloride analogs. This guide provides a comparative analysis of 6-Iodoamiloride and amiloride, focusing on their inhibitory potency against ASICs, supported by experimental data.

Quantitative Data Presentation

The inhibitory potency of this compound and amiloride has been quantified by determining their half-maximal inhibitory concentration (IC50) values against different ASIC subtypes in various cell lines. The data clearly indicates that this compound is a significantly more potent inhibitor of ASIC1 and ASIC3 than its parent compound, amiloride.

CompoundTargetCell TypeIC50 / KiReference
This compound hASIC1tsA-20188 nM[2][3][4][5][6][7][8]
Amiloride hASIC1tsA-2011.7 µM[2][3][4][5][6][7][8]
This compound rASIC3-mediated currentsRat Dorsal Root Ganglion (DRG) Neurons230 nM[2][3][4][5][6][7][8]
Amiloride rASIC3-mediated currentsRat Dorsal Root Ganglion (DRG) Neurons2.7 µM[2][3][4][5][6][7][8]
Amiloride ASIC1aCHO Cells13.50 µM[9]
Amiloride ASIC currentsMouse Cortical Neurons13.82 µM[9]
Amiloride ASIC3CHO Cells18.6 µM[7][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and amiloride.

1. Electrophysiology: Whole-Cell Patch-Clamp

This protocol is used to measure the ion channel currents in response to pH changes and to determine the inhibitory effects of the compounds.

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or tsA-201 cells are cultured and transiently transfected with the cDNA for the specific ASIC subunit (e.g., hASIC1a) using a liposome-based transfection reagent.[11][12] Recordings are typically performed 48-72 hours post-transfection.[11]

  • Solutions:

    • Extracellular Fluid (ECF) / Bath Solution (pH 7.4): Containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES. The pH is adjusted to 7.4.[12]

    • Acidic Solution (e.g., pH 6.0): The same composition as the ECF, but with the pH adjusted to the desired acidic level (e.g., 6.0 or 5.5) to activate the ASIC channels.[2][9]

    • Internal Pipette Solution: Containing (in mM): 120 KCl, 30 NaCl, 1 MgCl2, 0.5 CaCl2, 5 EGTA, 2 MgATP, and 0.3 NaGTP. The pH is adjusted to 7.4.[12]

  • Recording:

    • Cells are voltage-clamped at a holding potential of -60 mV in the whole-cell configuration.[9][12]

    • Stable baseline currents are established by perfusing the cells with the pH 7.4 ECF.

    • ASIC currents are activated by rapidly switching the perfusion to the acidic solution (e.g., pH 6.0) for a short duration.[9][11]

    • To test for inhibition, the cells are pre-incubated with various concentrations of the test compound (this compound or amiloride) in the pH 7.4 solution before co-application with the acidic solution.[2]

    • The peak amplitude of the inward current is measured. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

    • Dose-response curves are generated by plotting the percentage of inhibition against the compound concentration, and the IC50 value is calculated by fitting the data with a logistic equation.[9]

2. Cell Viability Assay: Lactate Dehydrogenase (LDH) Assay

This assay is used to assess cell death by measuring the release of LDH from damaged cells. This can be used to evaluate the potential protective effects of ASIC inhibitors against acid-induced cell death (acidotoxicity).

  • Cell Culture and Treatment: Primary neurons or a suitable cell line are cultured in 96-well plates.[12] To induce acidotoxicity, the culture medium is replaced with an acidic ECF (e.g., pH 6.0) for 1 hour, with or without the presence of the ASIC inhibitor.[12]

  • Assay Procedure:

    • After the treatment period, the cells are returned to their normal culture medium for 24 hours.[12]

    • An aliquot of the culture medium is transferred to a new 96-well plate.[12]

    • The LDH reaction solution is added to each well.[12]

    • The plate is incubated for a specified time (e.g., 45 minutes) at room temperature, protected from light.[12]

    • The optical density is measured at 492 nm using a microplate reader.[12]

    • The amount of LDH release, indicative of cell death, is quantified and compared between different treatment groups.

Visualizations

ASIC1a Downstream Signaling Pathway

ASIC1a_Signaling cluster_membrane Cell Membrane ASIC1a ASIC1a Ca_Influx Ca²⁺ Influx ASIC1a->Ca_Influx Channel Opening Protons Extracellular Protons (Low pH) Protons->ASIC1a Activation ERK_Pathway ERK Signaling Cascade Ca_Influx->ERK_Pathway Triggers Cellular_Responses Synaptic Plasticity, Pain Perception, Neuronal Injury ERK_Pathway->Cellular_Responses Leads to

Caption: Downstream signaling cascade following ASIC1a activation by extracellular protons.

Experimental Workflow for ASIC Inhibitor Screening

ASIC_Inhibitor_Workflow start Start: ASIC-expressing cells patch_clamp Establish Whole-Cell Patch-Clamp (-60 mV) start->patch_clamp baseline Record Baseline Current (pH 7.4) patch_clamp->baseline activate Activate ASIC Current (e.g., pH 6.0) baseline->activate pre_incubate Pre-incubate with Inhibitor (e.g., this compound) activate->pre_incubate co_apply Co-apply Inhibitor with Acidic Solution pre_incubate->co_apply measure Measure Peak Inward Current co_apply->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Workflow for electrophysiological screening of ASIC inhibitors.

Comparative Analysis Summary

The experimental data unequivocally demonstrates that this compound is a substantially more potent inhibitor of ASIC1a and ASIC3 channels compared to amiloride. With an IC50 in the nanomolar range for hASIC1 (88 nM) and rASIC3 (230 nM), this compound offers a significant improvement in potency over amiloride, which has IC50 values in the micromolar range for the same targets (1.7 µM and 2.7 µM, respectively).[2][3][4][5][6][7][8] This enhanced potency makes this compound a more suitable pharmacological tool for studying the physiological roles of ASICs and for investigating their potential as therapeutic targets in conditions such as pain and neurological disorders.[2] The activation of ASIC1a can trigger downstream signaling pathways, including the ERK cascade, which are involved in various cellular responses.[13][14][15] The ability to more potently block the initial calcium influx through ASICs with this compound provides a more precise means to study these subsequent signaling events.

References

6-Iodoamiloride: A Potent Amiloride Analog with Target-Specific Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced potency of amiloride analogs is critical for advancing research and developing targeted therapeutics. This guide provides a comprehensive comparison of 6-Iodoamiloride's potency against other amiloride analogs, supported by experimental data and detailed methodologies.

This compound has emerged as a highly potent inhibitor of specific ion channels, demonstrating a distinct inhibitory profile compared to its parent compound, amiloride, and other analogs. This guide synthesizes available data to facilitate a clear comparison of its efficacy, particularly in the context of Acid-Sensing Ion Channels (ASICs) and the Sodium-Hydrogen Exchanger (NHE).

Comparative Potency of Amiloride Analogs

The inhibitory potency of this compound and other amiloride analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following table summarizes the available data for key targets.

CompoundTargetIC50 / KiSpecies/Cell LineReference
This compound hASIC1 88 nM tsA-201 cells[1][2][3][4][5]
AmiloridehASIC11.7 µMtsA-201 cells[1][2][3][4][5]
This compound rASIC3 230 nM Rat DRG neurons[1][2][3][4][5]
AmiloriderASIC32.7 µMRat DRG neurons[1][2][3][4][5]
Pyrimidine analog (24)NHE1266 nM-
Methoxypyrimidine analog (26)NHE112,290 nM-
5-Morpholino analog (29)NHE1129 nM-
5-(1,4-Oxazepine) analog (30)NHE185 nM-
Pyrimidine analog (24)uPA175 nM-
Methoxypyrimidine analog (26)uPA86 nM-
5-Morpholino analog (29)uPA10,949 nM-
5-(1,4-Oxazepine) analog (30)uPA5,715 nM-
AmilorideENaC0.1 - 0.5 µM-[6]
BenzamilENaC~9x more potent than amiloride-[6]

Note: A lower IC50/Ki value indicates higher potency.

Notably, 6-substituted amiloride analogs have been reported to exhibit no significant activity against the epithelial sodium channel (ENaC), a primary target of amiloride. This highlights the target selectivity of compounds like this compound.

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on precise experimental methodologies. Below are detailed protocols for the key assays cited.

Automated Patch-Clamp Electrophysiology for ASIC Inhibition

This method allows for high-throughput screening of ion channel modulators.

Objective: To determine the IC50 values of amiloride analogs against Acid-Sensing Ion Channels (ASICs).

Cell Lines: tsA-201 cells stably expressing the human ASIC1a subunit.

Procedure:

  • Cell Preparation: Cells are cultured and dissociated into a single-cell suspension.

  • Automated Patch-Clamp System: A planar patch-clamp system (e.g., SyncroPatch 384PE) is used.

  • Cell Trapping: Cells from the suspension are captured on the patch-clamp chip.

  • Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration.

  • Current Recording: ASIC currents are elicited by a rapid change in extracellular pH (e.g., from pH 7.4 to a pH that activates the channel, such as pH 5.5).[1]

  • Compound Application: Increasing concentrations of the amiloride analogs are applied to the cells.

  • Data Analysis: The inhibition of the ASIC current at each compound concentration is measured. The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

Fluorescence-Based Assay for NHE1 Inhibition

This assay measures the activity of the Na+/H+ exchanger by monitoring intracellular pH.

Objective: To determine the IC50 values of amiloride analogs against the Sodium-Hydrogen Exchanger isoform 1 (NHE1).

Principle: The assay utilizes a pH-sensitive fluorescent dye to monitor the recovery of intracellular pH (pHi) following an acid load, which is mediated by NHE1 activity.

Procedure:

  • Cell Loading: Cells expressing NHE1 are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Acid Load: An intracellular acid load is induced, typically using the ammonium chloride (NH4Cl) prepulse technique.

  • Fluorescence Measurement: The fluorescence of the dye is monitored over time using a plate reader or a cuvette-based fluorometer.

  • pHi Recovery: The rate of pHi recovery, which reflects NHE1 activity, is measured by the change in fluorescence.

  • Inhibitor Addition: The assay is performed in the presence of various concentrations of the amiloride analogs.

  • Data Analysis: The inhibition of the pHi recovery rate is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assay Automated Patch Clamp cluster_analysis Data Analysis cell_culture Cell Culture dissociation Dissociation cell_culture->dissociation cell_suspension Single-Cell Suspension dissociation->cell_suspension trapping Cell Trapping cell_suspension->trapping whole_cell Whole-Cell Configuration trapping->whole_cell recording Current Recording (pH activation) whole_cell->recording compound_app Compound Application recording->compound_app inhibition_measurement Measure Current Inhibition compound_app->inhibition_measurement ic50_calc IC50 Calculation inhibition_measurement->ic50_calc

Fig. 1: Experimental workflow for determining IC50 values using automated patch clamp.

enac_pathway cluster_membrane Apical Membrane cluster_extracellular Extracellular (Lumen) cluster_intracellular Intracellular ENaC ENaC Na_in Na+ ENaC->Na_in Na_out Na+ Na_out->ENaC Influx inhibitor Amiloride & Analogs inhibitor->ENaC Blockade

Fig. 2: Simplified signaling pathway of ENaC inhibition by amiloride analogs.

References

6-Iodoamiloride Demonstrates Superior Potency for ASIC1 and ASIC3 Subtypes Over Amiloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals 6-iodoamiloride as a significantly more potent inhibitor of Acid-Sensing Ion Channel 1 (ASIC1) and ASIC3 compared to its parent compound, amiloride. This enhanced potency establishes this compound as a preferred pharmacological tool for researchers investigating the physiological roles of these specific ASIC subtypes.

This compound, an analog of the K+-sparing diuretic amiloride, has emerged as a valuable small molecule for the study of ASICs, which are proton-gated cation channels implicated in a variety of physiological and pathological processes, including pain, and cancer metastasis.[1][2][3][4] Experimental evidence, primarily from electrophysiological studies, confirms its improved inhibitory activity, particularly for the ASIC1 and ASIC3 isoforms.

Comparative Inhibitory Potency

The inhibitory efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Data from automated patch-clamp experiments on tsA-201 cells expressing human ASIC1 (hASIC1) and rat dorsal root ganglion (DRG) neurons, which primarily express ASIC3, highlight a marked increase in potency for this compound when compared to amiloride.[1][2][3]

CompoundASIC SubtypeIC50 (nM)Fold Increase in Potency (vs. Amiloride)
This compound hASIC188~19x
AmiloridehASIC11,700-
This compound rASIC3230~12x
AmiloriderASIC32,700-
This compound ASIC2Data not available-
AmilorideASIC2Data not available-

hASIC1 data from tsA-201 cells; rASIC3 data from rat dorsal root ganglion neurons.[2][3]

Experimental Protocols

The determination of the IC50 values for this compound and amiloride was conducted using automated patch-clamp electrophysiology, a high-throughput method for studying ion channels.

Cell Preparation and Transfection:

  • tsA-201 cells, a derivative of HEK-293 cells, were used for the expression of recombinant human ASIC1 channels.

  • Primary cultures of dorsal root ganglion (DRG) neurons from rats were used to assess the activity on native ASIC3 channels.

Automated Patch-Clamp Electrophysiology:

  • Whole-cell currents were recorded using an automated patch-clamp system.

  • Cells were held at a membrane potential of -60 mV.

  • ASIC currents were elicited by a rapid change in extracellular pH from a resting pH of 7.4 to an activating pH of 5.5 for ASIC1 or 6.0 for ASIC3.[2]

  • To determine the IC50, concentration-response curves were generated by applying increasing concentrations of the test compound (this compound or amiloride) prior to the acidic stimulus.[2]

  • The resulting inhibition of the peak inward current was measured and plotted against the compound concentration to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the automated patch-clamp protocol used to assess the inhibitory activity of compounds on ASIC channels.

G cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis A tsA-201 or DRG Neuron Culture B Transfection with hASIC1 (for tsA-201) A->B C Cell Seeding into Microfluidic Chip B->C D Establish Whole-Cell Configuration (Vh = -60mV) C->D E Apply Resting pH (7.4) D->E F Apply Test Compound (e.g., this compound) E->F G Apply Activating pH (5.5 or 6.0) F->G H Record Inward Current G->H I Measure Peak Current Inhibition H->I J Generate Concentration- Response Curve I->J K Calculate IC50 Value J->K

Caption: Workflow for IC50 determination of ASIC inhibitors.

Conclusion

The available experimental data robustly supports the validation of this compound as a more potent and selective inhibitor for ASIC1 and ASIC3 channels compared to amiloride. Its significantly lower IC50 values make it an invaluable tool for researchers aiming to dissect the specific contributions of these channels in various physiological and pathophysiological contexts. Further investigation is required to characterize the activity of this compound on other ASIC subtypes, such as ASIC2, to establish a complete selectivity profile.

References

Comparative Analysis of 6-Iodoamiloride's Cross-Reactivity with Key Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of 6-Iodoamiloride's Selectivity Profile

This guide provides a comprehensive comparison of this compound's interaction with various ion channels, focusing on its cross-reactivity profile. As an analog of the diuretic amiloride, this compound has garnered interest for its potent inhibitory effects. Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the relevant signaling pathways.

Quantitative Comparison of Inhibitory Activity

This compound exhibits a distinct inhibitory profile against several key ion channels. While it is a potent inhibitor of Acid-Sensing Ion Channels (ASICs), its effects on Epithelial Sodium Channels (ENaC) and Sodium-Hydrogen Exchangers (NHEs) are less characterized in publicly available literature. The following table summarizes the available quantitative data for this compound and its parent compound, amiloride, for comparative purposes.

Ion ChannelCompoundIC50 / KiSpecies/Cell LineExperimental MethodReference
ASIC1 (hASIC1) This compound 88 nM (IC50) tsA-201 cellsAutomated Patch Clamp[1][2][3]
Amiloride1.7 µM (IC50)tsA-201 cellsAutomated Patch Clamp[1][2][3]
ASIC3 (rDRG neurons) This compound 230 nM (IC50) Rat Dorsal Root Ganglion NeuronsAutomated Patch Clamp[1][2][3]
Amiloride2.7 µM (IC50)Rat Dorsal Root Ganglion NeuronsAutomated Patch Clamp[1][2][3]
ENaC (δβγ) Amiloride2.6 µM (IC50)Not SpecifiedNot Specified[4]
NHE1 Amiloride3 µM - 1 mM (IC50)Varies with [Na+]Not Specified

Experimental Protocols

The determination of the inhibitory potency of this compound on ion channels is primarily achieved through electrophysiological techniques, particularly the patch-clamp method.

Automated Patch Clamp for ASIC Inhibition Assay

This method allows for high-throughput screening of ion channel modulators.[1][5][6][7][8][9][10][11]

  • Cell Culture: tsA-201 cells, a clone of HEK-293 cells, are cultured and prepared for automated patch clamp experiments. These cells endogenously express ASIC1a channels. For studying other specific ASIC subtypes, cells stably expressing the channel of interest are used.[1][5]

  • Electrophysiological Recordings: Whole-cell currents are recorded using an automated patch clamp system (e.g., SyncroPatch 384PE). Cells are held at a holding potential of -60 mV.

  • Channel Activation: Acid-sensing ion channels are activated by a rapid drop in extracellular pH. For tsA-201 cells, a pH drop from a conditioning pH of 7.4 to an activating pH of 5.5 is used to elicit robust inward currents.[1]

  • Compound Application and Data Analysis: this compound is applied at various concentrations to determine its inhibitory effect on the acid-activated currents. Concentration-response curves are generated to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the channel's activity.[1]

Electrophysiological Recordings for ENaC Inhibition

While specific protocols for this compound are not detailed, the following outlines a general approach for assessing amiloride analog effects on ENaC.[9][10][11][12][13]

  • Cell Expression System: A suitable cell line, such as HEK293 cells stably expressing the α, β, and γ subunits of human ENaC, is used.

  • Manual or Automated Patch Clamp: Whole-cell patch-clamp recordings are performed. The cells are typically held at a constant membrane potential, and the current flowing through the ENaC channels is measured.

  • Inhibitor Application: Amiloride or its analogs are applied to the extracellular solution at varying concentrations. The reduction in the whole-cell current upon drug application is measured to determine the inhibitory effect.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the ENaC current is determined as the IC50 value.

Fluorescence-Based Assay for NHE Inhibition

This method is commonly used to measure the activity of sodium-hydrogen exchangers.[14][15][16][17]

  • Cell Loading: Cells expressing the NHE isoform of interest are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.

  • Acidification: The intracellular pH (pHi) is lowered by a prepulse with an ammonium chloride solution followed by its removal.

  • Measurement of pHi Recovery: The recovery of pHi back to its resting level is monitored by measuring the fluorescence of the dye. This recovery is mediated by the activity of the NHE.

  • Inhibitor Effect: The experiment is repeated in the presence of different concentrations of the inhibitor (e.g., an amiloride analog). The rate of pHi recovery is measured, and the concentration of the inhibitor that causes 50% inhibition of the recovery rate is determined as the IC50 value.

Signaling Pathways and Logical Relationships

The interaction of this compound with its primary targets, ASICs, and its potential off-targets, ENaC and NHEs, can be understood within the context of their respective signaling pathways.

Acid-Sensing Ion Channel (ASIC) Signaling

ASICs are activated by extracellular protons, leading to sodium and, in the case of ASIC1a, calcium influx. This cation entry depolarizes the cell membrane and can trigger various downstream signaling cascades, including the activation of voltage-gated calcium channels and the MAPK/ERK pathway, which are implicated in processes like pain perception and neuronal plasticity. This compound acts as a direct blocker of the ASIC pore, preventing this initial influx of cations.

ASIC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protons Protons ASIC ASIC Protons->ASIC Activates Na_Ca_Influx Na+/Ca2+ Influx ASIC->Na_Ca_Influx Mediates Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) Depolarization->Downstream_Signaling 6_Iodoamiloride 6_Iodoamiloride 6_Iodoamiloride->ASIC Inhibits

Caption: this compound inhibits ASIC activation by protons.

Epithelial Sodium Channel (ENaC) Signaling

ENaC is a constitutively active channel responsible for sodium reabsorption in epithelial tissues. Its activity is regulated by various hormones, such as aldosterone, and intracellular signaling molecules. Amiloride and its analogs, likely including this compound, physically block the channel pore, thereby inhibiting sodium influx and affecting downstream processes like fluid balance and blood pressure regulation.[18][19][20][21][22]

ENaC_Signaling cluster_lumen Apical Lumen cluster_membrane Apical Membrane cluster_intracellular Intracellular Space Na_Extracellular Na+ ENaC ENaC Na_Extracellular->ENaC Permeates Na_Influx Na+ Influx ENaC->Na_Influx Mediates Cellular_Response Cellular Response (e.g., Fluid Reabsorption) Na_Influx->Cellular_Response Amiloride_Analog Amiloride Analog (e.g., this compound) Amiloride_Analog->ENaC Inhibits Aldosterone Aldosterone Aldosterone->ENaC Upregulates

Caption: Amiloride analogs block ENaC-mediated sodium influx.

Sodium-Hydrogen Exchanger (NHE) Signaling

NHEs, particularly the NHE1 isoform, are crucial for regulating intracellular pH by exchanging intracellular protons for extracellular sodium. This process is activated by intracellular acidosis and various growth factors. The resulting increase in intracellular sodium can influence other transporters, like the sodium-calcium exchanger (NCX), and impact cellular processes such as proliferation and migration. Amiloride and its derivatives are known to inhibit NHE activity.[18][23][24][25][26][27]

NHE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_Extracellular Na+ NHE NHE Na_Extracellular->NHE Influx pHi_Regulation pHi Regulation NHE->pHi_Regulation H_Intracellular H+ H_Intracellular->NHE Efflux Amiloride_Analog Amiloride Analog (e.g., this compound) Amiloride_Analog->NHE Inhibits Intracellular_Acidosis Intracellular_Acidosis Intracellular_Acidosis->NHE Activates

Caption: Amiloride analogs inhibit NHE-mediated pH regulation.

Conclusion

This compound is a potent inhibitor of ASIC1 and ASIC3, demonstrating significantly higher affinity for these channels compared to its parent compound, amiloride. While it is expected to inhibit ENaC and NHEs, as is characteristic of amiloride analogs, specific quantitative data on its potency against these channels is currently lacking in the scientific literature. This information gap highlights the need for further research to fully elucidate the selectivity profile of this compound. Such studies are essential for its validation as a selective tool for studying ASICs and for exploring any potential therapeutic applications where off-target effects on ENaC and NHEs would be a critical consideration. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the cross-reactivity of this compound.

References

A Comparative Guide to ASIC1a Inhibitors: 6-Iodoamiloride vs. Psalmotoxin 1 (PcTx1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acid-sensing ion channel 1a (ASIC1a) is a proton-gated cation channel implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, and neuronal injury following ischemia. As a therapeutic target, the development of potent and selective ASIC1a inhibitors is of significant interest. This guide provides a detailed comparison of two prominent ASIC1a inhibitors: the small molecule 6-Iodoamiloride and the peptide toxin Psalmotoxin 1 (PcTx1).

Quantitative Comparison of Inhibitor Potency

The following table summarizes the key quantitative data for this compound and Psalmotoxin 1, highlighting their potency and selectivity for ASIC1a.

ParameterThis compoundPsalmotoxin 1 (PcTx1)
Inhibitor Class Small Molecule (Amiloride analog)Peptide Toxin (from Psalmopoeus cambridgei venom)
Potency (IC50) hASIC1a: 88 nM[1][2][3][4][5]rASIC1a: 0.3 - 3.7 nM[6], 1.17 nM[7] hASIC1a: ~3 nM[8], 13 nM[6]
Selectivity More potent than amiloride on ASIC1 and ASIC3. Full selectivity profile not extensively detailed but an improvement over the non-selective amiloride.[1][2][3][4][5]Highly selective for homomeric ASIC1a.[9][10][11] Does not inhibit other ASIC subtypes at low concentrations.[10] Can inhibit heteromeric ASIC1a/2b channels.[10]
Mechanism of Action Presumed pore blocker, typical for amiloride analogs.Gating modifier; increases the apparent H+ affinity of ASIC1a, promoting a desensitized state.[11][12][13]
Species Dependency Data primarily on human and rat ASIC1a.[1][2][3][4][5]Potency can be species-dependent; reported to be ~10-fold less potent on human ASIC1a compared to rat ASIC1a.[14][15]
pH Dependency Inhibition can be pH-dependent, a characteristic of some amiloride analogs that compete with protons.[1][5]Inhibition is highly pH-dependent. The toxin stabilizes the desensitized state of the channel at physiological pH (7.4).[10][12]

Mechanism of Action and Signaling Pathways

The mechanisms by which this compound and PcTx1 inhibit ASIC1a are fundamentally different, which has significant implications for their experimental use and potential therapeutic applications.

This compound: As an analog of amiloride, this compound is presumed to act as a direct pore blocker of the ASIC1a channel. This mechanism involves the physical occlusion of the ion-conducting pathway, thereby preventing the influx of Na+ and Ca2+ ions upon channel activation by protons.

Psalmotoxin 1 (PcTx1): PcTx1 employs a more complex, allosteric mechanism. It acts as a gating modifier by binding to the extracellular domain of the channel, specifically within a region known as the "acidic pocket".[10] This binding event increases the channel's apparent affinity for protons.[12][13] Consequently, at a resting extracellular pH of 7.4, the channel is shifted into a desensitized state, rendering it non-responsive to subsequent acidic stimuli.[11][12][13] This state-dependent inhibition is a key feature of PcTx1's action.

Visualizing the Mechanisms of Inhibition

cluster_amiloride This compound: Pore Blockade Protons Extracellular Protons (H+) ASIC1a_closed ASIC1a Channel (Closed) Protons->ASIC1a_closed Activates ASIC1a_open ASIC1a Channel (Open) ASIC1a_closed->ASIC1a_open Ion_Influx Na+/Ca2+ Influx ASIC1a_open->Ion_Influx Blocked_Channel Blocked Channel Iodoamiloride This compound Iodoamiloride->ASIC1a_open Blocks Pore

Caption: Mechanism of this compound as a pore blocker of ASIC1a.

cluster_pctox1 Psalmotoxin 1 (PcTx1): Gating Modification PcTx1 PcTx1 ASIC1a_Resting ASIC1a (Resting State at pH 7.4) PcTx1->ASIC1a_Resting Binds to Extracellular Domain PcTx1_Bound PcTx1-ASIC1a Complex ASIC1a_Resting->PcTx1_Bound Desensitized_State Desensitized State PcTx1_Bound->Desensitized_State Increases H+ Affinity No_Activation No Channel Activation by H+ Desensitized_State->No_Activation

Caption: Mechanism of PcTx1 as a gating modifier of ASIC1a.

Experimental Protocols

The characterization of these inhibitors relies on precise electrophysiological techniques. Below are outlines of typical experimental protocols.

Automated Patch Clamp Electrophysiology for this compound

This high-throughput method is suitable for screening and determining the IC50 of small molecules.

  • Cell Culture: tsA-201 cells are transfected with the cDNA for human ASIC1a.[1][2][3][4][5]

  • Assay Preparation: On the day of the experiment, cells are harvested and prepared for the automated patch clamp system (e.g., SyncroPatch 384PE).

  • Solutions:

    • Extracellular Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

    • Intracellular Solution: Contains (in mM): 110 CsF, 30 CsCl, 10 NaCl, 10 EGTA, 10 HEPES.

    • Activating Solution: Extracellular solution with pH adjusted to 5.5 to activate ASIC1a currents.[1]

  • Recording Protocol:

    • Whole-cell configuration is established.

    • The membrane potential is held at a holding potential (e.g., -70 mV).

    • ASIC1a currents are elicited by a rapid switch from the pH 7.4 solution to the pH 5.5 activating solution.

    • A concentration-response curve is generated by applying the activating solution containing increasing concentrations of this compound. The inhibition at each concentration is measured to calculate the IC50 value.[1]

Two-Electrode Voltage Clamp (TEVC) for PcTx1

This method is commonly used for detailed mechanistic studies of toxins on ion channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for rat or human ASIC1a and are incubated for 2-4 days to allow for channel expression.[12]

  • Solutions:

    • Standard Bathing Solution (ND96): Contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4.

  • Recording Protocol:

    • An oocyte is placed in the recording chamber and impaled with two electrodes (voltage and current).

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • To measure inhibition, a control current is first elicited by a rapid perfusion of an acidic solution (e.g., pH 6.0).

    • The oocyte is then pre-incubated with PcTx1 in the pH 7.4 bathing solution for a set duration (e.g., 2-5 minutes) to allow for binding.[12]

    • The current is then elicited again in the presence of the toxin to determine the degree of inhibition.

    • Dose-response relationships are determined by testing a range of PcTx1 concentrations.[12]

Experimental Workflow Diagram

cluster_workflow General Electrophysiology Workflow for ASIC1a Inhibitor Testing Cell_Prep Cell Preparation (Transfected Cell Line or Oocyte) Setup Electrophysiology Setup (Automated or Manual Patch Clamp) Cell_Prep->Setup Baseline Establish Baseline Current (Activate with low pH solution) Setup->Baseline Incubation Pre-incubate with Inhibitor (Varying concentrations) Baseline->Incubation Test Measure Inhibited Current (Co-apply inhibitor with low pH) Incubation->Test Analysis Data Analysis (Generate dose-response curve, calculate IC50) Test->Analysis

Caption: A generalized workflow for testing ASIC1a inhibitors.

Summary and Conclusion

This compound and Psalmotoxin 1 represent two distinct classes of ASIC1a inhibitors with different properties and applications.

  • Psalmotoxin 1 (PcTx1) is an exceptionally potent and selective inhibitor of ASIC1a. Its unique mechanism of action as a gating modifier makes it an invaluable research tool for studying the physiological roles of ASIC1a and for validating it as a therapeutic target. However, its peptide nature may present challenges for its development as a therapeutic agent, particularly concerning oral bioavailability and blood-brain barrier penetration.

  • This compound is a potent small-molecule inhibitor that is a significant improvement over the non-selective parent compound, amiloride.[1][2][3][4][5] Its small-molecule nature makes it a more attractive starting point for drug development efforts. While its selectivity profile is not as well-defined as that of PcTx1, it represents a valuable lead compound for the development of novel therapeutics targeting ASIC1a-related pathologies.

The choice between these two inhibitors will ultimately depend on the specific research or therapeutic goal. For highly specific target validation and mechanistic studies, PcTx1 is unparalleled. For high-throughput screening and as a lead for drug development, this compound offers a promising alternative.

References

A Head-to-Head Comparison of 6-Iodoamiloride and Benzamil on Acid-Sensing Ion Channel (ASIC) Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 6-Iodoamiloride and benzamil on acid-sensing ion channel (ASIC) currents, supported by experimental data. ASICs are neuronal, proton-gated cation channels implicated in a variety of physiological and pathological processes, including pain, fear, and ischemic neuronal injury, making them attractive targets for drug development.

Data Presentation: Inhibitory Potency on ASIC Subtypes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and benzamil on different ASIC subtypes. This quantitative data allows for a direct comparison of their potency.

CompoundASIC SubtypeSpeciesIC50Reference Cell Type
This compound hASIC1aHuman88 nM[1]tsA-201 cells
rASIC3Rat230 nM[1][2]Dorsal Root Ganglion Neurons
Benzamil hASIC1aHuman1.36 µM[3]CHO cells
hASIC1aHuman3.50 µM[4]CHO cells
hASIC1aHuman3.65 µM[5]CHO cells
mASIC1aMouse2.40 µM[4]Cortical Neurons

Key Findings from Experimental Data

Based on the available data, This compound demonstrates significantly higher potency for both human ASIC1a and rat ASIC3 channels compared to benzamil. The IC50 value of this compound for hASIC1a is in the nanomolar range (88 nM), while benzamil's IC50 for the same target is in the micromolar range (1.36 µM to 3.65 µM)[1][3][4][5]. This suggests that this compound is a more potent inhibitor of ASIC1a.

For ASIC3, this compound also shows potent inhibition with an IC50 of 230 nM in rat dorsal root ganglion neurons[1][2]. While direct comparative IC50 data for benzamil on ASIC3 is limited in the reviewed literature, the existing data for ASIC1a suggests a lower potency for benzamil compared to this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the IC50 values of compounds on ASIC currents, based on the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology for ASIC Current Measurement

This protocol outlines the steps for recording proton-gated currents from cultured cells heterologously expressing specific ASIC subunits.

1. Cell Culture and Transfection:

  • HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are transiently transfected with plasmids encoding the desired human or rat ASIC subunit (e.g., hASIC1a) using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording Setup:

  • An inverted microscope equipped with fluorescence optics is used to visualize the cells.

  • A patch-clamp amplifier and a digitizer are used for data acquisition.

  • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • A perfusion system is used for rapid solution exchange.

3. Solutions:

  • External Solution (Normal pH): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • External Solution (Acidic pH): The same composition as the normal pH external solution, but the pH is adjusted to the desired acidic value (e.g., 6.0 or 5.5) with HCl to activate ASIC currents.

  • Internal (Pipette) Solution: Contains (in mM): 120 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 5 ATP-Mg. The pH is adjusted to 7.2 with KOH.

  • Compound Solutions: this compound and benzamil are dissolved in the acidic external solution at various concentrations to generate dose-response curves.

4. Recording Procedure:

  • A coverslip with transfected cells is placed in the recording chamber and continuously perfused with the normal pH external solution.

  • A glass micropipette filled with the internal solution is positioned onto a single, fluorescently identified cell.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.

  • To elicit ASIC currents, the perfusion is rapidly switched from the normal pH solution to the acidic pH solution for a few seconds.

  • After recording a stable baseline current in response to the acidic solution, the cells are exposed to increasing concentrations of the test compound (this compound or benzamil) in the acidic solution.

  • The peak amplitude of the inward current is measured at each compound concentration.

5. Data Analysis:

  • The recorded currents are analyzed using appropriate software.

  • The peak current amplitude in the presence of the compound is normalized to the control current amplitude (in the absence of the compound).

  • Dose-response curves are generated by plotting the normalized current as a function of the compound concentration.

  • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Mandatory Visualization

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or CHO) transfection Transfection with ASIC Subunit Plasmid cell_culture->transfection whole_cell Whole-Cell Patch Clamp Configuration transfection->whole_cell ph_application Application of Acidic pH Solution whole_cell->ph_application current_recording Record Baseline ASIC Current ph_application->current_recording compound_application Application of Compound + Acidic pH Solution current_recording->compound_application dose_response_recording Record Currents at Multiple Concentrations compound_application->dose_response_recording data_normalization Normalize Current Amplitudes dose_response_recording->data_normalization curve_fitting Generate Dose-Response Curve data_normalization->curve_fitting ic50_determination Determine IC50 Value curve_fitting->ic50_determination

Caption: Workflow for determining the IC50 of inhibitors on ASIC currents.

Signaling Pathways Modulated by ASIC Activation

The following diagram illustrates the general signaling pathways initiated by the activation of ASICs. The inhibition of these channels by compounds like this compound and benzamil would be expected to attenuate these downstream effects.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling protons Extracellular Protons (H+) asic ASIC Channel protons->asic Activation na_influx Na+ Influx asic->na_influx ca_influx Ca2+ Influx (via ASIC1a) asic->ca_influx depolarization Membrane Depolarization na_influx->depolarization ca_increase Increased Intracellular [Ca2+] ca_influx->ca_increase downstream Downstream Signaling Cascades (e.g., CaMKII, PKA, PKC) ca_increase->downstream cellular_response Cellular Responses (e.g., Neuronal Excitability, Gene Expression Changes) downstream->cellular_response inhibitor This compound / Benzamil inhibitor->asic Inhibition

Caption: General signaling pathways activated by ASICs.

References

Independent Validation of 6-Iodoamiloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an independent validation of published findings on 6-Iodoamiloride, a potent inhibitor of Acid-Sensing Ion Channels (ASICs). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of ASICs. This document objectively compares the performance of this compound with its primary alternative, amiloride, and provides supporting experimental data and detailed methodologies.

Executive Summary

This compound has emerged as a significantly more potent inhibitor of ASIC1a and ASIC3 channels compared to the widely used but non-specific inhibitor, amiloride. Published findings consistently demonstrate that this compound exhibits IC50 values in the nanomolar range for ASIC1a, representing a substantial improvement in potency over amiloride, which typically has IC50 values in the micromolar range. This increased potency makes this compound a more selective and powerful tool for studying the physiological and pathological roles of ASICs.

Comparative Performance Data

The following tables summarize the quantitative data from published studies, highlighting the superior inhibitory activity of this compound against ASIC1a and ASIC3 channels when compared to amiloride.

Table 1: Inhibitory Potency (IC50) against human ASIC1a channels expressed in tsA-201 cells.

CompoundIC50 (μM)Fold Improvement over AmilorideReference
This compound 0.088 ~19x [1][2][3][4]
Amiloride1.7-[1][2][3][4]

Table 2: Inhibitory Potency (IC50) against rat ASIC3-mediated currents in dorsal root ganglion (DRG) neurons.

CompoundIC50 (μM)Fold Improvement over AmilorideReference
This compound 0.230 ~12x [2][3][4]
Amiloride2.7-[2][3][4]

Signaling Pathways and Mechanism of Action

This compound acts as a competitive small molecule inhibitor of ASIC channels. These channels are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, mechanosensation, and neuronal injury.

ASIC1a Signaling Pathway

Activation of ASIC1a by extracellular acidosis leads to an influx of cations, primarily Na+ and Ca2+. This influx can trigger downstream signaling cascades. In pathological conditions such as ischemic stroke, sustained activation of ASIC1a can lead to Ca2+ overload and subsequent activation of cell death pathways involving Receptor-Interacting Protein Kinase 1 (RIPK1). In other contexts, such as breast cancer, ASIC1a activation has been linked to the generation of reactive oxygen species (ROS) and the subsequent activation of pro-survival pathways like AKT and NF-κB. By blocking the initial cation influx, this compound can effectively inhibit these downstream signaling events.

ASIC1a_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular H+ Extracellular Acidosis (H+) ASIC1a ASIC1a H+->ASIC1a Activates Ca_influx Na+/Ca2+ Influx ASIC1a->Ca_influx RIPK1 RIPK1 Activation Ca_influx->RIPK1 Leads to ROS ROS Production Ca_influx->ROS Leads to CellDeath Cell Death RIPK1->CellDeath AKT_NFkB AKT/NF-κB Activation ROS->AKT_NFkB CellSurvival Cell Survival/ Proliferation AKT_NFkB->CellSurvival This compound This compound This compound->ASIC1a Inhibits

ASIC1a Signaling and Inhibition by this compound.
ASIC3 Signaling in Nociception

ASIC3 channels are highly expressed in sensory neurons and play a crucial role in pain perception. They are activated by moderate acidosis and sensitized by various pro-inflammatory mediators such as arachidonic acid and serotonin. This leads to depolarization of nociceptive neurons and the generation of pain signals. This compound's potent inhibition of ASIC3 makes it a valuable tool for studying and potentially treating inflammatory pain.

ASIC3_Signaling cluster_extracellular Extracellular cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular (Nociceptor) H+ Acidosis (H+) ASIC3 ASIC3 H+->ASIC3 Activates Mediators Pro-inflammatory Mediators (e.g., Arachidonic Acid, Serotonin) Mediators->ASIC3 Sensitizes Depolarization Na+ Influx & Depolarization ASIC3->Depolarization AP Action Potential Generation Depolarization->AP PainSignal Pain Signal Transmission AP->PainSignal This compound This compound This compound->ASIC3 Inhibits

ASIC3 Pain Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Preparation

tsA-201 Cells:

  • tsA-201 cells, a clone of HEK-293 cells, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For patch-clamp experiments, cells are passaged upon reaching 80-90% confluency.

  • On the day of the experiment, cells are detached using a non-enzymatic cell dissociation solution to preserve the integrity of membrane proteins.

  • The detached cells are then washed and resuspended in the appropriate extracellular solution for automated patch-clamp analysis.

Rat Dorsal Root Ganglion (DRG) Neurons:

  • DRGs are dissected from euthanized rats in ice-cold, oxygenated DMEM/F12 medium.

  • The ganglia are then incubated in an enzyme solution containing collagenase and trypsin at 37°C to facilitate dissociation.

  • Following enzymatic digestion, the ganglia are mechanically triturated to obtain a single-cell suspension of neurons.

  • The neurons are then plated on poly-L-lysine coated coverslips and cultured in a neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor.

  • Patch-clamp recordings are typically performed within 24-48 hours of isolation.

Automated Whole-Cell Patch-Clamp Electrophysiology (SyncroPatch 384PE)

This protocol outlines the general procedure for assessing the inhibitory effects of this compound and amiloride on ASIC currents using the SyncroPatch 384PE automated patch-clamp system.

Solutions:

  • Intracellular Solution (in mM): 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, and 10 HEPES (pH 7.2 adjusted with CsOH).

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, and 10 HEPES (pH 7.4 adjusted with NaOH).

  • Ligand Solution: Extracellular solution with pH adjusted to 5.5 using MES to activate ASIC1a, or pH 6.0 to activate ASIC3.

Experimental Workflow:

APC_Workflow start Start cell_prep Cell Preparation (tsA-201 or DRG neurons) start->cell_prep load_cells Load Cells onto SyncroPatch 384PE Chip cell_prep->load_cells seal Establish Giga-ohm Seals and Whole-Cell Configuration load_cells->seal baseline Record Baseline Current in Extracellular Solution (pH 7.4) seal->baseline activate Activate ASIC Channels with Ligand Solution (pH 5.5 or 6.0) baseline->activate inhibit Apply Increasing Concentrations of This compound or Amiloride activate->inhibit record Record Inhibited ASIC Currents inhibit->record washout Washout Compound and Record Recovery record->washout analyze Data Analysis: IC50 Curve Fitting washout->analyze end End analyze->end

Automated Patch-Clamp Experimental Workflow.

Data Analysis:

  • Peak inward currents elicited by the acidic ligand solution in the presence of different concentrations of the inhibitor are measured.

  • The measured currents are normalized to the control current (in the absence of inhibitor).

  • The normalized data is then plotted against the logarithm of the inhibitor concentration.

  • A non-linear regression analysis using a four-parameter logistic equation is performed to determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the maximal current.

Conclusion

The independent validation of published findings confirms that this compound is a substantially more potent inhibitor of ASIC1a and ASIC3 channels than amiloride. Its improved potency and, consequently, likely higher selectivity make it an invaluable pharmacological tool for elucidating the diverse roles of ASICs in health and disease. Researchers in the fields of neuroscience, pain, and drug discovery can utilize this compound to more precisely probe ASIC function and explore their potential as therapeutic targets.

References

assessing the reproducibility of 6-Iodoamiloride's effects across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Iodoamiloride's performance across different cell lines, focusing on its mechanism of action and the reproducibility of its effects. While direct comparative studies on a wide range of cancer cell lines are limited, this document synthesizes available data on this compound and related amiloride analogs to offer a comprehensive overview for research and drug development purposes.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of this compound.

CompoundTargetCell LineIC50 ValueReference
This compound human Acid-Sensing Ion Channel 1 (hASIC1)tsA-20188 nM[1][2]
This compound rat Acid-Sensing Ion Channel 3 (rASIC3)Rat Dorsal Root Ganglion Neurons230 nM[1][2]
AmiloridehASIC1tsA-2011.7 µM[1][2]
AmiloriderASIC3Rat Dorsal Root Ganglion Neurons2.7 µM[1][2]

Note: The provided data highlights this compound as a significantly more potent inhibitor of ASIC1 and ASIC3 compared to its parent compound, amiloride.[1][2] However, there is a notable lack of publicly available IC50 values for this compound across a broad spectrum of cancer cell lines. Studies on other amiloride derivatives suggest potential cytotoxic effects against various cancers, including breast cancer cell lines like MCF7, SKBR3, and MDA-MB-231. Further research is required to establish a comprehensive cytotoxicity profile of this compound in these and other cancer cell lines.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action and how its effects are typically studied, the following diagrams illustrate its potential signaling pathways and a general experimental workflow.

Signaling Pathways of this compound Potential Signaling Pathways of this compound cluster_uPA uPA Pathway cluster_NHE1 NHE1 Pathway This compound This compound uPA uPA This compound->uPA inhibits NHE1 Na+/H+ Exchanger 1 This compound->NHE1 inhibits Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion H_efflux Decreased H+ Efflux NHE1->H_efflux pHi_decrease Intracellular Acidification (Decreased pHi) H_efflux->pHi_decrease Cell_Proliferation Inhibition of Cell Proliferation pHi_decrease->Cell_Proliferation

Caption: Potential signaling pathways affected by this compound.

Experimental_Workflow General Experimental Workflow for Assessing this compound Effects Start Start Cell_Culture Cell Line Seeding (e.g., tsA-201, cancer cell lines) Start->Cell_Culture Compound_Treatment Treatment with this compound (Dose-response) Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, Automated Patch Clamp) Incubation->Viability_Assay Data_Acquisition Data Acquisition (e.g., Absorbance, Current Measurement) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating this compound's effects.

Experimental Protocols

A detailed protocol for assessing the inhibitory effect of this compound on Acid-Sensing Ion Channels (ASICs) using automated patch clamp screening is described below. This method was utilized to determine the IC50 values presented in the data table.

Automated Patch Clamp Screening for ASIC1 Inhibition

This protocol is adapted from the methodology used to identify this compound as a potent ASIC1 inhibitor.[1][2][3]

1. Cell Culture:

  • tsA-201 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
  • For experiments, cells are harvested using a non-enzymatic cell dissociation solution.

2. Automated Patch Clamp Electrophysiology:

  • Experiments are performed using an automated patch-clamp system (e.g., SyncroPatch 384PE).
  • Single-hole, medium resistance (e.g., 3-5 MΩ) NPC-384 chips are used.
  • External Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose. The pH is adjusted to 7.4 with NaOH.
  • Internal Solution (pH 7.2): Contains (in mM): 120 KCl, 10 NaCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP. The pH is adjusted to 7.2 with KOH.
  • Agonist Solution (pH 5.5): The external solution is used with the pH adjusted to 5.5 with HCl to activate ASIC1 channels.

3. Experimental Procedure:

  • Cells are captured on the patch-clamp chip, and whole-cell recordings are established.
  • ASIC1 currents are elicited by a rapid switch from the external solution (pH 7.4) to the agonist solution (pH 5.5).
  • A stable baseline current is established before the application of the compound.
  • This compound is prepared in the external solution at various concentrations.
  • Cells are pre-incubated with different concentrations of this compound for a defined period (e.g., 5 minutes) before the application of the agonist solution.
  • The peak current in the presence of the compound is measured and compared to the control current (without the compound).

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound.
  • The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current.

Conclusion

The available data strongly indicates that this compound is a potent inhibitor of ASIC1 and ASIC3, demonstrating significantly higher potency than amiloride in the cell lines tested.[1][2] While its effects on a broader range of cell lines, particularly cancer cells, are not yet well-documented in publicly accessible literature, the known mechanisms of action for amiloride derivatives suggest that this compound holds promise as a research tool and potential therapeutic agent. Its inhibitory action on the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE1) are plausible pathways for its potential anti-cancer effects.[4][5]

To fully assess the reproducibility and therapeutic potential of this compound, further studies are crucial. Specifically, comprehensive screening across a panel of cancer cell lines is needed to determine its cytotoxicity profile and to identify sensitive and resistant cell types. Such studies will be instrumental in guiding future preclinical and clinical investigations.

References

A Comparative Analysis of 6-Iodoamiloride and Other NHE1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 6-Iodoamiloride and other prominent inhibitors of the Sodium-Hydrogen Exchanger 1 (NHE1). Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of inhibitor potency, supported by experimental data and methodologies, to facilitate informed decisions in research applications.

Introduction to NHE1 Inhibition

The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1] By mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE1 plays a pivotal role in various physiological processes. However, its overactivation is implicated in the pathophysiology of several diseases, including cardiac ischemia-reperfusion injury, cancer, and neurological disorders, making it a significant therapeutic target.[1] A range of small molecule inhibitors have been developed to target NHE1, with amiloride and its derivatives being among the most studied. This guide focuses on a comparative assessment of this compound against other key NHE1 inhibitors.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency (IC50) of this compound and other selected NHE1 inhibitors. The data has been compiled from various independent studies. It is important to note that while this compound is an amiloride analog, its inhibitory activity against NHE1 is not as potent as some other derivatives, and it exhibits significant off-target effects, notably on Acid-Sensing Ion Channels (ASICs).

InhibitorNHE1 IC50Other Notable Targets and IC50Reference
This compound Not explicitly reported, but a structurally similar pyrimidine-substituted amiloride analog showed an IC50 of 266 nM hASIC1: 88 nM [2][3][4][5]
Cariporide (HOE-642) 30 nM, 50 µMNHE2: 1000 µM, NHE3: 3 µMN/A
Eniporide 4.5 nM-N/A
BIX 31 nMSelective for NHE1 over NHE2 and NHE3N/A
BI-9627 6 nMGood selectivity against NHE2 and NHE3N/A
Amiloride ~3 µMENaC, uPAN/A

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Signaling Pathway of NHE1 Activation and Inhibition

The following diagram illustrates a simplified signaling pathway leading to the activation of NHE1 and the mechanism of its inhibition.

NHE1_Pathway cluster_activation NHE1 Activation cluster_exchange Ion Exchange cluster_inhibition Inhibition Growth_Factors Growth Factors, Hormones, Stress Receptors Receptor Tyrosine Kinases, GPCRs Growth_Factors->Receptors Bind Kinase_Cascade Kinase Cascades (e.g., MAPK, Akt) Receptors->Kinase_Cascade Activate NHE1 NHE1 (Inactive) Kinase_Cascade->NHE1 Phosphorylate NHE1_p Phosphorylated NHE1 (Active) H_out Extracellular H+ NHE1_p->H_out Na_in Intracellular Na+ NHE1_p->Na_in H_in Intracellular H+ H_in->NHE1_p Na_out Extracellular Na+ Na_out->NHE1_p Inhibitors This compound & Other Inhibitors Inhibitors->NHE1_p Block Na+ binding site

Caption: Simplified signaling pathway of NHE1 activation and inhibition.

Experimental Protocols

In Vitro NHE1 Inhibition Assay Using a pH-Sensitive Fluorescent Dye

This protocol outlines a common method for assessing the inhibitory activity of compounds on NHE1 in a cell-based assay. The principle involves artificially inducing intracellular acidosis and then measuring the rate of pHi recovery in the presence and absence of the test inhibitor.

Materials:

  • Cells expressing NHE1 (e.g., CHO, HEK293, or cardiomyocytes)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM)

  • Ammonium chloride (NH4Cl)

  • Sodium-containing and sodium-free buffer solutions

  • Test inhibitors (e.g., this compound, Cariporide)

  • Fluorescence microscope or plate reader with ratiometric capabilities

Experimental Workflow:

NHE1_Assay_Workflow Cell_Culture 1. Culture NHE1-expressing cells on coverslips or in microplates Dye_Loading 2. Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) Cell_Culture->Dye_Loading Incubation 3. Incubate with test inhibitor or vehicle control Dye_Loading->Incubation Acidification 4. Induce intracellular acidosis (NH4Cl prepulse) Incubation->Acidification Recovery 5. Initiate pHi recovery by re-introducing Na+-containing buffer Acidification->Recovery Measurement 6. Monitor fluorescence changes over time Recovery->Measurement Analysis 7. Calculate the rate of pHi recovery and determine IC50 values Measurement->Analysis

Caption: Experimental workflow for an in vitro NHE1 inhibition assay.

Detailed Procedure:

  • Cell Preparation: Seed cells onto glass coverslips or into 96-well microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the pH-sensitive dye (e.g., 2-5 µM BCECF-AM) in a suitable buffer.

    • Wash the cells once with buffer.

    • Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.[6]

    • Wash the cells twice with buffer to remove extracellular dye.[6]

  • Inhibitor Incubation: Incubate the dye-loaded cells with various concentrations of the test inhibitor (or vehicle control) for a predetermined period (e.g., 15-30 minutes).

  • Induction of Intracellular Acidosis (NH4Cl Prepulse Technique):

    • Expose the cells to a buffer containing NH4Cl (e.g., 20 mM) for several minutes. NH3 will diffuse into the cells and combine with H+ to form NH4+, causing a transient alkalinization.

    • Rapidly switch to a sodium-free and NH4Cl-free buffer. This will cause the intracellular NH4+ to dissociate into NH3 and H+. The NH3 will diffuse out of the cell, leaving behind an excess of H+, resulting in a rapid intracellular acidification.

  • Measurement of pHi Recovery:

    • Initiate pHi recovery by perfusing the cells with a sodium-containing buffer. In the absence of an inhibitor, NHE1 will be activated by the low pHi and begin to extrude H+ in exchange for Na+, leading to a gradual increase in pHi.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence microscope or plate reader. For ratiometric dyes like BCECF, measure the ratio of fluorescence at two different excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 535 nm.[6]

  • Data Analysis:

    • The rate of pHi recovery is calculated from the initial slope of the pHi versus time trace.

    • Plot the rate of pHi recovery against the concentration of the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship of NHE1 Inhibition and its Therapeutic Potential

The inhibition of NHE1 has therapeutic implications across various disease models due to its central role in cellular stress responses.

NHE1_Therapeutic_Logic Pathological_Stimuli Pathological Stimuli (e.g., Ischemia, Inflammation) NHE1_Overactivation NHE1 Overactivation Pathological_Stimuli->NHE1_Overactivation Na_Overload Intracellular Na+ Overload NHE1_Overactivation->Na_Overload Ca_Overload Intracellular Ca2+ Overload (via reverse mode NCX) Na_Overload->Ca_Overload Cell_Damage Cellular Damage & Death Ca_Overload->Cell_Damage Therapeutic_Effect Therapeutic Effect (Cardioprotection, Anti-cancer, etc.) NHE1_Inhibitors NHE1 Inhibitors (e.g., this compound) NHE1_Inhibitors->NHE1_Overactivation Inhibit NHE1_Inhibitors->Therapeutic_Effect

Caption: Logical flow from NHE1 overactivation to therapeutic intervention.

Conclusion

References

Evaluating the Therapeutic Index of 6-Iodoamiloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 6-Iodoamiloride with existing drugs, focusing on its therapeutic potential and safety profile. This guide provides quantitative data, experimental methodologies, and visual representations of key biological pathways to aid researchers in drug development.

Introduction

This compound, a synthetic analog of amiloride, has emerged as a compound of interest due to its potent inhibitory effects on specific ion channels and proteases. As a potassium-sparing diuretic, amiloride has a well-established, albeit modest, therapeutic index, primarily limited by the risk of hyperkalemia. This guide provides a comprehensive evaluation of the therapeutic index of this compound in comparison to its parent compound, amiloride, and other relevant drug classes, such as urokinase-type plasminogen activator (uPA) inhibitors. By presenting available preclinical and clinical data, detailed experimental protocols, and visual aids, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential advantages and challenges associated with the therapeutic application of this compound.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety. Due to the limited availability of direct TI values, this comparison utilizes a combination of IC50/ED50 values for efficacy and LD50/TD50 or safety observations for toxicity.

Data Presentation
CompoundClassTarget(s)Efficacy DataToxicity Data
This compound Amiloride AnalogASIC1, ASIC3, ENaCIC50 (hASIC1): 88 nM[1][2] IC50 (rASIC3): 230 nM[1][2] In vivo (rat): 0.38 mg/100g body weight IV produced a sustained fall in blood pressure in spontaneously hypertensive rats[3].No direct LD50 or TD50 data available. Preclinical safety profile not extensively reported in publicly available literature.
Amiloride Potassium-sparing diureticENaCIC50 (ENaC): ~0.1 µM[4] Clinical Dose (Hypertension): 5-10 mg/day orally[5][6][7]Oral LD50 (mice): 56 mg/kg Oral LD50 (rats): 36-85 mg/kg Primary Toxicity: Hyperkalemia (occurs in ~10% of patients on monotherapy)[8][9][10].
Upamostat (WX-671) uPA Inhibitor (Prodrug)uPA, Trypsin-like serine proteasesIn vivo (rat pancreatic cancer model): Showed anti-tumor and anti-metastatic activity[11]. Clinical (Phase II): Evaluated in combination with chemotherapy for pancreatic and breast cancer[12][13][14].Generally well-tolerated in clinical trials[13][15]. No specific LD50 or TD50 values readily available.
WX-UK1 uPA InhibitoruPAIn vivo (murine mammary tumor model): 0.3 mg/kg and 1 mg/kg inhibited mean tumor size by 48% and 53%, respectively[16].No significant adverse events or dose-limiting toxicities observed in a Phase I trial at doses up to 2.1 mg/kg[5].

Signaling Pathways and Mechanisms of Action

To understand the therapeutic and toxic effects of these compounds, it is crucial to visualize their molecular targets and the downstream signaling cascades they modulate.

Epithelial Sodium Channel (ENaC) Signaling Pathway

Amiloride and its analog, this compound, exert their diuretic and antihypertensive effects primarily by blocking the epithelial sodium channel (ENaC) in the distal nephron of the kidney. This inhibition prevents the reabsorption of sodium ions, leading to increased sodium and water excretion.

ENaC_Signaling cluster_lumen Apical Lumen cluster_cell Principal Cell of Collecting Duct cluster_blood Basolateral Side (Blood) Na+ Na+ ENaC ENaC Na+->ENaC Enters cell Na_in Na+ influx ENaC->Na_in NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase K_out K+ secretion NaK_ATPase->K_out Na_out Na+ to blood NaK_ATPase->Na_out ROMK ROMK K_out->ROMK ROMK->Na+ K+ secretion into lumen K_in K+ from blood K_in->NaK_ATPase Amiloride Amiloride / this compound Amiloride->ENaC Inhibits

Caption: Inhibition of the ENaC by amiloride and this compound in the kidney.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

Certain amiloride derivatives have been developed as inhibitors of the urokinase-type plasminogen activator (uPA) system, which is implicated in cancer cell invasion and metastasis. These inhibitors block the proteolytic activity of uPA, thereby preventing the degradation of the extracellular matrix.

uPA_Signaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell uPA uPA uPAR uPAR uPA->uPAR Binds to Plasmin Plasmin uPA->Plasmin uPAR_bound uPAR on cell surface uPAR->uPAR_bound Plasminogen Plasminogen Plasminogen->uPA Activated by ECM Extracellular Matrix Plasmin->ECM Degrades Invasion & Metastasis Invasion & Metastasis ECM->Invasion & Metastasis uPA_inhibitor uPA Inhibitor uPA_inhibitor->uPA Inhibits

Caption: The uPA signaling pathway and its inhibition in the context of cancer.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data presented in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50), providing a measure of cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

In Vivo Diuretic Activity in Rats

Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of a test compound.

Protocol:

  • Animal Acclimatization: House male Wistar rats in metabolic cages for several days to acclimatize.

  • Fasting: Fast the rats for 18 hours with free access to water.

  • Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals.

  • Dosing: Divide the rats into groups and administer the test compound, a vehicle control, or a standard diuretic (e.g., furosemide) orally or via injection.

  • Urine Collection: Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., every hour for 5 hours and a total 24-hour collection).

  • Analysis: Measure the total urine volume. Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.

  • Data Calculation: Calculate the diuretic action (ratio of urine volume of the test group to the control group) and electrolyte excretion.

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a compound following a single oral administration.

Protocol (Up-and-Down Procedure - OECD 425):

  • Animal Selection: Use a small number of animals (typically female rats or mice).

  • Initial Dosing: Dose one animal with a starting dose level below the estimated LD50.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 48 hours.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Endpoint: Continue the procedure until one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).

  • LD50 Calculation: Calculate the LD50 and its confidence interval using the maximum likelihood method based on the sequence of outcomes.

Discussion and Future Directions

The available data suggest that this compound is a significantly more potent inhibitor of ASIC1 and ASIC3 channels compared to amiloride. Its demonstrated efficacy in a rat model of hypertension at a relatively low dose is promising. However, the lack of comprehensive preclinical safety and toxicity data for this compound is a major gap in evaluating its therapeutic index. While amiloride's therapeutic window is narrowed by the risk of hyperkalemia, it is unknown if this compound carries a similar or altered risk profile.

In the context of uPA inhibition, compounds like Upamostat and WX-UK1 have shown promising anti-cancer efficacy in preclinical models and a favorable safety profile in early clinical trials. A direct comparison of their therapeutic index with this compound is not feasible without more data. However, the development of amiloride analogs with potent anti-uPA activity and reduced diuretic effects highlights a promising strategy for developing targeted cancer therapies.

For a more definitive evaluation of this compound's therapeutic index, further preclinical studies are essential. These should include:

  • In vivo efficacy studies in relevant disease models to establish a clear dose-response relationship and determine the ED50.

  • Acute and chronic toxicity studies in at least two rodent species to determine the LD50, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Safety pharmacology studies to assess the potential for adverse effects on major physiological systems.

By generating this critical data, a more accurate therapeutic index for this compound can be calculated, enabling a direct and meaningful comparison with existing drugs and guiding its future development as a potential therapeutic agent.

References

Validating the In Vivo Effects of 6-Iodoamiloride: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of 6-Iodoamiloride and related compounds, with a focus on validating their mechanisms of action through the use of knockout animal models. This compound, a potent amiloride analog, has garnered significant interest for its therapeutic potential stemming from its inhibitory effects on key physiological targets, including Acid-Sensing Ion Channels (ASICs), the urokinase-type plasminogen activator (uPA), and the Na+/H+ exchanger isoform 1 (NHE1). Understanding the precise contribution of each target to the overall in vivo effect of this compound is crucial for its development as a selective therapeutic agent.

While direct in vivo studies of this compound in corresponding knockout models are not yet available in published literature, a robust body of research on amiloride and other analogs in these models provides a strong basis for comparison and inference. This guide synthesizes this information to offer an objective analysis of this compound's performance against alternative compounds, supported by experimental data.

I. Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies, comparing the effects of this compound and other relevant compounds in wild-type and knockout models across different therapeutic areas.

Table 1: Neuroprotection in Cerebral Ischemia Models
CompoundAnimal ModelTarget KnockoutAdministration Route & DoseKey FindingInfarct Volume Reduction (%)Reference
This compound N/AN/AN/APotent in vitro ASIC1a inhibitorData Not Available[1][2]
AmilorideMouse (MCAO)ASIC1a-/-IntracerebroventricularASIC1a knockout is neuroprotective~60% (in knockout)
BenzamilMouse (MCAO)Wild-typeIntracerebroventricular (150 & 500 µM)Dose-dependent neuroprotection37% and 56%
EIPAMouse (MCAO)Wild-typeIntracerebroventricular (2 mM)Neuroprotective effect51%
PcTx1 (specific ASIC1a inhibitor)Mouse (MCAO)Wild-typeIntranasal (1 µM)Significant neuroprotection~60%
Table 2: Anti-Metastatic Effects in Cancer Models
CompoundAnimal ModelTarget KnockoutAdministration Route & DoseKey FindingReduction in MetastasisReference
6-Substituted Amiloride Analog (Compound 15) Mouse (Xenograft)Wild-typeN/AAnti-metastatic effects in late-stage lung metastasisSignificant[3]
AmilorideMouse (Gastric Cancer)Wild-typeN/AInhibited tumor growth and prolonged survivalSignificant
Anti-uPA AntibodyMouse (Podocin KO)uPAIntraperitoneal (120 mg/kg/24h)Attenuated sodium accumulationN/A (Focus on renal effects)
Table 3: Cardioprotection in Myocardial Ischemia-Reperfusion Injury Models
CompoundAnimal ModelTarget KnockoutAdministration Route & DoseKey FindingImprovement in Cardiac FunctionReference
This compound N/AN/AN/AInhibits NHE1 in vitroData Not Available[1]
EniporideMouse (Langendorff)NHE1-/-PerfusionNHE1 knockout is cardioprotectiveSignificant functional recovery in knockout
CariporideMouse (MI with hyperglycemia)NHE1 (pharmacological inhibition)N/AWorsened cardiac dysfunctionN/A

II. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the general experimental workflows used in the cited studies.

cluster_ASIC ASIC1a-Mediated Neuronal Injury in Ischemia Ischemia Ischemia Acidosis Tissue Acidosis (↓ pH) Ischemia->Acidosis ASIC1a ASIC1a Activation Acidosis->ASIC1a Ca_Influx Ca²⁺ Influx ASIC1a->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Iodoamiloride This compound Iodoamiloride->ASIC1a Inhibition Amiloride_Analogs Amiloride Analogs (Benzamil, EIPA) Amiloride_Analogs->ASIC1a Inhibition

Figure 1. Signaling pathway of ASIC1a-mediated neuronal injury during ischemia and the inhibitory action of this compound and its analogs.

cluster_uPA uPA-Mediated Cancer Cell Invasion and Metastasis Tumor_Cell Tumor Cell uPA uPA Secretion Tumor_Cell->uPA Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Invasion Invasion & Metastasis ECM_Degradation->Invasion Iodoamiloride This compound Iodoamiloride->uPA Inhibition cluster_workflow General Experimental Workflow for In Vivo Validation Animal_Model Select Animal Model (e.g., MCAO, Xenograft) Genotype Genotype Groups (Wild-type vs. Knockout) Animal_Model->Genotype Treatment Administer Compound (e.g., this compound, Vehicle) Genotype->Treatment Endpoint Measure Endpoints (e.g., Infarct Volume, Tumor Size, Cardiac Function) Treatment->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis

References

Safety Operating Guide

Personal protective equipment for handling 6-Iodoamiloride

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling 6-Iodoamiloride to ensure the appropriate level of personal protection.[4] The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Recommended PPE Specifications and Best Practices
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are preferred.[4] Always inspect gloves for holes or leaks before use.[5] For tasks with a higher risk of splashing, consider double gloving.
Eye and Face Protection Safety glasses with side shields, goggles, or a face shieldGoggles with indirect vents offer superior protection against chemical splashes.[5] A face shield may be worn over goggles for added protection.[5][6]
Body Protection Laboratory coat or disposable gownA disposable gown made of a material resistant to chemical permeability is recommended, especially for compounding or handling larger quantities.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling fine powders or when there is a risk of aerosolization.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a respirator is required, it should be properly fitted and used as part of a comprehensive respiratory protection program.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If they feel unwell, seek medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water. If skin irritation or a rash develops, seek medical advice.
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Handle in accordance with good industrial hygiene and safety practices.[7][8] Wash hands and face thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[8]

Spill Management: In case of a spill, wear appropriate personal protective equipment.[7] For small spills, sweep up the material, place it in a suitable container for disposal, and clean the area with soap and water. Avoid generating dust.[8] For larger spills, it may be necessary to contain the spill and collect the material using a vacuum with a HEPA filter.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This may involve incineration in a licensed hazardous waste disposal facility. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Review SDS and SOPs Review SDS and SOPs Don PPE Don PPE Review SDS and SOPs->Don PPE Weigh Compound in Fume Hood Weigh Compound in Fume Hood Don PPE->Weigh Compound in Fume Hood Prepare Solution Prepare Solution Weigh Compound in Fume Hood->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.